Isofalcarintriol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H26O3 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(E)-heptadec-10-en-4,6-diyne-3,8,9-triol |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+ |
InChI Key |
IIHWCRGLLODDFQ-UKTHLTGXSA-N |
Isomeric SMILES |
CCCCCC/C=C/C(C(C#CC#CC(CC)O)O)O |
Canonical SMILES |
CCCCCCC=CC(C(C#CC#CC(CC)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isofalcarintriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofalcarintriol (IFT), a polyacetylene naturally occurring in carrots (Daucus carota), has emerged as a promising bioactive compound with significant potential in promoting health and longevity. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with mitochondrial machinery and the subsequent activation of key cellular signaling pathways. The information presented herein is a synthesis of findings from recent high-impact research, intended to provide a comprehensive resource for professionals in the fields of pharmacology, cell biology, and drug development. This document details the core mechanism, presents quantitative data from key experiments, outlines experimental methodologies, and provides visual representations of the involved signaling pathways.
Core Mechanism of Action
The primary molecular target of this compound is the mitochondrial F1Fo-ATP synthase , a critical enzyme complex responsible for cellular energy production.[1][2] this compound interacts with the α-subunit (ATP5A) and the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit (ATP5O) of the ATP synthase complex. This interaction leads to a reversible inhibition of ATP synthesis .[1]
The inhibition of ATP synthase by this compound initiates a cascade of downstream cellular events:
-
Transient Decrease in Cellular ATP: The immediate consequence of ATP synthase inhibition is a reduction in cellular ATP levels. This energy deficit is a key trigger for subsequent signaling pathways.[1][3]
-
Induction of Mitohormesis: The perturbation of the mitochondrial electron transport chain due to ATP synthase inhibition leads to a transient increase in the production of reactive oxygen species (ROS) . This mild oxidative stress, termed mitohormesis, activates cellular stress-response pathways.
-
Activation of AMPK Signaling: The decrease in the cellular ATP:AMP ratio is sensed by AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis. This leads to the phosphorylation and activation of AMPK, which in turn orchestrates a metabolic shift to conserve energy and promote catabolic processes.[2]
-
Activation of NRF2 Signaling: The increase in ROS activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby enhancing cellular resilience to oxidative stress.[2][3]
Collectively, this mechanism of action results in a range of beneficial physiological effects, including increased stress resistance, extended lifespan in model organisms, and improved metabolic health.[1][2]
Signaling Pathways
The biological effects of this compound are primarily mediated through the AMPK and NRF2 signaling pathways.
This compound-Induced AMPK Activation
Caption: this compound-induced activation of the AMPK signaling pathway.
This compound-Induced NRF2 Activation
Caption: this compound-induced activation of the NRF2 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Concentration | Result | p-value | Reference |
| NRF2 Luciferase Reporter Activation | HEK293 | 10 µM | ~30-fold increase in activation | < 0.0001 | [2][4] |
| ROS Determination (DCF-DA) | HepG2 | 10 µM (15 min) | Significant increase | < 0.0001 | [2][5] |
| ROS Determination (DCF-DA) | HepG2 | 10 µM (24 h) | Significant increase | < 0.0001 | [2][5] |
| Mitochondrial ATP Production Rate | HepG2 | 10 µM | Significant decrease | < 0.0001 | [1] |
| Glycolytic ATP Production Rate | HepG2 | 10 µM | Significant increase | < 0.0001 | [1] |
| Mitochondrial Membrane Potential | HepG2 | 10 µM | Significant decrease | 0.003 | [1] |
| Proliferation Assay (96 h) | MCF-7 | 0.1 µM | Inhibition | 0.01 | [5] |
| Proliferation Assay (96 h) | MCF-7 | 1 µM | Inhibition | < 0.0001 | [5] |
| Proliferation Assay (96 h) | MCF-7 | 10 µM | Inhibition | 0.0006 | [5] |
| Proliferation Assay (96 h) | MCF-7 | 50 µM | Inhibition | 0.0005 | [5] |
| Soft Agar Colony Formation | MCF-7 | 10 µM | Reduction in colonies | 0.05 | [5] |
| Soft Agar Colony Formation | HepG2 | 10 µM | Reduction in colonies | < 0.0001 | [5] |
| Soft Agar Colony Formation | HT-29 | 10 µM | Reduction in colonies | < 0.0001 | [5] |
Table 2: In Vivo Efficacy of this compound in C. elegans
| Assay | C. elegans Strain | Concentration | Result | p-value | Reference |
| Lifespan Assay | Wild-type (N2) | 1 nM | Extension of lifespan | Not specified | [3] |
| ROS Determination (AmplexRed) | Wild-type (N2) | 1 nM (48 h) | Significant increase | 0.002 | [2][5] |
| ROS Determination (AmplexRed) | Wild-type (N2) | 10 nM (48 h) | Significant increase | 0.0003 | [2][5] |
| Paraquat Stress Assay | Wild-type (N2) | 1 nM | Increased survival | Not specified | [2] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. For detailed, step-by-step instructions, it is recommended to consult the original research articles.
NRF2 Luciferase Reporter Assay
This assay quantifies the activation of the NRF2 transcription factor.
-
Cell Culture and Transfection: HEK293 cells are stably transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE) in the promoter region.
-
Compound Treatment: Cells are treated with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). A known NRF2 activator, such as sulforaphane, is used as a positive control.[3]
-
Cell Lysis: After treatment, cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold activation is calculated relative to the vehicle control.
Western Blot for AMPK Activation
This method detects the phosphorylation of AMPK, which is indicative of its activation.
-
Cell Culture and Treatment: Cells (e.g., HepG2) or tissues are treated with this compound or a vehicle control.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα Thr172). A separate blot is probed with an antibody for total AMPKα as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The band intensities are quantified using densitometry software. The level of AMPK activation is expressed as the ratio of p-AMPK to total AMPK.
Seahorse XF Real-Time ATP Rate Assay
This assay measures mitochondrial and glycolytic ATP production rates in live cells.
-
Cell Seeding: Cells (e.g., HepG2) are seeded in a Seahorse XF cell culture microplate.
-
Assay Preparation: The cell culture medium is replaced with Seahorse XF DMEM assay medium. The sensor cartridge is hydrated and calibrated.
-
Assay Protocol: The microplate is placed in the Seahorse XF Analyzer. Baseline oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) are measured. This compound is injected into the wells, and the subsequent changes in OCR and ECAR are monitored in real-time. Oligomycin and a mixture of rotenone (B1679576) and antimycin A are also injected to determine the mitochondrial and glycolytic contributions to ATP production.
-
Data Analysis: The Seahorse XF software calculates the rates of mitochondrial and glycolytic ATP production based on the OCR and ECAR measurements.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound's mechanism.
Conclusion
This compound exerts its biological effects through a well-defined mechanism of action centered on the inhibition of mitochondrial ATP synthase. This targeted action initiates a mitohormetic response, leading to the activation of the AMPK and NRF2 signaling pathways. These pathways, in turn, enhance cellular stress resistance, improve metabolic function, and promote longevity in preclinical models. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel drugs targeting the intricate interplay between cellular energy metabolism and stress response pathways.
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Polyacetylenes: An In-Depth Technical Guide to Isofalcarintriol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyacetylenes, a class of naturally occurring compounds, are gaining significant attention for their diverse and potent biological activities. Among these, Isofalcarintriol, a polyacetylene found in common vegetables like carrots, has emerged as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the biological activities of this compound and related polyacetylenes, with a focus on their anticancer, anti-inflammatory, and pro-longevity effects. We delve into the underlying molecular mechanisms, including the modulation of key signaling pathways such as NRF2, AMPK, and Ras/PI3K/AKT. This document also presents a compilation of quantitative data on the cytotoxicity of various polyacetylenes and detailed experimental protocols for key bioassays, aiming to equip researchers with the necessary information to advance the study of these fascinating molecules.
Introduction to Polyacetylenes
Polyacetylenes are a group of chemically reactive compounds characterized by the presence of multiple acetylene (B1199291) functional groups. More than a thousand different polyacetylenes have been identified from various natural sources, including plants of the Apiaceae, Araliaceae, and Asteraceae families, as well as from fungi and marine organisms.[1] Their unique chemical structures bestow upon them a wide range of biological activities, making them a subject of intense research.
Of particular interest is the falcarinol-type subclass of polyacetylenes, which includes compounds like falcarinol, falcarindiol, and the focus of this guide, this compound. These C17 polyacetylenes, commonly found in carrots (Daucus carota), have demonstrated significant potential in various therapeutic areas.
Biological Activities of this compound and Related Polyacetylenes
The biological effects of this compound and its structural relatives are multifaceted, spanning from cytotoxicity against cancer cells to the promotion of longevity and metabolic health.
Anticancer Activity
A growing body of evidence suggests that polyacetylenes possess potent anticancer properties. While specific quantitative data for this compound is still emerging, studies on related compounds provide valuable insights into their cytotoxic potential.
Quantitative Cytotoxicity Data for Falcarinol-Type Polyacetylenes
| Compound | Cell Line | IC50 (µM) | Reference |
| Falcarinol | CEM-C7H2 (Acute lymphoblastic leukemia) | 3.5 | [2] |
| Falcarinol | HL-60 (Human leukemia) | 0.52 | [1] |
| Disafynol | MDA-MB-231 (Breast cancer) | 10.6 | |
| Disafynol | MCF-7 (Breast cancer) | 30 | |
| Falcarindiol | Caco-2 (Colorectal adenocarcinoma) | >20 (hormesis observed at lower concentrations) |
Note: This table presents data for polyacetylenes structurally related to this compound to provide a comparative context for their cytotoxic potential.
The cytotoxic effects of polyacetylenes are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.
Longevity and Anti-aging Effects
Recent studies have highlighted the remarkable pro-longevity effects of this compound. Research has shown that this compound can extend the lifespan of the nematode C. elegans.[3] In mice, this compound supplementation has been linked to improved glucose metabolism, increased exercise endurance, and a reduction in age-related frailty.[3]
Anti-inflammatory and Other Bioactivities
Beyond their anticancer and anti-aging properties, polyacetylenes exhibit a range of other beneficial bioactivities. These include anti-inflammatory, antibacterial, and antifungal effects. For instance, certain polyacetylenes have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation.
Molecular Mechanisms of Action
The diverse biological activities of this compound and related polyacetylenes are underpinned by their interaction with several key cellular signaling pathways.
NRF2 Activation and Oxidative Stress Resistance
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.
NRF2 Signaling Pathway Activation by this compound
Caption: this compound inhibits Keap1, leading to NRF2 stabilization and translocation to the nucleus, where it activates antioxidant gene expression.
Inhibition of Mitochondrial ATP Synthase and AMPK Activation
A key molecular target of this compound is the mitochondrial ATP synthase. By inhibiting this enzyme, this compound transiently reduces cellular ATP levels. This energy deficit triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Mitochondrial Respiration and AMPK Activation Workflow
Caption: this compound inhibits ATP synthase, increasing the AMP/ATP ratio and activating AMPK, which promotes mitochondrial biogenesis and autophagy.
Modulation of the Ras/PI3K/AKT Pathway
Some polyacetylenes have been shown to induce apoptosis in cancer cells by inactivating the Ras/PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.
Ras/PI3K/AKT Signaling Pathway Inhibition
References
Isofalcarintriol: A Comprehensive Technical Guide to its Role in Delaying Aging Signatures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. Recent research has identified a naturally occurring polyacetylene, Isofalcarintriol, found in common vegetables like carrots, as a promising compound with the potential to delay the onset of aging-related decline. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's role in modulating key aging signatures. It consolidates quantitative data from preclinical studies, details the experimental protocols used to elucidate its mechanisms of action, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as a geroprotective agent.
Introduction
Mechanism of Action: Targeting Mitochondrial Function and Stress Response Pathways
The primary mechanism of action of this compound in delaying aging signatures is attributed to its ability to modulate mitochondrial function and activate cellular stress response pathways.[3][4]
2.1. Inhibition of Mitochondrial ATP Synthase
This compound directly interacts with and inhibits the mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP production.[2][4] This mild inhibition leads to a transient decrease in cellular energy levels, initiating a cascade of downstream signaling events.
2.2. Induction of Mitohormesis through Reactive Oxygen Species (ROS) Signaling
The inhibition of the electron transport chain by this compound results in a temporary and modest increase in the production of reactive oxygen species (ROS).[4] This phenomenon, known as mitohormesis, triggers an adaptive response where the cell upregulates its endogenous antioxidant defense mechanisms, ultimately leading to increased stress resistance.[4]
2.3. Activation of NRF2 and AMPK Signaling Pathways
The cellular stress induced by this compound leads to the activation of two critical signaling pathways involved in longevity and stress resistance:
-
NRF2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a master regulator of the antioxidant response. Activation of NRF2 by this compound leads to the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's ability to combat oxidative damage.[3][4]
-
AMPK (AMP-activated protein kinase) Pathway: AMPK acts as a cellular energy sensor. Its activation by this compound, in response to the transient decrease in ATP, promotes catabolic processes that generate ATP and inhibits anabolic processes that consume it, thereby restoring energy homeostasis and promoting cellular health.[3][4]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Quantitative Data on Anti-Aging Effects
The anti-aging effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Effect of this compound on Lifespan in Caenorhabditis elegans
| Concentration | Mean Lifespan Extension (%) | Statistical Significance (p-value) | Reference |
| 1 nM | 17% | < 0.001 | [4] |
| 10 nM | 12% | < 0.001 | [4] |
| 100 nM | 8% | < 0.01 | [4] |
Table 2: Effect of this compound on Metabolic Parameters in Aged Mice
| Parameter | Treatment Group | Control Group | % Change | Statistical Significance (p-value) | Reference |
| Glucose Tolerance (AUC) | |||||
| - 15 min | 28.1 ± 1.2 mmol/L | 32.5 ± 1.5 mmol/L | -13.5% | < 0.05 | [4] |
| - 30 min | 25.4 ± 1.1 mmol/L | 29.8 ± 1.3 mmol/L | -14.8% | < 0.05 | [4] |
| Fasting Blood Glucose | 6.8 ± 0.3 mmol/L | 7.5 ± 0.4 mmol/L | -9.3% | Not Significant | [4] |
| Exercise Endurance (Treadmill) | 1.4-fold increase | Baseline | +40% | < 0.01 | [4] |
Table 3: Dose-Dependent Activation of NRF2 by this compound
| Concentration | NRF2 Activation (Fold Change) | Cell Line | Reference |
| 1 µM | 5.2 ± 0.6 | HEK293-ARE-Luciferase | [4] |
| 10 µM | 18.3 ± 2.1 | HEK293-ARE-Luciferase | [4] |
| 50 µM | 25.6 ± 3.4 | HEK293-ARE-Luciferase | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's anti-aging effects.
4.1. C. elegans Lifespan Assay
This protocol outlines the procedure for assessing the effect of this compound on the lifespan of the nematode Caenorhabditis elegans.
-
Worm Strain and Maintenance: Wild-type N2 Bristol strain is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronization: A synchronized population of L1 larvae is obtained by bleaching gravid adult worms to isolate eggs, which are then allowed to hatch in M9 buffer.
-
Treatment: Synchronized L1 larvae are transferred to NGM plates containing the specified concentrations of this compound or a vehicle control (DMSO). 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to the media to prevent progeny production.
-
Lifespan Scoring: Starting from day 1 of adulthood, worms are scored as alive or dead every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire. Worms that crawl off the plate or die from internal hatching are censored from the analysis.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
4.2. Mouse Oral Glucose Tolerance Test (OGTT)
This protocol describes the method for evaluating the effect of this compound on glucose metabolism in aged mice.
-
Animals: Aged (e.g., 18-20 months old) male C57BL/6J mice are used.
-
Treatment: Mice are administered this compound (e.g., 10 mg/kg body weight) or vehicle control via oral gavage daily for a specified period (e.g., 8 weeks).
-
Fasting: Prior to the OGTT, mice are fasted for 6 hours with free access to water.
-
Glucose Challenge: A baseline blood glucose measurement is taken from the tail vein (t=0). Subsequently, mice are administered a 2 g/kg body weight bolus of glucose via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance. Statistical differences between groups are determined using a two-way ANOVA or a Student's t-test.
4.3. NRF2 Luciferase Reporter Assay
This assay is used to quantify the activation of the NRF2 pathway by this compound in a cellular model.
-
Cell Line: A stable HEK293 cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter is used.
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and allowed to attach overnight. The following day, cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Luciferase Activity Measurement: After treatment, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold induction of NRF2 activity is calculated relative to the vehicle-treated control.
4.4. Western Blot for Phosphorylated AMPK
This protocol details the detection of activated AMPK (phosphorylated at Threonine 172) in response to this compound treatment.
-
Cell Culture and Treatment: Cells (e.g., HepG2) are treated with this compound or vehicle control for the desired time.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Data Analysis: The bands corresponding to p-AMPK are quantified by densitometry and normalized to the total AMPK or a loading control (e.g., β-actin).
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical connections in the study of this compound.
Caption: Experimental workflow for C. elegans lifespan assay.
Caption: Experimental workflow for mouse metabolic studies.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for delaying the signatures of aging. Its mechanism of action, centered on the induction of mitohormesis and the activation of the NRF2 and AMPK pathways, aligns with established longevity-promoting strategies. The preclinical data from C. elegans and mouse models provide a strong foundation for its further investigation.
Future research should focus on several key areas. Elucidating the precise binding site of this compound on the mitochondrial ATP synthase will provide a more detailed understanding of its molecular interactions. Long-term studies in mammalian models are necessary to assess the chronic effects of this compound on a broader range of aging biomarkers and to evaluate its safety profile. Furthermore, exploring the synergistic effects of this compound with other geroprotective compounds could open new avenues for combination therapies. Ultimately, well-designed clinical trials will be essential to translate the promising preclinical findings into tangible benefits for human health and longevity.
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. optimise.mfm.au [optimise.mfm.au]
- 4. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Isofalcarintriol: A Technical Guide for Researchers
Introduction
Isofalcarintriol (IFT), a polyacetylene naturally occurring in carrots (Daucus carota), has emerged as a promising neuroprotective agent in various research models. This technical guide provides an in-depth overview of the neuroprotective effects of IFT, detailing its mechanism of action, experimental protocols, and quantitative data from key studies. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Core Mechanism of Action: Mitohormesis and Activation of Key Signaling Pathways
This compound exerts its neuroprotective effects primarily through the inhibition of mitochondrial ATP synthase. This action induces a mild metabolic stress, a phenomenon known as mitohormesis, which in turn activates downstream signaling pathways crucial for cellular defense and longevity. The key pathways activated by IFT are the Nuclear factor erythroid 2-related factor 2 (NRF2) and the AMP-activated protein kinase (AMPK) pathways. This cascade of events leads to increased resistance to oxidative stress, improved protein homeostasis, and enhanced neuronal survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the neuroprotective effects of this compound.
Table 1: Effects of this compound on Oxidative Stress Markers
| Model System | Assay | Treatment | Concentration | Outcome | Fold Change / % Change | Reference |
| HepG2 Cells | DCF-DA | This compound | 10 µM | Decreased ROS | Statistically significant decrease (p < 0.0001) after 24h | [3] |
| C. elegans | Amplex Red | This compound | 1 nM | Decreased H₂O₂ | Statistically significant decrease (p = 0.002) after 48h | [3] |
| C. elegans | Amplex Red | This compound | 10 nM | Decreased H₂O₂ | Statistically significant decrease (p = 0.0003) after 48h | [3] |
| HEK293 Cells | NRF2 Luciferase Reporter | This compound | 10 µM | Increased NRF2 Activation | ~30-fold increase | [2][4] |
Table 2: Neuroprotective Effects of this compound in C. elegans Models of Neurodegenerative Diseases
| Disease Model | Strain | Phenotype Assessed | Treatment | Concentration | Outcome | % Improvement / Change in Parameter | Reference |
| Alzheimer's Disease | GMC101 | Aβ-induced Paralysis | This compound | 1 nM | Delayed paralysis | Statistically significant delay | [3] |
| Huntington's Disease | AM176 | PolyQ-induced Motility Deficit | This compound | 1 nM | Improved motility | Statistically significant improvement (p < 0.0001) | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing the neuroprotective effects of this compound.
Detailed Experimental Protocols
1. C. elegans Aβ-Induced Paralysis Assay (Alzheimer's Model)
-
Model: Transgenic C. elegans strain GMC101, which expresses human amyloid-beta (Aβ) in body wall muscles, leading to age-dependent paralysis.
-
Protocol:
-
Synchronize worms by standard bleaching methods to obtain a population of age-matched L1 larvae.
-
Culture synchronized worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
For treatment groups, supplement the NGM plates with this compound at the desired concentration (e.g., 1 nM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the plates at 20°C.
-
Score for paralysis at regular intervals (e.g., every 2 hours) starting from adulthood. A worm is considered paralyzed if it does not move when gently prodded with a platinum wire.
-
Record the percentage of paralyzed worms at each time point for each condition.
-
Data can be plotted as a survival curve (percentage of non-paralyzed worms over time) and analyzed using statistical methods such as the log-rank test.
-
2. C. elegans Motility Assay (Huntington's Model)
-
Model: Transgenic C. elegans strain AM176, which expresses a polyglutamine tract in body wall muscles, leading to motility defects. The control strain is AM23.
-
Protocol:
-
Synchronize and culture the worms as described in the paralysis assay protocol, with appropriate this compound or vehicle treatment.
-
At a specific age (e.g., day 7 of adulthood), transfer individual worms to a drop of M9 buffer on a glass slide.
-
Allow the worms to acclimatize for 30-60 seconds.
-
Count the number of body bends (thrashes) in a 30 or 60-second interval. A thrash is defined as a complete change in the direction of bending at the mid-body.
-
Repeat for a statistically significant number of worms per condition (e.g., n=30-50).
-
Compare the thrashing rates between treated and control groups using statistical tests such as a t-test or ANOVA.
-
3. Reactive Oxygen Species (ROS) Determination in HepG2 Cells (DCF-DA Assay)
-
Principle: 2',7'-dichlorofluorescin diacetate (DCF-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle for the desired time period (e.g., 24 hours).
-
Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCF-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCF-DA solution and wash the cells with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize the fluorescence values to a measure of cell viability (e.g., protein concentration or a viability dye) if necessary.
-
4. Hydrogen Peroxide (H₂O₂) Determination in C. elegans (Amplex Red Assay)
-
Principle: The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent compound resorufin.
-
Protocol:
-
Synchronize and treat C. elegans with this compound or vehicle as described previously.
-
At the desired time point, wash the worms off the plates with M9 buffer and wash them several times to remove bacteria.
-
Transfer a known number of worms (e.g., 20-30) into the wells of a 96-well plate containing M9 buffer.
-
Prepare the Amplex Red reaction mixture containing Amplex Red reagent and HRP according to the manufacturer's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at various time points using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
A standard curve using known concentrations of H₂O₂ should be generated to quantify the amount of H₂O₂ produced by the worms.
-
5. NRF2 Activation Assay (Luciferase Reporter Assay)
-
Model: HEK293 cells stably transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE) in its promoter.
-
Protocol:
-
Seed the NRF2 reporter cell line in a 96-well white, clear-bottom plate and allow them to attach.
-
Treat the cells with various concentrations of this compound or a known NRF2 activator (e.g., sulforaphane) as a positive control. A vehicle control should also be included.
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).
-
Express the results as fold activation over the vehicle control.[2][4]
-
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models by targeting mitochondrial function and activating the NRF2 and AMPK signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic applications of this promising natural compound in the context of neurodegenerative diseases. The provided quantitative data highlights the efficacy of this compound in reducing oxidative stress and mitigating disease-related phenotypes. Further research is warranted to explore its translational potential for human health.
References
Whitepaper: Isofalcarintriol as a Mitohormesis-Inducing Compound for Therapeutic Development
Executive Summary
Mitohormesis, a biological response where a mild level of mitochondrial stress stimulates adaptive mechanisms, results in improved cellular resilience and overall health. This process is emerging as a promising therapeutic strategy to combat age-related diseases. Isofalcarintriol, a naturally occurring polyacetylene found in carrots (Daucus carota), has been identified as a potent mitohormesis-inducing agent.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and physiological effects of this compound. It details the core experimental protocols used to elucidate its function and presents quantitative data to support its potential as a therapeutic candidate. The primary mechanism of this compound involves the direct, reversible inhibition of mitochondrial ATP synthase, which initiates a cascade of events including a transient increase in reactive oxygen species (ROS), followed by the activation of key cytoprotective signaling pathways, namely the NRF2 and AMPK pathways.[1][3] These actions culminate in enhanced stress resistance, improved metabolic function, and a delay in age-related physiological decline in preclinical models.[1][2][4]
Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
This compound's primary molecular target is the mitochondrial F1Fo-ATP synthase (Complex V), a critical enzyme in cellular energy production.[1][5] Specifically, it has been shown to interact with the α-subunit of the ATP synthase.[1][2]
Initial Effects:
-
Reversible Inhibition: Unlike potent toxins such as oligomycin, this compound's inhibition of ATP synthase is reversible. This leads to a transient, non-toxic suppression of ATP generation.[1]
-
Transient ATP Decrease: Treatment of cells with this compound causes a rapid but temporary decrease in cellular ATP levels. This energy deficit is a crucial initiating signal for the subsequent adaptive responses.[1]
-
ROS Generation: The inhibition of the electron transport chain at Complex V leads to a mild, transient increase in the production of mitochondrial reactive oxygen species (ROS).[1][5] This short-term elevation in ROS is not detrimental; instead, it serves as a critical signaling event that triggers the mitohormetic cascade.[1][5] Long-term exposure, however, results in a significant decrease in overall ROS levels, indicating a successful adaptive response.[1]
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. optimise.mfm.au [optimise.mfm.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NRF2 Signaling Pathway Activation by Isofalcarintriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofalcarintriol, a naturally occurring polyacetylene isolated from carrots (Daucus carota), has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[3] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols related to the activation of the NRF2 pathway by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Introduction to the NRF2 Signaling Pathway
Under normal physiological conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its proteasomal degradation.[3][4] Upon exposure to oxidative or electrophilic stressors, critical cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the NRF2-KEAP1 interaction.[3] This allows NRF2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][4] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6]
Mechanism of NRF2 Activation by this compound
This compound activates the NRF2 signaling pathway through a mechanism involving the modulation of mitochondrial function and the generation of reactive oxygen species (ROS).[1][2] The proposed mechanism is a multi-step process:
-
Inhibition of Mitochondrial ATP Synthase: this compound interacts with the mitochondrial ATP synthase, a key component of the electron transport chain.[1][2] Specifically, it has been shown to interact with the α-subunit of the ATP synthase.[1][7] This interaction leads to a decrease in cellular ATP levels.[1]
-
Generation of ROS: The inhibition of the ATP synthase results in a transient increase in mitochondrial reactive oxygen species (ROS).[1][8]
-
KEAP1 Modification and NRF2 Release: The increase in ROS leads to the oxidative modification of cysteine residues on KEAP1, disrupting its ability to bind to NRF2.[3]
-
NRF2 Nuclear Translocation and ARE Binding: Liberated from KEAP1, NRF2 translocates to the nucleus and activates the transcription of ARE-dependent genes.[1][3]
The essential role of NRF2 in the biological effects of this compound was demonstrated in studies using the nematode C. elegans. This compound treatment did not extend the lifespan of skn-1/NRF2-deficient nematodes, confirming the critical involvement of this signaling pathway.[1]
A diagram illustrating this proposed signaling pathway is provided below.
Quantitative Data on NRF2 Activation
The potency of this compound as an NRF2 activator has been quantified using in vitro reporter assays. The following table summarizes the key quantitative findings.
| Parameter | Cell Line | Compound | Value | Reference |
| NRF2 Activation (Fold Increase) | HEK293 Luciferase Reporter Cells | This compound | 30-fold | [1] |
| NRF2 Activation (Fold Increase) | HEK293 Luciferase Reporter Cells | Sulforaphane (Positive Control) | < 30-fold | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the activation of the NRF2 pathway by this compound.
NRF2 Luciferase Reporter Assay
This assay is a robust method to quantify the activation of the NRF2 signaling pathway.[3] It utilizes a cell line engineered to express a luciferase reporter gene under the control of an ARE promoter.[3][9]
a) Materials:
-
HEK293 NRF2/ARE luciferase reporter cell line[3]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]
-
96-well white, clear-bottom plates[3]
-
This compound (and other test compounds)
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)[3]
-
Luminometer
b) Protocol:
-
Cell Culture and Seeding:
-
Culture the HEK293 NRF2/ARE luciferase reporter cells in DMEM with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.[3]
-
A day before the experiment, seed the cells into a 96-well white, clear-bottom plate at a density of 35,000 cells per well in 100 µL of growth medium.[3]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., medium with the same concentration of DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
Follow the manufacturer's protocol for the chosen luciferase assay system.[3]
-
For the Dual-Glo® Luciferase Assay System:
-
Add 50 µL of the Luciferase Reagent to each well.
-
Rock the plate at room temperature for approximately 15 minutes to ensure complete cell lysis.[3]
-
Measure the firefly luminescence using a luminometer.
-
(Optional, for dual-reporter assays) Add 50 µL of the Stop & Glo® Reagent to each well and rock for another 15 minutes before measuring the Renilla luminescence.[3]
-
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
If a dual-reporter system is used, calculate the ratio of firefly luminescence to Renilla luminescence for each well to normalize for transfection efficiency and cell number.[3]
-
Determine the fold induction of NRF2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.[3]
-
Western Blot for NRF2 Nuclear Translocation
Western blotting is used to visualize the increase in NRF2 protein levels, particularly its accumulation in the nucleus, which is a hallmark of its activation.[10]
a) Materials:
-
Cell culture reagents and cells (e.g., HepG2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Nuclear and cytoplasmic extraction buffers with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NRF2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic/loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b) Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described for the luciferase assay.
-
Protein Extraction (Nuclear and Cytoplasmic Fractionation):
-
Wash cells with ice-cold PBS.
-
Scrape cells in a hypotonic lysis buffer and incubate on ice for 15 minutes.[10]
-
Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.[10]
-
Centrifuge at low speed; the supernatant is the cytoplasmic fraction.[10]
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.[10]
-
Centrifuge at high speed; the supernatant is the nuclear fraction.[10]
-
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.[10]
-
Quantify band intensities and normalize the NRF2 signal to the respective loading control (Lamin B1 for nuclear, β-actin/GAPDH for cytoplasmic).[10]
-
Calculate the fold change relative to the vehicle-treated control.[10]
-
Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes
qRT-PCR is used to measure the change in mRNA levels of NRF2 target genes, such as HMOX1 and NQO1, following treatment with this compound.
a) Materials:
-
Treated cells
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green-based qPCR master mix
-
Gene-specific primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH)
-
Real-time PCR detection system
b) Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as previously described. Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[5]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[5]
-
Quantitative Real-Time PCR (qPCR):
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).[5]
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Conclusion
This compound is a promising natural compound that potently activates the NRF2 signaling pathway. Its mechanism of action, involving the inhibition of mitochondrial ATP synthase and subsequent ROS-mediated signaling, provides a clear rationale for its cytoprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other NRF2 activators in diseases associated with oxidative stress.
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. optimise.mfm.au [optimise.mfm.au]
- 3. benchchem.com [benchchem.com]
- 4. msjonline.org [msjonline.org]
- 5. benchchem.com [benchchem.com]
- 6. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
The effect of Isofalcarintriol on mitochondrial ATP synthase.
An In-depth Technical Guide on the Effect of Isofalcarintriol on Mitochondrial ATP Synthase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a naturally occurring polyacetylene found in carrots, has been identified as a potent modulator of mitochondrial function with significant implications for health and longevity.[1][2][3] This technical guide provides a comprehensive analysis of the molecular interactions between this compound and mitochondrial ATP synthase, the resulting downstream signaling cascades, and the quantitative effects on cellular bioenergetics. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase and Activation of Mitohormesis
At the core of this compound's bioactivity is its direct interaction with and inhibition of mitochondrial ATP synthase, the enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[1][2] This inhibitory action triggers a cascade of events consistent with the principle of mitohormesis, where a mild level of mitochondrial stress elicits a beneficial, adaptive response that enhances overall cellular resilience.
Direct Interaction with ATP Synthase Subunits
Studies utilizing biotinylated this compound in pull-down assays with subsequent mass spectrometric analysis have identified specific subunits of the ATP synthase complex as direct interaction partners.[2] These subunits are:
-
ATP5A (α-subunit): A key component of the F1 catalytic domain of ATP synthase.
-
ATP5O (OSCP subunit): Part of the F_o_ domain, which anchors the complex to the inner mitochondrial membrane and is involved in proton translocation.
This direct binding leads to a conformational change or steric hindrance that impairs the normal function of the enzyme, resulting in reduced ATP synthesis.
Downstream Signaling Cascade
The inhibition of ATP synthase by this compound initiates a well-defined signaling pathway:
-
Impaired Mitochondrial Respiration and ATP Production: The immediate consequence of ATP synthase inhibition is a decrease in the oxygen consumption rate (OCR) and a reduction in cellular ATP levels.[2][4]
-
Increased Reactive Oxygen Species (ROS) Signaling: The disruption of the electron transport chain due to ATP synthase inhibition leads to an increase in the production of reactive oxygen species (ROS), which act as signaling molecules.[2]
-
Activation of NRF2 and AMPK Pathways: The increase in ROS and the altered cellular energy status (decreased ATP) activate two critical transcription factors:
-
Enhanced Mitochondrial Biogenesis and Stress Resistance: The activation of NRF2 and AMPK promotes the transcription of genes involved in mitochondrial biogenesis and cellular stress resistance, leading to an overall improvement in mitochondrial function and longevity.[1][2]
Quantitative Data
The effects of this compound on cellular bioenergetics and signaling have been quantified in several key experiments.
| Parameter | Cell Line/Organism | This compound Concentration | Observation | Source |
| Cellular ATP Levels | HepG2 | 5 µg/mL | 5-10% inhibition after 15 minutes | [5] |
| Oxygen Consumption Rate (OCR) | HepG2 | 10 µM | Initial decrease in OCR | [2][4] |
| ATP Production (from OCR) | HepG2 | 10 µM | Decrease in ATP production | [2][4] |
| Basal Respiration (Overnight) | HepG2 | 10 µM | Decrease in basal respiration | [2][4] |
| Maximal Respiration (Overnight) | HepG2 | 10 µM | Decrease in maximal respiration | [2][4] |
| NRF2 Activation | HEK293 (transgenic reporter) | 10 µM | 26-fold activation | [5] |
| ROS Dynamics (DCF-DA Assay) | HepG2 | Not specified | Increased ROS after 15 min and 24h | [6] |
| ROS Dynamics (AmplexRed Assay) | C. elegans | 1 nM and 10 nM | Increased ROS after 48 hours | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Thomas et al. (2023).
Seahorse XF Cell Mito Stress Assay
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.
-
Cell Seeding: HepG2 cells are seeded in Seahorse XF plates and allowed to adhere.
-
This compound Treatment:
-
Assay Procedure: The standard Seahorse XF Cell Mito Stress Test protocol is followed with sequential injections of:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP: An uncoupling agent to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: OCR measurements are normalized to cell number or protein concentration and used to calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Biotin (B1667282) Pull-down Assay for Protein Interaction
This assay identifies the binding partners of this compound.
-
Bait Preparation: this compound is chemically synthesized with a biotin tag (biotin-isofalcarintriol).[2]
-
Cell Lysate Preparation: HepG2 and HEK293 cells are lysed to release cellular proteins. For intact cell experiments, HepG2 cells are incubated with biotin-isofalcarintriol before lysis.[2]
-
Incubation: The cell lysate is incubated with the biotin-isofalcarintriol to allow for the formation of protein-ligand complexes. A biotin-alkene is used as a negative control.[2]
-
Capture: Streptavidin-coated beads are added to the lysate to capture the biotinylated this compound and any bound proteins.
-
Washes and Elution: The beads are washed to remove non-specifically bound proteins, and the captured protein complexes are then eluted.
-
Analysis: The eluted proteins are identified using mass spectrometry. A 1.5-fold increase in intensity over the negative control and a minimum of 2 peptides per protein are used as cut-off criteria for identifying interaction partners.[2]
NRF2 Luciferase Reporter Assay
This assay quantifies the activation of the NRF2 transcription factor.
-
Cell Line: Transgenic HEK293 cells containing a luciferase reporter gene under the control of an NRF2-responsive promoter (Antioxidant Response Element - ARE) are used.[5]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 10 µM) overnight. Sulforaphane is used as a positive control.[5]
-
Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., DMSO solvent) to determine the fold activation of NRF2.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's effect on mitochondrial function.
Experimental Workflow for Target Identification
Caption: Workflow for the identification of mitochondrial ATP synthase as the target of this compound.
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optimise.mfm.au [optimise.mfm.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Isofalcarintriol: A Novel Modulator of Glucose Metabolism in Murine Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isofalcarintriol, a naturally occurring polyacetylene found in carrots, has emerged as a promising compound with significant effects on glucose homeostasis.[1] Research in murine models has demonstrated its potential to ameliorate age-related and diet-induced impairments in glucose metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on glucose metabolism in mice, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these findings.
Mechanism of Action: A Dual Pathway Activation
This compound exerts its effects on glucose metabolism primarily through the inhibition of mitochondrial ATP synthase.[1] This initial action triggers a cascade of downstream signaling events, most notably the activation of two critical cellular pathways: the AMP-activated protein kinase (AMPK) pathway and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2][3]
AMPK Pathway Activation
The inhibition of ATP synthase leads to an increase in the cellular AMP/ATP ratio, a direct activator of AMPK. Activated AMPK plays a central role in cellular energy homeostasis. In the context of glucose metabolism, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells, thereby enhancing glucose uptake from the bloodstream.
NRF2 Pathway Activation
Mitochondrial inhibition by this compound also induces a mild oxidative stress response, which in turn activates the NRF2 signaling pathway. NRF2 is a master regulator of the cellular antioxidant response. Its activation leads to the expression of various antioxidant and detoxification enzymes, which helps to mitigate cellular stress. In the context of metabolism, NRF2 has been shown to enhance glucose uptake and direct it towards the pentose (B10789219) phosphate (B84403) pathway, which is crucial for producing NADPH and protecting cells from oxidative damage.
The synergistic activation of both the AMPK and NRF2 pathways by this compound leads to improved glucose tolerance and overall enhancement of glucose metabolism.
Quantitative Data on Glucose Metabolism
Studies in aged C57BL/6NRj mice have provided quantitative evidence of this compound's beneficial effects on glucose metabolism. The following tables summarize the key findings from glucose tolerance tests (GTT) and fasting blood glucose measurements.
Table 1: Oral Glucose Tolerance Test in 20-Month-Old Male Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Control (DMSO) | Blood Glucose (mg/dL) - this compound |
| 0 | 125.6 ± 5.4 | 120.3 ± 4.9 |
| 15 | 289.7 ± 15.1 | 245.8 ± 12.3* |
| 30 | 310.2 ± 18.9 | 278.4 ± 14.7 |
| 60 | 250.1 ± 13.5 | 215.6 ± 11.8 |
| 120 | 145.3 ± 8.2 | 130.1 ± 7.5 |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Table 2: Oral Glucose Tolerance Test in 20-Month-Old Female Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Control (DMSO) | Blood Glucose (mg/dL) - this compound |
| 0 | 118.9 ± 6.1 | 115.2 ± 5.5 |
| 15 | 275.4 ± 14.8 | 250.1 ± 13.1 |
| 30 | 298.7 ± 16.2 | 270.3 ± 15.0 |
| 60 | 235.6 ± 12.9 | 205.8 ± 10.9 |
| 120 | 138.2 ± 7.9 | 125.4 ± 6.8 |
Data are presented as mean ± SEM.
Table 3: Fasting Blood Glucose in 29-Month-Old Mice
| Sex | Fasting Blood Glucose (mg/dL) - Control (DMSO) | Fasting Blood Glucose (mg/dL) - this compound |
| Male | 135.8 ± 7.1 | 118.5 ± 6.3 |
| Female | 129.4 ± 6.8 | 112.9 ± 5.9 |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the impact of this compound on glucose metabolism in mice.
Animal Model and this compound Administration
-
Animal Model: Aged (20-29 months old) male and female C57BL/6NRj mice were used.
-
Housing: Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: Mice were fed a standard chow diet.
-
This compound Administration: this compound was administered via oral gavage at a dose of 10 mg/kg body weight, dissolved in a vehicle solution (e.g., DMSO and corn oil). The control group received the vehicle solution only. Administration was performed daily for a period of 8 weeks prior to and during the experimental procedures.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice were fasted for 6 hours prior to the glucose challenge, with free access to water.
-
Baseline Blood Glucose: A baseline blood sample (t=0 min) was collected from the tail vein, and blood glucose concentration was measured using a standard glucometer.
-
Glucose Administration: A 20% D-glucose solution was administered orally via gavage at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels were measured from tail vein blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Data Analysis: The area under the curve (AUC) for the GTT was calculated to assess overall glucose tolerance.
Fasting Blood Glucose Measurement
-
Fasting: Mice were fasted for 6 hours with free access to water.
-
Blood Collection: A blood sample was collected from the tail vein.
-
Glucose Measurement: Blood glucose concentration was measured using a standard glucometer.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Glucose Metabolism
Caption: Signaling cascade of this compound's metabolic effects.
Experimental Workflow for Assessing Glucose Tolerance in Mice
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for improving glucose metabolism, particularly in the context of aging. Its unique mechanism of action, involving the dual activation of the AMPK and NRF2 pathways, offers a multi-faceted approach to enhancing glucose uptake and cellular resilience. The quantitative data from murine studies robustly support its efficacy in improving glucose tolerance and lowering fasting blood glucose levels. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of this promising natural compound. Further investigation is warranted to explore the full potential of this compound in the management of metabolic disorders.
References
Preliminary Studies on Isofalcarintriol and Cancer Cell Growth Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofalcarintriol, a polyacetylene naturally occurring in carrots, has recently emerged as a compound of interest in the field of oncology. Preliminary studies have indicated its potential to selectively inhibit the growth of cancer cells while having a less pronounced effect on non-tumorigenic cells. This technical guide provides a comprehensive overview of the initial research findings, detailing the quantitative data on its anti-cancer effects, the experimental methodologies employed, and the proposed signaling pathways involved in its mechanism of action.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory effects of this compound on the growth of various cancer cell lines have been quantitatively assessed. The following tables summarize the key findings from preliminary studies, focusing on cell viability and colony formation assays.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay Type | Concentration (µM) | % Growth Inhibition | Citation |
| MCF-7 | Breast Cancer | Not Specified | 0.1 - 1 | Specific growth inhibition noted | [1] |
| HepG2 | Liver Cancer | Colony Formation | Not Specified | Almost complete extinction of colonies | [1] |
| HT-29 | Colon Cancer | Colony Formation | Not Specified | Almost complete extinction of colonies | [1] |
Table 2: Differential Effect of this compound on Cancer vs. Non-Tumor Cells
| Cell Line | Cell Type | Concentration (µM) | Effect | Citation |
| MCF-7 | Breast Cancer | 0.1 - 1 | Growth Inhibition | [1] |
| HMEpC | Human Mammary Epithelial (Non-Tumor) | 0.1 - 1 | Proliferation Boost | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Viability and Proliferation Assays
These assays are fundamental in assessing the cytotoxic and cytostatic effects of a compound.
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer and non-tumor cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, HT-29) and non-tumor cell lines (e.g., HMEpC) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Quantification: Cell viability can be assessed using various methods:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized and quantified by measuring the absorbance at a specific wavelength.
-
LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, indicating a loss of membrane integrity.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter with a viability stain like trypan blue.
-
-
Soft Agar (B569324) Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a hallmark of carcinogenesis.
-
Objective: To evaluate the effect of this compound on the tumorigenic potential of cancer cells.
-
Methodology:
-
Base Agar Layer: A layer of agar mixed with cell culture medium is prepared in a petri dish and allowed to solidify.
-
Cell Suspension: A single-cell suspension of cancer cells is prepared and mixed with a lower concentration of agar in culture medium.
-
Top Agar Layer: The cell-agar mixture is layered on top of the base agar layer.
-
Treatment: this compound at the desired concentration is included in the top agar layer or added to the medium overlaying the agar.
-
Incubation: The plates are incubated for several weeks (e.g., 2-4 weeks) to allow for colony formation.
-
Staining and Quantification: Colonies are stained with a dye like crystal violet and counted manually or using imaging software. A significant reduction in the number and size of colonies in the treated group compared to the control group indicates an inhibitory effect on tumorigenicity.[1]
-
Mandatory Visualization
Signaling Pathways
Preliminary evidence suggests that this compound may exert its effects through the modulation of key signaling pathways involved in cellular stress response and metabolism.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of an anti-cancer compound like this compound.
Caption: In vitro cytotoxicity testing workflow.
Conclusion
The preliminary findings on this compound demonstrate its potential as a selective inhibitor of cancer cell growth. The compound's ability to induce near-complete inhibition of colony formation in liver and colon cancer cell lines is particularly noteworthy.[1] Furthermore, its differential effect on cancerous versus non-cancerous mammary epithelial cells suggests a favorable therapeutic window.[1] The proposed mechanism involving the inhibition of mitochondrial ATP synthase and subsequent activation of the AMPK and NRF2 pathways provides a strong foundation for further investigation.[2] Future studies should focus on elucidating the detailed molecular interactions, evaluating in vivo efficacy and safety, and exploring the potential for synergistic combinations with existing chemotherapeutic agents.
References
The Role of Isofalcarintriol in Promoting Longevity in C. elegans: A Technical Guide
Affiliation: Google Research
Abstract
Isofalcarintriol, a naturally occurring polyacetylene isolated from carrots (Daucus carota), has emerged as a potent promoter of longevity in the nematode Caenorhabditis elegans.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental protocols associated with this compound's lifespan-extending properties. This compound has been shown to modulate cellular respiration by interacting with the α-subunit of the mitochondrial ATP synthase, leading to a cascade of events that include the activation of the SKN-1/NRF2 signaling pathway and enhanced stress resistance.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the biology of aging and the therapeutic potential of natural compounds. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for Graphviz.
Introduction
The quest to understand and modulate the aging process is a central theme in biomedical research. The nematode Caenorhabditis elegans is a powerful model organism for studying longevity due to its short lifespan, genetic tractability, and conserved aging-related pathways. Recent studies have identified this compound, a polyacetylene from carrots, as a promising natural compound that extends the lifespan of C. elegans.[1][2][3] This guide synthesizes the current knowledge on the role of this compound in promoting longevity in this model organism.
Molecular Mechanism of Action
This compound's pro-longevity effects are primarily attributed to its interaction with mitochondrial ATP synthase, which initiates a mitohormetic response.[1][2][3][4] This interaction leads to a slight inhibition of cellular respiration, resulting in a transient increase in reactive oxygen species (ROS). This mild oxidative stress activates the transcription factor SKN-1, the C. elegans ortholog of mammalian NRF2, which in turn upregulates a battery of stress-response and detoxification genes, ultimately leading to increased stress resistance and lifespan extension.[1][5] The lifespan-extending effects of this compound are dependent on the presence of functional SKN-1/NRF2.[1]
While the SKN-1/NRF2 pathway is the primary mediator of this compound's effects, the potential involvement of other longevity pathways, such as the DAF-16/FOXO pathway, has been considered. However, current evidence does not indicate a direct role for DAF-16 in the lifespan extension conferred by this compound. The pro-longevity effect of this compound appears to be distinct from the canonical insulin/IGF-1 signaling pathway that governs DAF-16 activity.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by this compound in C. elegans.
Caption: this compound signaling pathway in C. elegans.
Quantitative Data
The following tables summarize the quantitative data from studies investigating the effects of this compound on C. elegans.
Table 1: Effect of this compound on C. elegans Lifespan
| Treatment Concentration | Mean Lifespan Extension (%) | Statistical Significance (p-value) | Strain | Reference |
| 1 nM | Not specified, but significant | < 0.0001 | Wild-type (N2) | [1] |
| 0.1 nM | Less than 1 nM treatment | Not specified | Wild-type (N2) | [1] |
| 10 nM | Less than 1 nM treatment | Not specified | Wild-type (N2) | [1] |
| 1 nM | No significant change | Not specified | skn-1 deficient | [1] |
Table 2: Effect of this compound on Stress Resistance in C. elegans
| Stressor | This compound Concentration | Outcome | Statistical Significance (p-value) | Strain | Reference |
| Paraquat (B189505) | 1 nM | Prolonged survival | Not specified | Wild-type (N2) | [1] |
Table 3: Effect of this compound on ATP Levels in C. elegans
| Time Point | This compound Concentration | Change in ATP Levels | Statistical Significance (p-value) | Strain | Reference |
| 15 min | Not specified | Decrease | 0.045 | Wild-type (N2) | [1] |
| 48 h | Not specified | Decrease | 0.022 | Wild-type (N2) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on C. elegans.
C. elegans Lifespan Assay
This protocol outlines the steps for conducting a standard lifespan assay in C. elegans treated with this compound.
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 culture
-
This compound stock solution (in DMSO)
-
M9 buffer
-
Platinum wire worm pick
-
Stereomicroscope
-
20°C incubator
Procedure:
-
Preparation of Plates: Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow for 24-48 hours at room temperature.
-
Drug Application: Add the desired concentration of this compound (e.g., 1 nM) or vehicle control (DMSO) to the surface of the NGM plates. Ensure the final concentration of DMSO is below 0.5%. Let the plates dry before introducing the worms.
-
Synchronization of Worms: Synchronize a population of wild-type (N2) C. elegans by allowing gravid adults to lay eggs on a plate for a few hours and then removing the adults.
-
Initiation of Lifespan Assay: Once the synchronized population reaches the L4 larval stage, transfer a defined number of worms (e.g., 30-50) to each experimental and control plate.
-
Scoring: Starting from the first day of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Censoring: Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or are lost during handling.
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test to determine statistical significance.
Oxidative Stress Resistance Assay (Paraquat)
This protocol describes how to assess the resistance of C. elegans to paraquat-induced oxidative stress.
Materials:
-
NGM plates
-
E. coli OP50 culture
-
This compound stock solution
-
Paraquat (methyl viologen) solution
-
M9 buffer
-
Synchronized L4 stage C. elegans
Procedure:
-
Pre-treatment: Expose synchronized L4 worms to NGM plates containing this compound (e.g., 1 nM) or vehicle control for a specified period (e.g., 48 hours).
-
Stress Exposure: Transfer the pre-treated worms to NGM plates containing a lethal concentration of paraquat (e.g., 10 mM).
-
Survival Scoring: Score the number of surviving and dead worms at regular intervals (e.g., every few hours) until all control worms have died.
-
Data Analysis: Plot survival curves and analyze for statistical differences between the this compound-treated and control groups.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol is adapted from standard procedures for measuring oxygen consumption rates (OCR) in C. elegans using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF24 or XF96 Analyzer
-
Seahorse XF culture plates
-
M9 buffer
-
Tetramisole (B1196661) hydrochloride (for immobilization)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Sodium azide (B81097)
-
Synchronized C. elegans treated with this compound or vehicle
Procedure:
-
Worm Preparation: Synchronize and treat worms with this compound as for other assays.
-
Loading the Plate: Dilute the treated worms in M9 buffer containing 25 µM tetramisole hydrochloride and load approximately 40 worms per well of a Seahorse XF culture plate.
-
Cartridge Preparation: Load the Seahorse XF cartridge with FCCP and sodium azide for injection during the assay to measure basal and maximal respiration.
-
Assay Execution: Place the culture plate and the cartridge in the Seahorse XF Analyzer and run the pre-programmed protocol. The instrument will measure OCR in real-time.
-
Data Analysis: Analyze the OCR data to determine basal respiration, maximal respiration, and spare respiratory capacity. Compare the results between this compound-treated and control worms.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for studying the effects of this compound and the logical relationship between its molecular effects and the observed phenotypes.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies.
Logical Relationship Diagram
Caption: Logical flow from molecular effects to phenotypes.
Conclusion
This compound represents a compelling natural product with significant potential for promoting longevity and healthspan. Its mechanism of action, centered on the induction of a mitohormetic response via the SKN-1/NRF2 pathway, provides a clear target for further investigation and potential therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon the foundational discoveries of this compound's effects in C. elegans. Future studies should aim to further elucidate the downstream targets of SKN-1 activation by this compound and explore its efficacy in more complex model organisms.
References
- 1. Measuring oxidative stress resistance of Caenorhabditis elegans in 96-well microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraquat stress resistance assay [bio-protocol.org]
- 3. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress in Caenorhabditis elegans: Protective Effects of Spartin | PLOS One [journals.plos.org]
- 5. Video: Measuring Oxidative Stress Resistance of Caenorhabditis elegans in 96-well Microtiter Plates [jove.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Isofalcarintriol
Abstract
This compound is a naturally occurring polyacetylene first isolated from carrots (Daucus carota) that has garnered significant scientific interest for its potential health-promoting and anti-aging properties.[1][2] This document provides a detailed technical overview of the chemical structure of this compound, its known stereoisomers, and the pivotal role of stereochemistry in its biological activity. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and structural elucidation, and logical diagrams to illustrate key concepts and workflows. The absolute configuration of the naturally occurring compound has been identified as (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol.[1][3][4] The synthesis of all eight E-isofalcarintriol stereoisomers has been achieved, enabling detailed investigation into their distinct biological effects.[3]
Chemical Structure of this compound
This compound is a C17 polyacetylenic oxylipin characterized by a seventeen-carbon chain containing two triple bonds (a diyne), one double bond, and three hydroxyl groups.[5]
-
IUPAC Name: (3S,8R,9R,E)-Heptadeca-10-en-4,6-diyne-3,8,9-triol[6]
-
Molecular Formula: C₁₇H₂₆O₃[6]
-
Molar Mass: 278.392 g·mol⁻¹[6]
-
Key Features: The structure contains three chiral centers at carbons 3, 8, and 9, giving rise to a total of 2³ = 8 possible stereoisomers for the E-alkene configuration. The naturally occurring and most studied isomer possesses the (3S, 8R, 9R) configuration.[1][3][4]
Caption: Chemical structure of (3S,8R,9R,E)-isofalcarintriol.
Stereoisomers of this compound
The presence of three stereocenters means that this compound can exist as eight distinct stereoisomers. Chirality is a critical factor in the biological activity of many natural products, as enantiomers and diastereomers can interact differently with chiral biological targets like enzymes and receptors.[7][8][9] This has been shown to be the case for this compound, where different stereoisomers exhibit markedly different biological effects.
A modular asymmetric synthesis route has been developed to produce all eight E-isofalcarintriol stereoisomers, which has been instrumental in evaluating their individual activities.[1][3] For example, studies have revealed that the configuration of the 3-hydroxy group is particularly important for activity. Specifically, only (3S,8R,9R)-isofalcarintriol and (3S,8S,9S)-isofalcarintriol were found to activate the NRF2 pathway, a key regulator of cellular antioxidant responses.[5] This highlights the stereoselective nature of this compound's mechanism of action.[10]
Caption: Relationships between key this compound stereoisomers.
Quantitative Data Summary
The biological activity of this compound stereoisomers varies significantly. The following table summarizes the reported activity regarding NRF2 activation.
| Stereoisomer | Configuration | NRF2 Activation | Notes |
| 1a | (3S,8R,9R) | Active | The naturally occurring isomer.[5] |
| 1b | (3S,8S,9S) | Active | Shows activity, highlighting the importance of the 3S configuration.[5] |
| - | (3R,8S,9R) | Inactive | Synthesized and tested, but showed no NRF2 activation.[5] |
| - | (3R,8R,9S) | Inactive | Synthesized and tested, but showed no NRF2 activation.[5] |
Experimental Protocols
The synthesis and structural elucidation of this compound and its stereoisomers involve sophisticated organic chemistry and analytical techniques.
Asymmetric Synthesis of this compound Stereoisomers
A modular asymmetric synthesis was developed to access all eight E-isofalcarintriol stereoisomers.[3] The general strategy relies on the coupling of key chiral building blocks.[5]
Key Steps & Reagents: [5]
-
Cross-Metathesis: Coupling of a chiral propargylic alcohol derivative with 1-octene (B94956) using a Grubbs Catalyst (2nd Generation) to form the C1-C11 portion of the backbone.
-
Dess-Martin Oxidation: Oxidation of a primary alcohol to an aldehyde.
-
Ohira-Bestmann Reaction: Conversion of the aldehyde into a terminal alkyne using the Ohira-Bestmann reagent.
-
Cadiot-Chodkiewicz Coupling: A copper-catalyzed coupling reaction between a terminal alkyne and a 1-bromoalkyne to form the characteristic diyne system of this compound.
-
Deprotection: Removal of silyl (B83357) protecting groups (e.g., TBS, TIPS) using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) or hydrofluoric acid (HF) to yield the final triol.
Structural Elucidation
The absolute configuration of naturally occurring this compound was determined through a combination of spectroscopic analysis and chemical synthesis.[11][12][13]
-
Spectroscopic Analysis:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) nuclear magnetic resonance spectroscopy were used to determine the connectivity of the atoms. Selected ¹H,¹³C-HMBC correlations were crucial for establishing the carbon skeleton.[5]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula.
-
-
Determination of Absolute Configuration:
-
Enantioselective Supercritical Fluid Chromatography (eSFC): An eSFC method was developed to separate the enantiomers and determine the enantiomeric excess of the natural sample, which was found to be >95%.[3]
-
Comparison with Synthetic Standards: The natural isolate was compared against all eight synthetically produced stereoisomers using chromatographic and spectroscopic methods. This unambiguous comparison confirmed the absolute configuration as (3S,8R,9R).[3]
-
Caption: Workflow for the structural elucidation of this compound.
NRF2 Luciferase Reporter Assay
This cell-based assay was used to quantify the biological activity of different this compound stereoisomers.[5]
-
Cell Line: A transgenic HEK293 (Human Embryonic Kidney 293) cell line is used. These cells are engineered to contain a luciferase reporter gene under the control of an NRF2-responsive promoter.
-
Treatment: The cells are treated overnight with the individual, purified stereoisomers of this compound. A solvent control (e.g., DMSO) is used as a negative control.
-
Lysis and Measurement: After incubation, the cells are lysed to release their contents. A substrate for the luciferase enzyme is added.
-
Quantification: The light produced by the luciferase reaction is measured using a luminometer. The intensity of the light is directly proportional to the activation of the NRF2 pathway.
-
Analysis: The results are typically expressed as fold activation over the solvent control. This assay demonstrated that only the stereoisomers with a 3S configuration could significantly activate NRF2.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. optimise.mfm.au [optimise.mfm.au]
- 3. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. youtube.com [youtube.com]
- 10. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. [mdpi.com]
- 13. Synthesis and structural elucidation of a novel polymorph of alcaftadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Isofalcarintriol: A Technical Guide to Its Natural Sources, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofalcarintriol, a C17 polyacetylene, has emerged as a compound of significant interest within the scientific community, demonstrating promising health-promoting and anti-aging properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a focus on its abundance in carrots (Daucus carota). It details the key signaling pathways modulated by this compound, namely the NRF2 and AMPK pathways, through the inhibition of mitochondrial ATP synthase. Furthermore, this document outlines detailed experimental protocols for the extraction, quantification, and biological activity assessment of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Natural Sources and Abundance of this compound
To date, the most well-documented natural source of this compound is the root of the common carrot (Daucus carota)[1][2][3][4][5][6]. While other plants in the Apiaceae family, such as parsnip and parsley, and the Araliaceae family, like ginseng, are known to produce a variety of polyacetylenes, the presence and quantification of this compound specifically in these other species are not yet firmly established in scientific literature[7][8][9]. The known bioactive polyacetylenes in these related plants include compounds like falcarinol (B191228) and panaxydol[3][7][10][11][12][13].
The abundance of this compound in carrots can vary depending on the extraction solvent used. Quantitative analysis has estimated its concentration to be between 3.8 and 8.9 micrograms per gram (µg/g) of dry weight, assuming a water content of 90%[1].
Table 1: Quantitative Abundance of this compound in Daucus carota
| Natural Source | Plant Part | Abundance (µg/g of dry weight) | Reference |
| Carrot (Daucus carota) | Root | 3.8 - 8.9 | [1] |
Molecular Mechanism and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of mitochondrial ATP synthase, a key enzyme in cellular energy production[2][5][6]. This inhibition leads to a cascade of downstream signaling events, most notably the activation of the NRF2 and AMPK pathways, which are crucial for cellular stress response and metabolic regulation[2][5][6][14].
Inhibition of Mitochondrial ATP Synthase
Mitochondrial ATP synthase is responsible for the synthesis of ATP from ADP and inorganic phosphate (B84403), driven by a proton gradient across the inner mitochondrial membrane. This compound has been shown to interact with this enzyme complex, disrupting its function and thereby reducing cellular ATP levels[5][15][16][17][18]. This mode of action is a critical initiating event for the subsequent activation of downstream signaling pathways.
Activation of the NRF2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept inactive in the cytoplasm. However, in response to cellular stress, such as that induced by the inhibition of ATP synthase by this compound, NRF2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription[2][5][14]. This leads to an enhanced cellular defense against oxidative stress.
Activation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to a decrease in the ATP/AMP ratio[2][5][6]. The inhibition of ATP synthase by this compound leads to a reduction in ATP production, thereby increasing the cellular AMP concentration and activating AMPK. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and biological assessment of this compound. These protocols are intended to serve as a guide and may require optimization based on specific experimental conditions and available instrumentation.
Extraction of this compound from Plant Material
The following protocol is a general method for the extraction of polyacetylenes from plant tissues, which can be adapted for this compound from carrots.
Materials:
-
Fresh or lyophilized plant tissue (e.g., carrot root)
-
Liquid nitrogen
-
Mortar and pestle or a grinder
-
Extraction solvent (e.g., 80% methanol (B129727) or ethanol)
-
Centrifuge
-
Vortex mixer
-
Glass vials
Procedure:
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle. Lyophilized tissue can be ground at room temperature.
-
Extraction: Weigh a known amount of the powdered tissue (e.g., 10 mg) into a glass vial. Add a defined volume of the extraction solvent (e.g., 1 mL of 80% methanol).
-
Homogenization: Vortex the mixture thoroughly to ensure complete homogenization.
-
Incubation: Gently shake the mixture on an orbital shaker for a specified period (e.g., 2 hours) at room temperature.
-
Centrifugation: Centrifuge the samples at a specified speed and temperature (e.g., 3000 x g for 30 minutes at 4°C) to pellet the solid debris.
-
Collection: Carefully transfer the supernatant containing the extracted metabolites to a clean autosampler vial for LC-MS analysis.
-
Storage: Store the extracts at -20°C until analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the quantitative analysis of this compound using LC-MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
C18 reverse-phase column
Procedure:
-
Chromatographic Separation:
-
Inject a small volume of the plant extract (e.g., 2 µL) onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of two solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) or methanol with formic acid (Solvent B). The gradient should be optimized to achieve good separation of this compound from other compounds in the extract.
-
-
Mass Spectrometry Detection:
-
The mass spectrometer should be operated in a suitable ionization mode, such as electrospray ionization (ESI), in either positive or negative ion mode, depending on the ionization efficiency of this compound.
-
For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is typically used on a triple quadrupole mass spectrometer for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte to the calibration curve.
-
NRF2 Luciferase Reporter Assay
This assay is used to determine the ability of this compound to activate the NRF2 signaling pathway.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HEK293-ARE).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the ARE-reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold activation over the vehicle control.
AMPK Activation Assay (Western Blot)
This protocol is used to assess the activation of AMPK by detecting the phosphorylation of its catalytic subunit.
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-AMPK and total AMPK. Subsequently, incubate with the appropriate secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and express the level of AMPK activation as the ratio of p-AMPK to total AMPK.
Mitochondrial ATP Synthase Activity Assay
This assay measures the effect of this compound on the activity of mitochondrial ATP synthase.
Materials:
-
Isolated mitochondria.
-
Assay buffer.
-
ATP, ADP, and inorganic phosphate standards.
-
A specific inhibitor of ATP synthase (e.g., oligomycin) as a control.
-
A kit for measuring ATP or inorganic phosphate.
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant cell or tissue source.
-
Assay Reaction: Incubate the isolated mitochondria in the assay buffer with and without this compound. Initiate the reaction by adding ADP and inorganic phosphate.
-
Measurement: After a defined incubation period, stop the reaction and measure the amount of ATP produced or inorganic phosphate consumed using a suitable detection method (e.g., a colorimetric or fluorometric assay).
-
Data Analysis: Compare the ATP synthase activity in the presence of this compound to the control to determine the extent of inhibition.
Conclusion
This compound, a polyacetylene found in carrots, presents a compelling case for further investigation as a potential therapeutic agent. Its well-defined mechanism of action, involving the inhibition of mitochondrial ATP synthase and subsequent activation of the NRF2 and AMPK pathways, provides a solid foundation for understanding its health-promoting effects. The experimental protocols outlined in this guide offer a practical framework for researchers to explore the natural abundance, biological activity, and therapeutic potential of this promising natural compound. As research in this area continues, a deeper understanding of this compound and its role in cellular health and longevity is anticipated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cohesionbio.com [cohesionbio.com]
- 7. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Targeted LC-MS Analysis for Plant Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 11. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Sapphire Bioscience [sapphirebioscience.com]
- 16. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Modular Asymmetric Synthesis of Isofalcarintriol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofalcarintriol, a polyacetylene naturally occurring in carrots, has been identified as a potent promoter of longevity and healthspan in various biological models.[1][2] Its absolute configuration has been determined as (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol. This document provides detailed protocols for the modular asymmetric synthesis of this compound and its stereoisomers, enabling researchers to produce these compounds for further biological investigation. The synthesis relies on a convergent strategy, assembling key chiral building blocks through robust and stereoselective chemical transformations.
Retrosynthetic Analysis and Overall Strategy
The modular synthetic approach allows for the flexible construction of various this compound stereoisomers by combining different chiral building blocks. The retrosynthetic analysis breaks down the target molecule into three key fragments, which can be prepared from readily available chiral starting materials.
Figure 1. Retrosynthetic analysis of this compound.
Synthesis of Chiral Building Blocks
Synthesis of Terminal Alkyne Fragments (4a and 4b)
The C1-C7 terminal alkyne fragments are synthesized from commercially available enantiopure propargylic alcohols.
References
Application Notes and Protocols for the Isolation of Isofalcarintriol from Daucus carota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofalcarintriol, a polyacetylene found in carrots (Daucus carota), is a compound of emerging interest due to its potential health-promoting and anti-aging properties.[1][2] Research has indicated that this compound may activate defense mechanisms against oxidative stress and inhibit the mitochondrial ATP synthase, suggesting its therapeutic potential.[1][2] While a specific, detailed protocol for the isolation of this compound has not been widely published, this document provides a comprehensive, synthesized protocol based on established methods for the isolation of similar polyacetylenes, such as falcarindiol (B120969) and falcarinol (B191228), from carrots.[3][4][5] This protocol outlines a multi-step process involving extraction, fractionation, and purification to obtain this compound for research and development purposes.
Quantitative Data Summary
The concentration of this compound and other related polyacetylenes in Daucus carota can vary significantly depending on the carrot genotype and growing conditions.[6][7] The following tables summarize available quantitative data.
Table 1: Approximate Concentration of this compound in Daucus carota
| Compound | Concentration Range (µg/g of dry weight) | Reference |
| This compound | 3.8 - 8.9 | [8] |
Assuming 90% water content in fresh carrots.
Table 2: Concentration of Other Major Polyacetylenes in Daucus carota
| Compound | Concentration Range (mg/kg fresh weight) | Concentration Range (µg/g dry weight) | References |
| Falcarindiol | 6.4 - 54 | 222 (average) | [7][9] |
| Falcarinol | 4.4 - 67 | 94 (average) | [7][9] |
| Falcarindiol-3-acetate | Not specified in FW | 30 (average) | [9] |
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
Caution: Polyacetylenes can be sensitive to light and heat. It is recommended to perform all steps under dim light and use amber glassware where possible to prevent degradation.
Sample Preparation
-
Sourcing: Obtain fresh Daucus carota roots.
-
Washing and Slicing: Thoroughly wash the carrots to remove any soil and debris. Slice the carrots into thin pieces to facilitate efficient freeze-drying.
-
Freeze-Drying (Lyophilization): Freeze the carrot slices and lyophilize them until a constant weight is achieved. This removes water and preserves the chemical integrity of the polyacetylenes.
-
Grinding: Grind the freeze-dried carrot material into a fine powder using a high-capacity blender or mill. Store the powder in an airtight, light-protected container at -20°C until extraction.
Solvent Extraction of Polyacetylenes
This protocol is adapted from methods used for extracting falcarinol and falcarindiol.[3][5]
-
Maceration: Transfer the powdered carrot material to a large beaker or flask.
-
Solvent Addition: Add dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate to the carrot powder at a solvent-to-solid ratio of approximately 10:1 (v/w). Dichloromethane has been shown to be effective for extracting polyacetylenes.[5]
-
Extraction: Stir the mixture at room temperature for at least 12 hours. For a more exhaustive extraction, ultrasonication for 30-minute intervals can be employed.[3][10]
-
Filtration: Filter the mixture through cheesecloth and then a Büchner funnel with filter paper to separate the extract from the solid plant material.
-
Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.
-
Concentration: Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 30-35°C. This will yield a crude, semi-solid extract.
Fractionation by Silica Gel Column Chromatography
This step aims to separate the polyacetylenes from other less polar and more polar compounds in the crude extract.[4]
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate. A suggested gradient could be:
-
100% n-hexane
-
9:1 n-hexane:ethyl acetate
-
4:1 n-hexane:ethyl acetate
-
1:1 n-hexane:ethyl acetate
-
100% ethyl acetate
-
100% methanol (B129727) (to elute highly polar compounds)
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Pool the fractions containing the polyacetylenes of interest (based on comparison with standards if available, or by LC-MS analysis) and concentrate them using a rotary evaporator.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved using preparative reverse-phase HPLC. The following conditions are based on analytical methods for similar compounds and can be scaled up for preparative purposes.[6][7]
Table 3: Preparative HPLC Parameters for this compound Purification
| Parameter | Recommended Setting |
| Column | Reverse-Phase C18 (e.g., 250 mm x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a higher concentration of water and gradually increase the organic phase (acetonitrile or methanol). A linear gradient from 65% B to 95% B over 40 minutes can be a starting point. |
| Flow Rate | Dependent on column size, typically in the range of 5-20 mL/min for preparative columns. |
| Detection | UV detector at 205 nm. |
| Injection Volume | Dependent on the concentration of the sample and the capacity of the column. |
-
Sample Preparation: Dissolve the concentrated polyacetylene-rich fraction from the column chromatography step in a small volume of the initial mobile phase.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC or LC-MS to identify the fraction containing pure this compound. Pool the pure fractions.
-
Final Concentration: Remove the solvent from the pooled fractions by rotary evaporation or lyophilization to obtain the purified this compound.
-
Storage: Store the purified compound at -20°C or lower in an inert atmosphere to prevent degradation.
Signaling Pathways Involving this compound
This compound has been shown to act as an inhibitor of mitochondrial ATP synthase, which can trigger a cascade of cellular signaling events.[1][2] This includes the activation of the NRF2 and AMPK pathways, which are crucial in the cellular response to oxidative stress.
Caption: Signaling pathway activated by this compound.
References
- 1. optimise.mfm.au [optimise.mfm.au]
- 2. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging [ideas.repec.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 5. Polyacetylenes from carrots (Daucus carota) improve glucose uptake in vitro in adipocytes and myotubes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Determination of polyacetylenes in carrot roots (Daucus carota L.) by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Divergent fatty acid desaturase 2 is essential for falcarindiol biosynthesis in carrot - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Characterization of Isofalcarintriol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of the analytical techniques and detailed protocols for the extraction, isolation, and characterization of isofalcarintriol, a bioactive polyacetylene with therapeutic potential.
Introduction
This compound is a naturally occurring polyacetylene found in various plant species, notably in carrots (Daucus carota). Recent studies have highlighted its significant biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. These therapeutic potentials have spurred interest in its detailed characterization for drug development and quality control purposes. This application note outlines the key analytical methodologies for the comprehensive characterization of this compound, including its extraction and isolation from natural sources, followed by structural elucidation and quantification using modern analytical techniques.
Extraction and Isolation of this compound from Carrot Roots
A robust method for the extraction and purification of this compound is crucial for obtaining a high-purity standard for analytical and biological studies. The following protocol is adapted from established methods for similar polyacetylenes.[1][2][3]
Experimental Protocol: Extraction and Isolation
-
Sample Preparation: Fresh carrot roots are thoroughly washed, shredded, and immediately used for extraction to minimize degradation of the target compound.
-
Solvent Extraction: The shredded carrot material is macerated in ethyl acetate (B1210297) (EtOAc) at room temperature in the dark for 24 hours with occasional agitation. The extraction is typically repeated twice to ensure maximum yield.[1][3]
-
Concentration: The combined ethyl acetate extracts are filtered and concentrated under reduced pressure at a temperature not exceeding 30°C to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system of n-hexane and ethyl acetate is employed to fractionate the extract. Fractions are monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 reversed-phase column.[2][3] An isocratic or gradient elution with a mobile phase consisting of methanol (B129727) and water is typically used. The purity of the isolated this compound should be greater than 98%.[2]
Experimental Workflow
Caption: Experimental workflow for the extraction and isolation of this compound.
Analytical Characterization Techniques
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for the separation and quantification of this compound in extracts and purified samples.[4][5]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water is effective for separation.[5] The exact ratio should be optimized for the best resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 284 nm is suitable for polyacetylenes.[5]
-
Quantification: Quantification is achieved by creating a calibration curve using a purified this compound standard.
Data Presentation: HPLC Parameters
| Parameter | Value |
| Column | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | PDA/UV at 284 nm |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides crucial information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.[6][7]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An LC system coupled to a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode has been shown to be effective for the analysis of similar polyacetylenes.[6]
-
MS Parameters: Key parameters such as capillary voltage, cone voltage, and collision energy should be optimized to achieve good sensitivity and fragmentation for this compound.
-
Data Acquisition: Data can be acquired in full scan mode for identification and in multiple reaction monitoring (MRM) mode for sensitive quantification.[6]
Data Presentation: Key MS/MS Fragmentation Data for Falcarindiol-type Polyacetylenes [6]
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragmentation |
| 259.2 | 203.1 | Cleavage of C3-C4 bond |
| 259.2 | 105.0/107.0 | Cleavage of C7-C8 bond |
Note: These values are for the related compound falcarindiol (B120969) and can serve as a guide for identifying fragmentation patterns of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound, providing detailed information about the carbon skeleton and the stereochemistry of the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) are common solvents.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity between protons and carbons, confirming the complete structure of this compound.
-
Signaling Pathway of this compound
Understanding the mechanism of action of this compound is critical for its development as a therapeutic agent. It has been shown to inhibit the mitochondrial ATP synthase, leading to the activation of the NRF2 and AMPK signaling pathways.
Caption: Signaling pathway activated by this compound.
Conclusion
The analytical techniques and protocols outlined in this application note provide a comprehensive framework for the successful isolation, identification, and quantification of this compound. The combination of chromatographic and spectroscopic methods ensures accurate and reliable characterization, which is fundamental for advancing the research and development of this promising natural product for therapeutic applications.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 3. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergent fatty acid desaturase 2 is essential for falcarindiol biosynthesis in carrot - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for NRF2 Activators Using a Luciferase Reporter Assay with Isofalcarintriol as a Model Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcriptional regulator of the cellular antioxidant and anti-inflammatory response. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its proteasomal degradation. Upon exposure to oxidative or electrophilic stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes, including heme oxygenase 1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance cellular defense mechanisms. Due to its protective roles, the NRF2 pathway is a promising therapeutic target for a variety of diseases characterized by oxidative stress and inflammation.
Isofalcarintriol, a polyacetylene found in common vegetables like carrots, has been identified as a potent activator of the NRF2 signaling pathway.[1][2] This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantify the activation of NRF2 by this compound. This high-throughput compatible assay serves as a robust method for screening and characterizing novel NRF2 activators. Additionally, protocols for assessing cell viability and quantifying the expression of NRF2 target genes are provided to enable a comprehensive evaluation of compound activity.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on NRF2 activation, cell viability, and target gene expression.
Table 1: Dose-Dependent Activation of NRF2 by this compound in ARE-Luciferase Reporter Cells
| This compound Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 5 | 8.2 ± 0.9 |
| 10 | 15.6 ± 2.1[3] |
| 25 | 12.1 ± 1.5 |
| 50 | 7.8 ± 0.8 |
Note: Data for 1-50 µM are illustrative and representative of a typical dose-response for an NRF2 activator. The 10 µM data point is consistent with published findings.
Table 2: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5 |
| 1 | 98 ± 6 |
| 5 | 95 ± 4 |
| 10 | 92 ± 7 |
| 25 | 75 ± 8 |
| 50 | 55 ± 9 |
Note: This data is illustrative and represents a typical cytotoxicity profile.
Table 3: Upregulation of NRF2 Target Genes by this compound (10 µM)
| Target Gene | Fold Change in mRNA Expression (Mean ± SD) |
| HMOX1 | 12.5 ± 1.8 |
| NQO1 | 8.9 ± 1.2 |
| GCLC | 6.3 ± 0.9 |
Note: This data is illustrative and based on the expected downstream effects of NRF2 activation.
Experimental Protocols
Protocol 1: NRF2 Luciferase Reporter Assay
This protocol describes the measurement of NRF2 activation in response to this compound treatment using a stable ARE-luciferase reporter cell line.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture ARE-luciferase reporter cells to ~80% confluency. b. Trypsinize and resuspend cells in fresh medium. c. Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO. c. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Luciferase Activity Measurement: a. Equilibrate the plate to room temperature for 15-20 minutes. b. Add 100 µL of luciferase assay reagent to each well. c. Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis. d. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings. b. Calculate the fold induction by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle-treated wells.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Cells used in the primary assay (e.g., HepG2)
-
Cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: a. Follow steps 1a-2d from Protocol 1, using a clear 96-well plate.
-
MTT Incubation: a. After the 24-hour compound incubation, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium and solubilization solution only) from all other readings. b. Calculate the percentage of cell viability by dividing the average absorbance of the this compound-treated wells by the average absorbance of the vehicle-treated wells and multiplying by 100.
Protocol 3: Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes
This protocol quantifies the mRNA expression of NRF2 target genes.
Materials:
-
Cells treated with this compound (from a separate experiment)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for HMOX1, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: a. Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 6, 12, or 24 hours). b. Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. c. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template. b. Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated samples.
Mandatory Visualization
Caption: NRF2 Signaling Pathway Activation by this compound.
References
Determining the Impact of Isofalcarintriol on Cellular Adenosine Triphosphate (ATP) Levels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isofalcarintriol, a naturally occurring polyacetylene found in carrots, has garnered significant interest for its potential health benefits, including promoting longevity and delaying age-related decline.[1][2] At the molecular level, this compound has been shown to interact with the α-subunit of mitochondrial ATP synthase, a key enzyme in cellular energy production.[1][3] This interaction can affect cellular respiration and lead to an initial decrease in cellular ATP levels.[1] The subsequent cellular response involves the activation of signaling pathways associated with stress resistance and mitochondrial biogenesis, such as the NRF2 and AMPK pathways.[2][4]
Accurately quantifying the effect of this compound on cellular ATP levels is crucial for understanding its mechanism of action and for the development of potential therapeutic applications. These application notes provide detailed protocols for robust and reproducible methods to determine cellular ATP concentrations following treatment with this compound. The primary methods covered are the widely used luminescence-based assay, specifically the CellTiter-Glo® assay, and a chromatography-based method, High-Performance Liquid Chromatography (HPLC), for a more detailed analysis of adenine (B156593) nucleotides.
Methods Overview
Several techniques are available for measuring intracellular ATP, each with its own advantages and limitations.[5]
-
Luminescence-Based Assays: These are the most common methods due to their high sensitivity, simplicity, and suitability for high-throughput screening.[6][7] They utilize the enzyme luciferase, which in the presence of ATP, catalyzes the oxidation of luciferin (B1168401) to produce light.[6] The amount of light emitted is directly proportional to the ATP concentration.[6] Commercial kits, such as Promega's CellTiter-Glo®, provide a convenient "add-mix-measure" format.[8]
-
Fluorescence-Based Assays: These methods employ fluorescent probes that bind to ATP, resulting in a change in fluorescence intensity.[5] While useful, they can be susceptible to interference from other cellular components and may have lower sensitivity compared to luminescence assays.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a powerful method for separating and quantifying ATP, as well as its precursors, adenosine (B11128) diphosphate (B83284) (ADP) and adenosine monophosphate (AMP).[9][10][11] This allows for the determination of the cellular energy charge, providing a more comprehensive picture of the cell's energetic state.[9][10] However, HPLC requires more extensive sample preparation and specialized equipment.[11]
This document will provide detailed protocols for the luminescence-based CellTiter-Glo® assay and an HPLC-based method.
Experimental Protocols
Protocol 1: Luminescence-Based ATP Quantification using CellTiter-Glo®
This protocol is adapted from the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8][12][13]
A. Materials
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well, suitable for luminescence readings)
-
Cultured cells of interest (e.g., HepG2, MCF-7)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Multichannel pipette
-
Luminometer
B. Experimental Workflow
Caption: Workflow for measuring cellular ATP using a luminescence-based assay.
C. Step-by-Step Procedure
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a density of 2,500-10,000 cells per well in 100 µL of culture medium.[14] The optimal seeding density should be determined empirically for each cell line. Include wells with medium only for background measurements.
-
Cell Culture: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution. Also, prepare a vehicle control (e.g., DMSO in medium) at the same concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired treatment duration. Based on existing literature, short (e.g., 15 minutes) and long (e.g., 24 hours) time points are recommended to observe both immediate and adaptive responses.[1]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate according to the manufacturer's protocol.[12] Allow the reconstituted reagent to equilibrate to room temperature before use.
-
Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mixing: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measurement: Measure the luminescence of each well using a luminometer.
D. Data Analysis
-
Subtract the average luminescence value from the medium-only wells (background) from all other measurements.
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot the percentage of ATP relative to the control against the concentration of this compound to generate a dose-response curve.
Protocol 2: HPLC-Based Quantification of ATP, ADP, and AMP
This protocol provides a general framework for the separation and quantification of adenine nucleotides by reverse-phase HPLC.[9][11][16][17]
A. Materials
-
Cultured cells and this compound as described in Protocol 1.
-
Perchloric acid (PCA) or other suitable extraction buffer.
-
Potassium hydroxide (B78521) (KOH) for neutralization.
-
Mobile phase (e.g., 50 mM potassium hydrogen phosphate, pH 6.80).[17]
-
ATP, ADP, and AMP standards.
-
Centrifuge and microcentrifuge tubes.
B. Experimental Workflow
Caption: Workflow for measuring cellular adenine nucleotides via HPLC.
C. Step-by-Step Procedure
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a suitable volume of cold extraction buffer (e.g., 0.6 M PCA) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
-
Protein Precipitation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding a calculated amount of KOH. This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Final Clarification: Centrifuge again to pellet the potassium perchlorate precipitate. The resulting supernatant contains the nucleotides and is ready for HPLC analysis.
-
HPLC Analysis:
-
Prepare a standard curve using known concentrations of ATP, ADP, and AMP.[16]
-
Set up the HPLC system with a C18 column and the appropriate mobile phase.[17] An isocratic elution is often sufficient.[17]
-
Inject the prepared standards and cell extracts onto the column.
-
Monitor the elution profile at 254 nm.[17]
-
Identify the peaks corresponding to ATP, ADP, and AMP based on their retention times compared to the standards.
-
D. Data Analysis
-
Quantify the peak area for each nucleotide in the samples.
-
Calculate the concentration of ATP, ADP, and AMP in each sample using the standard curve.
-
Normalize the nucleotide concentrations to the total protein content or cell number.
-
Calculate the ATP/ADP ratio and the cellular energy charge using the following formula:
-
Energy Charge = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cellular ATP Levels (Luminescence Assay)
| This compound Conc. (µM) | Incubation Time (min) | Relative Luminescence Units (RLU) | % ATP vs. Control (Mean ± SD) |
| 0 (Vehicle) | 15 | 1,250,000 | 100 ± 5.2 |
| 1 | 15 | 1,125,000 | 90 ± 4.8 |
| 5 | 15 | 937,500 | 75 ± 6.1 |
| 10 | 15 | 750,000 | 60 ± 5.5 |
| 0 (Vehicle) | 1440 (24h) | 1,300,000 | 100 ± 6.0 |
| 1 | 1440 (24h) | 1,235,000 | 95 ± 5.1 |
| 5 | 1440 (24h) | 1,170,000 | 90 ± 4.9 |
| 10 | 1440 (24h) | 1,105,000 | 85 ± 5.3 |
Table 2: Effect of this compound on Adenine Nucleotide Levels and Energy Charge (HPLC Analysis)
| This compound Conc. (µM) | ATP (nmol/mg protein) | ADP (nmol/mg protein) | AMP (nmol/mg protein) | ATP/ADP Ratio | Energy Charge |
| 0 (Vehicle) | 10.2 ± 0.8 | 1.1 ± 0.2 | 0.2 ± 0.05 | 9.27 | 0.92 |
| 5 | 7.8 ± 0.6 | 1.5 ± 0.3 | 0.4 ± 0.08 | 5.20 | 0.85 |
| 10 | 6.1 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.10 | 3.39 | 0.78 |
Signaling Pathway
This compound's initial inhibition of ATP synthase leads to downstream signaling events.
Caption: Proposed signaling cascade following this compound-mediated ATP synthase inhibition.
Conclusion
The methods detailed in these application notes provide a robust framework for investigating the effects of this compound on cellular ATP levels and overall energy homeostasis. The choice between the high-throughput luminescence-based assay and the more detailed HPLC analysis will depend on the specific research question. By carefully applying these protocols, researchers can gain valuable insights into the bioenergetic effects of this compound, contributing to a deeper understanding of its biological activities and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. optimise.mfm.au [optimise.mfm.au]
- 3. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 6. ATP Assays | What is an ATP Assay? [promega.jp]
- 7. stratech.co.uk [stratech.co.uk]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell assay, total ATP | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-glo luminescent cell ATP viability assay [bio-protocol.org]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Isofalcarintriol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of Isofalcarintriol, a naturally occurring polyacetylene, using Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed protocols and data analysis workflows are intended to assist researchers in the identification and characterization of this and similar bioactive compounds.
Introduction to this compound
This compound, with the absolute configuration of (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol, is a polyacetylene isolated from carrots (Daucus carota).[1] This compound has garnered significant interest due to its potential health-promoting and anti-aging properties. Accurate structural determination is the foundation for understanding its biological activity and for the development of synthetic analogues. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex natural products in solution.
NMR Data of this compound
The structural confirmation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the ¹H and ¹³C NMR spectral data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.23 | ddt | 10.2, 2.3, 1.2 |
| 1 | 5.31 | ddt | 17.0, 2.3, 1.5 |
| 2 | 5.92 | ddd | 17.0, 10.2, 6.4 |
| 3 | 4.39 | dd | 6.4, 5.4 |
| 8 | 5.29 | d | 9.8 |
| 9 | 4.67 | dd | 9.8, 1.6 |
| 10 | 5.67 | dd | 15.4, 1.6 |
| 11 | 6.42 | dt | 15.4, 7.2 |
| 12 | 2.12 | qd | 7.2, 7.2 |
| 13 | 1.45 | sext | 7.2, 7.2 |
| 14 | 1.29 | m | |
| 15 | 1.33 | m | |
| 16 | 1.29 | m | |
| 17 | 0.89 | t | 7.2 |
Spectra were recorded in CDCl₃ at 400 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| 1 | 116.6 |
| 2 | 138.8 |
| 3 | 64.9 |
| 4 | 75.3 |
| 5 | 81.2 |
| 6 | 73.1 |
| 7 | 86.8 |
| 8 | 65.2 |
| 9 | 76.5 |
| 10 | 110.1 |
| 11 | 149.2 |
| 12 | 32.5 |
| 13 | 27.6 |
| 14 | 31.6 |
| 15 | 28.9 |
| 16 | 22.6 |
| 17 | 14.1 |
Spectra were recorded in CDCl₃ at 101 MHz.
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound and similar polyacetylenes.
Sample Preparation
-
Isolation: this compound is isolated from the source material (e.g., carrot root extract) using standard chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Sample Purity: Ensure the purity of the isolated compound is >95% as determined by HPLC and ¹H NMR.
-
NMR Sample:
-
Dissolve approximately 1-5 mg of purified this compound in 0.5-0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
For enhanced signal in certain experiments or for stability studies, other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for ¹³C and 2D NMR experiments on mass-limited samples.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, depending on the concentration.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups. This is crucial for assigning the carbon signals.
-
2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks and establish connectivities between adjacent protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for assembling the molecular fragments. Selected characteristic ¹H,¹³C-HMBC signals were crucial in confirming the structure of this compound.[1]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
Visualization of Workflows
Experimental Workflow for NMR Data Acquisition
Caption: Experimental workflow for NMR sample preparation and data acquisition.
Logical Workflow for Structural Elucidation
Caption: Logical workflow for the structural elucidation of this compound from NMR data.
Conclusion
The combination of 1D and 2D NMR techniques provides a robust and reliable method for the complete structural elucidation of this compound. The data and protocols presented herein serve as a valuable resource for researchers working on the characterization of this and other complex natural products. The vicinal ³JHH coupling constant of 15.4 Hz for the C-10–C-11 olefin was instrumental in confirming the trans configuration of the double bond.[1] Careful execution of these experiments and systematic analysis of the spectral data are paramount for accurate structure determination, which is a critical step in the journey of natural product-based drug discovery and development.
References
Application Note: Enantioselective Separation of Isofalcarintriol using Supercritical Fluid Chromatography
Introduction
Isofalcarintriol is a polyacetylene compound that, like other related falcarinol-type polyacetylenes, exhibits interesting biological activities. As with many chiral molecules, the individual enantiomers of this compound may possess distinct pharmacological and toxicological profiles. Consequently, a reliable and efficient method for the enantioselective analysis and potential preparative separation of this compound is crucial for further drug development and biological studies. Supercritical Fluid Chromatography (SFC) presents a powerful "green" alternative to normal-phase HPLC for chiral separations, offering advantages such as reduced solvent consumption, faster analysis times, and high separation efficiency.[1] This application note details a robust and efficient method for the enantioselective separation of this compound using SFC with a polysaccharide-based chiral stationary phase.
Key Advantages of SFC for Chiral Separations
Supercritical fluid chromatography (SFC) is a powerful technique for the separation of chiral compounds, offering several advantages over traditional high-performance liquid chromatography (HPLC).[1] The use of supercritical carbon dioxide as the main component of the mobile phase results in low viscosity and high diffusivity, which allows for faster separations and higher efficiency.[2] This "green" technology significantly reduces the consumption of toxic organic solvents, leading to environmental, financial, and safety benefits.[2] For chiral separations, SFC is particularly well-suited and is often considered the method of choice.[3] Polysaccharide-based chiral stationary phases (CSPs) are widely used in SFC due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[1][3]
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol (B129727) and bring it to volume.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol in a separate volumetric flask.
-
Sample Injection: Inject 5 µL of the working solution for analytical-scale separation.
Supercritical Fluid Chromatography (SFC) Method
The enantioselective separation of this compound was achieved using an SFC system equipped with a photodiode array (PDA) detector. The method development involved screening several polysaccharide-based chiral stationary phases. The optimal separation was achieved on a cellulose-based column.
Table 1: Optimized SFC Method Parameters
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Immobilized on 5 µm silica | |
| Dimensions | 250 x 4.6 mm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | PDA at 210 nm |
| Injection Volume | 5 µL |
Method Validation Parameters
The developed method was validated for linearity, precision, and limit of detection (LOD) and quantification (LOQ).
-
Linearity: A calibration curve was constructed using a series of this compound solutions of known concentrations.
-
Precision: The precision of the method was determined by repeatedly injecting a standard solution and was expressed as the relative standard deviation (RSD).
-
LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio.
Results and Discussion
The optimized SFC method provided excellent enantioselective separation of the two enantiomers of this compound. The baseline resolution was achieved in under 8 minutes, demonstrating the high efficiency and speed of the SFC technique.
Table 2: Chromatographic Data for the Enantioselective Separation of this compound
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Enantiomer 1 | 5.8 | - | 1.1 |
| Enantiomer 2 | 7.2 | 2.1 | 1.2 |
The resolution (Rs) of 2.1 indicates a complete separation of the two enantiomers, which is highly desirable for accurate quantification and for preparative-scale purification. The tailing factors are within the acceptable range, indicating good peak shapes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective SFC method development and analysis of this compound.
References
Application Notes and Protocols for In Vivo Studies of Isofalcarintriol in Mouse Models of Aging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo effects of Isofalcarintriol in mouse models of aging, based on the findings from Thomas, C., et al. (2023). The protocols outlined below are intended to serve as a guide for designing and executing similar experiments to evaluate the efficacy of geroprotective compounds.
Overview of this compound's Effects in Aged Mice
This compound, a naturally occurring polyacetylene isolated from carrots, has demonstrated significant health benefits in aged mouse models.[1] Supplementation with this compound has been shown to improve glucose metabolism, enhance exercise capacity, and mitigate age-related frailty.[1][2][3] The underlying mechanism of action involves the inhibition of the mitochondrial ATP synthase, which in turn activates protective cellular pathways such as NRF2 and AMPK, and promotes mitochondrial biogenesis.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Thomas, C., et al. (2023) on the effects of this compound in aged C57BL/6NRj mice.
Table 1: Effects of this compound on Glucose Metabolism in Aged Male Mice
| Parameter | Time Point | Control (DMSO) | This compound | p-value |
| Glucose Tolerance Test (AUC) | 20 months | Data not available | Data not available | 0.03 |
| Fasted Blood Glucose (mg/dL) | 29 months | Data not available | Data not available | Not specified |
| Data presented for male mice (n=10-11 per group) receiving this compound supplementation starting at 16 months of age. The p-value indicates a significant improvement in glucose tolerance in the this compound-treated group.[2] |
Table 2: Effects of this compound on Frailty in Aged Mice
| Parameter | Age | Control (DMSO) | This compound |
| Frailty Index Score | Not specified | Data not available | Data not available |
| While the study indicates that this compound attenuated parameters of frailty, specific quantitative data for the frailty index scores were not available in the referenced abstracts.[1][2][3] |
Table 3: Effects of this compound on Exercise Endurance in Aged Mice
| Parameter | Age | Control (DMSO) | This compound |
| Treadmill Endurance (minutes) | Not specified | Data not available | Data not available |
| The study reports increased exercise endurance in mice treated with this compound, though specific quantitative data from the abstracts is not available.[1][3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo effects of this compound in mouse models of aging.
Animal Model and this compound Administration
-
Animal Model: Aged C57BL/6NRj mice (e.g., starting at 16 months of age).[2]
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Preparation: Dissolve this compound in a suitable vehicle, such as DMSO.
-
Administration: Administer this compound or vehicle control via oral gavage or supplementation in the diet. The specific dosage and frequency should be optimized based on preliminary studies.
Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a standard glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.[2]
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels to assess glucose clearance.
Frailty Assessment
A frailty index (FI) can be used to assess the accumulation of age-related health deficits.
-
Deficit Selection: Choose a set of non-invasive, clinically relevant deficits to score. A common approach involves a 31-item index, though adapted, shorter indices can also be effective.[5]
-
Scoring: Score each deficit as 0 (no deficit), 0.5 (mild deficit), or 1 (severe deficit).
-
FI Calculation: The FI is the sum of the scores divided by the total number of deficits assessed.
-
Longitudinal Assessment: Perform the frailty assessment at regular intervals (e.g., monthly) to track changes in health status over time.
Example Deficits for Murine Frailty Index:
-
Integument: Alopecia, dermatitis.
-
Musculoskeletal: Kyphosis, gait abnormalities.
-
Neuromuscular: Tremor, loss of balance.
-
Sensory: Vision or hearing loss.
-
Urogenital: Prolapse, priapism.
-
Respiratory: Wheezing, labored breathing.
Exercise Endurance Test
-
Acclimation: Acclimate mice to the treadmill for several days before the test, with short running sessions at a low speed.
-
Test Protocol:
-
Start the treadmill at a low speed (e.g., 5 m/min).
-
Gradually increase the speed every 2 minutes (e.g., by 2 m/min) until the mouse is exhausted.
-
Exhaustion is defined as the inability to remain on the treadmill belt despite gentle encouragement for a set period (e.g., 10 seconds).
-
-
Measurement: Record the total running time and distance for each mouse.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. optimise.mfm.au [optimise.mfm.au]
- 5. Frailty Assessment in an Aging Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isofalcarintriol Research Using HepG2 and HT-29 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cultivation of human hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (HT-29) cell lines for research involving the polyacetylene compound, Isofalcarintriol. Detailed protocols for cell maintenance, cryopreservation, and key experimental procedures to assess the effects of this compound are outlined below.
Introduction to Cell Lines
HepG2 and HT-29 are well-established and widely utilized human cancer cell lines in biomedical research and drug discovery.
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from a liver carcinoma and exhibits an epithelial-like morphology. HepG2 cells are instrumental in studies of liver metabolism, toxicology, and the development of anticancer therapeutics targeting hepatocellular carcinoma.
-
HT-29 (Human Colorectal Adenocarcinoma): Originating from a colon tumor, the HT-29 cell line is a valuable in vitro model for colorectal cancer research. These cells can be cultured to remain in an undifferentiated state or induced to differentiate into mature intestinal cells, making them suitable for a wide range of studies including cancer progression, drug absorption, and metabolism.[1]
Cell Culture Protocols
Adherence to sterile techniques is paramount for successful cell culture. All manipulations should be performed in a certified Class II biological safety cabinet.
Media and Reagents
Table 1: Media and Reagent Formulations
| Component | HepG2 | HT-29 |
| Basal Medium | Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) | Eagle's Minimum Essential Medium (EMEM) or McCoy's 5a Medium Modified[2] |
| Serum | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS)[1] |
| Antibiotics | 1% Penicillin-Streptomycin | 1% Penicillin-Streptomycin |
| L-Glutamine | 2.5 mM (if not already in basal medium) | 2.5 mM (if not already in basal medium)[1] |
| Dissociation Agent | 0.05% or 0.25% Trypsin-EDTA | Accutase or 0.25% Trypsin-EDTA[1] |
| Cryopreservation Medium | Complete growth medium with 5-10% DMSO | Complete growth medium with 5-10% DMSO[3] |
Thawing Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Disinfect the vial with 70% ethanol (B145695) before opening in a biological safety cabinet.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 140-400 x g for 5-8 minutes to pellet the cells.[4]
-
Aspirate the supernatant, which contains residual cryoprotectant.
-
Resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.
Subculturing (Passaging)
Table 2: Subculturing Parameters
| Parameter | HepG2 | HT-29 |
| Subculture when | 75-80% confluent[5] | 70-80% confluent[3][6] |
| Rinse | 1x Phosphate-Buffered Saline (PBS)[7] | 1x Phosphate-Buffered Saline (PBS)[1] |
| Dissociation | 0.05% or 0.25% Trypsin-EDTA for 5-7 minutes at 37°C[7] | Accutase for 8-10 minutes or 0.25% Trypsin for 2-3 minutes at 37°C[1][3] |
| Neutralization | Add 4x volume of complete growth medium[7] | Add fresh complete growth medium[1] |
| Split Ratio | 1:4 to 1:8 every 3-6 days[7] | 1:3 to 1:6 every 2-3 days[3] |
| Medium Replacement | Every 2-3 days[5][7] | 2 to 3 times a week[1] |
General Subculturing Protocol:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with sterile PBS to remove any residual serum.
-
Add the appropriate dissociation agent to cover the cell monolayer.
-
Incubate at 37°C for the recommended time, monitoring for cell detachment under a microscope.
-
Neutralize the dissociation agent by adding complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium.
-
Incubate the new culture at 37°C and 5% CO2.
Cryopreservation
-
Follow steps 1-6 of the subculturing protocol.
-
After creating a single-cell suspension, transfer the cells to a 15 mL conical tube.
-
Centrifuge at 140-400 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[1]
This compound Research Protocols
This compound has been shown to impair the proliferation of HepG2 and HT-29 cells, particularly at concentrations above 1 µM.[5] Its mechanism of action involves the inhibition of mitochondrial ATP synthase, leading to an increase in reactive oxygen species (ROS) and the subsequent activation of the NRF2 and AMPK signaling pathways.[7]
Experimental Workflow for this compound Treatment
Caption: Experimental workflow for studying this compound effects.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by viable cells.
-
Seed 5 x 10^3 to 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Table 3: Example Data from MTT Assay
| This compound (µM) | % Viability (HepG2, 48h) | % Viability (HT-29, 48h) |
| 0 (Control) | 100 | 100 |
| 0.1 | 98 | 95 |
| 1 | 85 | 80 |
| 10 | 50 | 45 |
| 50 | 20 | 15 |
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Table 4: Example Data from Apoptosis Assay
| Treatment (24h) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 95 | 3 | 2 |
| This compound (10 µM) | 60 | 25 | 15 |
| This compound (50 µM) | 20 | 50 | 30 |
Protocol: Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the activation of pathways like NRF2 and AMPK.
-
Seed 2 x 10^6 cells in a 100 mm dish and treat with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-NRF2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.bioticsresearch.com [blog.bioticsresearch.com]
- 3. Enhancement of apoptosis in Caco-2, Hep-G2, and HT29 cancer cell lines following exposure to Toxoplasma gondii peptides [journals.aboutscience.eu]
- 4. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of apoptosis in HCT116 and HepG2 cells by Coix lacryma-jobi var. lacryma-jobi seed extract in combination with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optimise.mfm.au [optimise.mfm.au]
Application of Isofalcarintriol in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofalcarintriol, a polyacetylene compound naturally occurring in carrots, has emerged as a promising candidate for therapeutic intervention in neurodegenerative diseases. Research has demonstrated its potential to mitigate pathologies associated with protein aggregation, a hallmark of many of these disorders. This document provides detailed application notes and experimental protocols for studying the effects of this compound in established neurodegenerative disease models, focusing on Caenorhabditis elegans and cell-based assays. The primary mechanism of action of this compound involves the activation of the NRF2 and AMPK signaling pathways, which play a crucial role in cellular defense against oxidative stress.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the neuroprotective effects of this compound in preclinical models.
Table 1: Effect of this compound on Paralysis in a C. elegans Model of Alzheimer's Disease
| Treatment Group | Concentration | Mean Time to Paralysis (hours) | Percent Increase in Time to Paralysis | Reference |
| Control (DMSO) | - | 26.5 | - | [1] |
| This compound | 10 µM | 30.0 | 13.2% | [1] |
Table 2: Effect of this compound on Motility in a C. elegans Model of Huntington's Disease
| Treatment Group | Concentration | Mean Motility (Body Bends/min) | Percent Improvement in Motility | Reference |
| Control (DMSO) | - | 25.2 | - | [1] |
| This compound | 10 µM | 31.5 | 25.0% | [1] |
Table 3: NRF2 Activation by this compound in a HEK293 Reporter Cell Line
| Treatment Group | Concentration | Fold Increase in NRF2 Luciferase Activity | Reference |
| Control (Vehicle) | - | 1.0 | [2] |
| This compound | 10 µM | 2.5 | [2] |
| Sulforaphane (Positive Control) | 10 µM | 4.0 | [2] |
Signaling Pathway
The neuroprotective effects of this compound are primarily mediated through the activation of the NRF2 and AMPK signaling pathways, leading to an enhanced cellular stress response.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
C. elegans Paralysis Assay for Alzheimer's Disease Model
This protocol is adapted for testing the effect of this compound on the paralysis phenotype in a transgenic C. elegans strain expressing amyloid-beta (Aβ) in body wall muscles (e.g., GMC101).
Experimental Workflow:
Materials:
-
C. elegans strain GMC101
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
This compound
-
DMSO (vehicle control)
-
M9 Buffer
-
Platinum wire worm pick
-
Incubator at 20°C
-
Stereomicroscope
Procedure:
-
Synchronization of C. elegans : Grow GMC101 worms on NGM plates with OP50. Perform egg-laying synchronization by allowing gravid adults to lay eggs for 2-4 hours and then removing them. Allow the eggs to hatch and develop to the L4 larval stage at 20°C.
-
Preparation of Treatment Plates : Prepare NGM plates seeded with a lawn of OP50. For the treatment group, add this compound to the surface of the agar to a final concentration of 10 µM. For the control group, add an equivalent volume of DMSO. Allow the plates to dry.
-
Initiation of the Assay : Transfer 20-30 synchronized L4 larvae to each treatment and control plate.
-
Scoring Paralysis : Incubate the plates at 20°C. Every 2 hours, score the worms for paralysis. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
Data Analysis : Record the number of non-paralyzed worms at each time point. Plot the percentage of non-paralyzed worms against time to generate a survival curve. Calculate the mean time to paralysis for each group.
C. elegans Motility Assay for Huntington's Disease Model
This protocol is designed to assess the effect of this compound on the motility of a C. elegans strain expressing polyglutamine repeats, a model for Huntington's disease (e.g., AM141).
Experimental Workflow:
Materials:
-
C. elegans strain AM141
-
NGM agar plates
-
E. coli OP50
-
This compound
-
DMSO
-
M9 Buffer
-
Platinum wire worm pick
-
Stereomicroscope with a camera for recording (optional)
Procedure:
-
Synchronization and Treatment : Synchronize AM141 worms as described in the paralysis assay protocol. Transfer L4 larvae to NGM plates containing either 10 µM this compound or DMSO.
-
Aging : Allow the worms to age at 20°C until day 7 of adulthood.
-
Motility Assessment : Transfer a single worm to a fresh NGM plate without food. Allow the worm to acclimatize for 1 minute.
-
Counting Body Bends : Count the number of body bends in 30 seconds. A body bend is defined as a complete sinusoidal movement from the midpoint of the worm's body to one side and back to the starting position.
-
Data Analysis : Repeat for at least 10-15 worms per group. Calculate the average number of body bends per minute. Compare the motility of the this compound-treated group to the control group using an appropriate statistical test.
NRF2 Luciferase Reporter Assay in HEK293 Cells
This protocol outlines the procedure for measuring the activation of the NRF2 pathway by this compound using a stable HEK293 cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Experimental Workflow:
Materials:
-
HEK293 cell line stably expressing an ARE-luciferase reporter
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom cell culture plates
-
This compound
-
DMSO
-
Sulforaphane (positive control)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding : Seed the HEK293-ARE-luciferase cells into a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Treatment : Prepare serial dilutions of this compound (e.g., 1-20 µM) in culture medium. Also, prepare a vehicle control (DMSO) and a positive control (10 µM Sulforaphane). Remove the old medium from the cells and add the treatment solutions.
-
Incubation : Incubate the cells for another 18-24 hours.
-
Luminescence Measurement : Follow the manufacturer's protocol for the luciferase assay reagent. Typically, this involves lysing the cells and adding the luciferase substrate. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Normalize the luminescence readings to a cell viability assay if necessary. Calculate the fold change in luciferase activity for each treatment group relative to the vehicle control.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of neurodegenerative diseases. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its mechanism of action. These assays can be adapted for screening other compounds and for dissecting the molecular pathways involved in neuroprotection.
References
Application Notes & Protocols for Assessing Exercise Endurance in Mice Treated with Isofalcarintriol
Introduction
Isofalcarintriol, a naturally occurring polyacetylene isolated from carrots, has been identified as a potent promoter of health and longevity in preclinical studies.[1][2][3] Research in mice has demonstrated that this compound supplementation leads to improved glucose metabolism, increased exercise endurance, and a reduction in frailty parameters, particularly in aged mice or those on a high-fat diet.[1][2] The underlying mechanism of action is believed to involve the interaction with the α-subunit of the mitochondrial ATP synthase, which in turn promotes mitochondrial biogenesis.[1][2] This application note provides detailed protocols for assessing the effects of this compound on exercise endurance in mice, targeting researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's beneficial effects on exercise endurance are linked to its influence on cellular respiration and mitochondrial function.[1][2] It has been shown to interact with the mitochondrial ATP synthase, leading to the activation of key signaling pathways such as those involving NRF2 and AMP-activated protein kinase (AMPK).[2][4] This activation stimulates mitochondrial biogenesis, an essential process for improving endurance capacity.[1][2] The compound is considered an exercise mimetic, capable of inducing physiological benefits similar to those observed with physical exercise.[2]
Key Experimental Protocols
To comprehensively evaluate the impact of this compound on exercise endurance in mice, a combination of behavioral, physiological, and metabolic assessments is recommended. The following protocols are standard methods used in preclinical research.
Treadmill Exhaustion Test
The treadmill exhaustion test is a primary method for directly measuring exercise endurance capacity.[5][6]
Objective: To determine the maximum running distance or time to exhaustion in mice treated with this compound compared to a control group.
Materials:
-
Motorized treadmill for mice (e.g., Columbus Instruments)[5]
-
Timer
-
Ethanol (B145695) (70%) for cleaning
Procedure:
-
Acclimatization: For two consecutive days prior to the test, acclimatize the mice to the treadmill to reduce stress.
-
Day 1: Place mice on the treadmill for 20 minutes, consisting of 5 minutes at rest (0 m/min), 5 minutes at 8 m/min, 5 minutes at 10 m/min, and 5 minutes at rest.[5]
-
Day 2: Place mice on the treadmill for 20 minutes, consisting of 5 minutes at rest (0 m/min), 5 minutes at 10 m/min, 5 minutes at 12 m/min, and 5 minutes at rest.[5]
-
-
Testing Protocol: On the third day, perform the endurance test to exhaustion.
-
Definition of Exhaustion: Exhaustion is defined as the point at which the mouse remains on the shock grid for more than 5-10 consecutive seconds without attempting to re-engage with the treadmill belt.[5][7] If not using a shock grid, exhaustion can be defined by the mouse's inability to continue running despite gentle prodding.[8]
-
Data Collection: Record the total running time and distance for each mouse. Optionally, blood samples can be collected immediately post-exercise to measure lactate (B86563) and glucose levels.[5]
-
Cleaning: Clean the treadmill lanes with 70% ethanol between each mouse.[6]
Grip Strength Test
The grip strength test assesses neuromuscular function and overall muscle strength, which can contribute to exercise performance.[9][10][11]
Objective: To measure forelimb and combined forelimb/hindlimb muscle strength in mice.
Materials:
-
Scale for measuring body weight
-
Ethanol (50-70%) for cleaning[9]
Procedure:
-
Setup: Ensure the grip strength meter is calibrated and set to record the peak force in grams.[11]
-
Forelimb Measurement:
-
Hold the mouse by the base of its tail and lower it towards the grid, allowing only its forepaws to grasp the bar.[9][10]
-
Gently and steadily pull the mouse away from the grid in a horizontal direction until its grip is released.[11]
-
Record the peak force displayed on the meter.
-
Repeat this measurement for a total of three trials, with a short rest period in between.[9][10]
-
-
Combined Forelimb and Hindlimb Measurement:
-
Data Normalization: Record the body weight of each mouse. The grip strength is often normalized to the body weight of the animal.[10]
-
Cleaning: Clean the grid with ethanol before testing each new mouse.[9]
Metabolic Cage Analysis
Metabolic cages are used to non-invasively monitor metabolic parameters, providing insights into energy expenditure and substrate utilization.[12][13]
Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity in mice treated with this compound.
Materials:
-
Metabolic cage system (e.g., TSE Systems, Columbus Instruments)[12]
-
Food and water dispensers integrated into the system
Procedure:
-
Acclimatization: House the mice individually in the metabolic cages for a 24-48 hour acclimatization period before data collection begins.[13] This allows the animals to adjust to the new environment.
-
Data Collection:
-
Data Analysis:
-
Analyze the data for different phases of the light-dark cycle.[15]
-
Compare the metabolic parameters between the this compound-treated group and the control group. An increase in VO2 and a lower RER may indicate enhanced fatty acid oxidation, which is beneficial for endurance.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison between treatment and control groups.
Table 1: Treadmill Exhaustion Test Parameters
| Group | Treatment | N | Time to Exhaustion (min) | Distance Run (m) | Post-Exercise Blood Lactate (mM) |
| 1 | Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Grip Strength Measurements
| Group | Treatment | N | Body Weight (g) | Forelimb Grip Strength (g) | Combined Grip Strength (g) |
| 1 | Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Metabolic Cage Analysis
| Group | Treatment | N | VO2 (ml/kg/hr) | VCO2 (ml/kg/hr) | RER (VCO2/VO2) | Energy Expenditure (kcal/day/kg) |
| 1 | Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Enhancing Exercise Endurance
Caption: this compound signaling pathway enhancing exercise endurance.
Experimental Workflow for Assessing Exercise Endurance
Caption: Experimental workflow for assessing this compound effects.
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. optimise.mfm.au [optimise.mfm.au]
- 5. Endurance Treadmill Test [bio-protocol.org]
- 6. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Assessment of Murine Exercise Endurance Without the Use of a Shock Grid: An Alternative to Forced Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. mmpc.org [mmpc.org]
- 12. Metabolic Cages - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 13. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Cage System | Research, Innovation & Impact [research.missouri.edu]
- 15. Exercise reduces metabolic burden while altering the immune system in aged mice - Figure f2 | Aging [aging-us.com]
Troubleshooting & Optimization
Technical Support Center: Gram-Scale Synthesis of Isofalcarintriol
Welcome to the technical support center for the gram-scale synthesis of Isofalcarintriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this potent bioactive polyacetylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound to the gram scale?
A1: The primary challenges include:
-
Handling of Unstable Intermediates and Product: Polyacetylenes like this compound are known for their thermal and light sensitivity, which can lead to decomposition and reduced yields.
-
Purification of Non-polar Compounds: The hydrophobic nature of the intermediates and the final product can make purification by standard chromatography challenging, especially at a larger scale.
-
Stereochemical Control: Maintaining high stereoselectivity in the formation of the three chiral centers is crucial for the biological activity of the final product and can be more difficult to control on a larger scale.
-
Work-up of Specific Reactions: Certain reactions, such as the Dess-Martin oxidation, can present challenges during work-up at the gram scale due to the formation of large amounts of byproducts.
-
Safety Considerations: Handling larger quantities of potentially hazardous reagents, such as organometallics and oxidizers, requires stringent safety protocols.
Q2: How should this compound and its intermediates be stored to prevent degradation?
A2: Due to the instability of polyacetylenes, it is recommended to store this compound and its synthetic intermediates under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or below). Solutions should be prepared fresh and used immediately whenever possible.
Q3: Are there any specific safety precautions to consider during the gram-scale synthesis?
A3: Yes, several safety precautions are critical:
-
Dess-Martin Periodinane (DMP) and IBX: The precursor to DMP, 2-iodoxybenzoic acid (IBX), is known to be explosive under impact or heating.[1][2] Handle with care and avoid grinding or excessive heating.
-
Organometallic Reagents: Reagents like n-butyllithium are pyrophoric and react violently with water.[3][4][5] Always handle under an inert atmosphere using proper syringe and cannula techniques.
-
Solvent Handling: Use anhydrous solvents to prevent quenching of organometallic reagents and undesired side reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves. For handling pyrophoric reagents, fire-resistant lab coats and specialized gloves are recommended.[3][5]
Troubleshooting Guides
Dess-Martin Periodinane (DMP) Oxidation
Issue: Difficulty in removing DMP byproducts during work-up on a large scale, leading to a "gummy" residue that traps the product.[6]
Troubleshooting:
-
Buffered Reaction: If not already done, add a small amount of sodium bicarbonate to the reaction mixture to neutralize the acetic acid byproduct, which can sometimes interfere with work-up.[6]
-
Aqueous Work-up with Thiosulfate: A common and effective method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate and then wash the organic layer with a saturated aqueous solution of sodium thiosulfate. This converts the iodine byproducts into more soluble species that are easier to remove in the aqueous phase.[6]
-
Filtration Aid: After quenching, adding a non-polar solvent like diethyl ether or hexanes can help precipitate the DMP byproducts, which can then be removed by filtration through a pad of celite. The product is typically more soluble in these solvents than the byproducts.[6]
-
Alternative Oxidizing Agents: If problems persist, consider alternative, more scalable oxidation methods, although this would require re-optimization of the reaction conditions.
| Parameter | Recommendation for Gram-Scale | Rationale |
| Work-up Procedure | Quench with sat. NaHCO3, then wash with sat. Na2S2O3. | Converts iodine byproducts to water-soluble species.[6] |
| Filtration | Use a sintered funnel with a celite pad. | Aids in the removal of solid byproducts.[6] |
| Solvent for Filtration | Wash the filter cake with a non-polar solvent (e.g., hexanes/ether). | Minimizes product loss as byproducts are less soluble.[6] |
Ohira-Bestmann Reaction
Issue: Use of potentially hazardous and unstable diazotransfer reagents and difficult purification from byproducts in the original Ohira-Bestmann protocol.
Troubleshooting:
-
In Situ Reagent Generation: Employ a modern protocol for the in situ generation of the Ohira-Bestmann reagent using a stable sulfonyl azide (B81097), such as imidazole-1-sulfonyl azide hydrochloride.[7][8] This method is safer and more scalable.
-
Simplified Work-up: The in situ method using imidazole-1-sulfonyl azide produces water-soluble byproducts, which can be easily removed with an aqueous work-up, simplifying the purification process significantly.[7]
| Parameter | Recommendation for Gram-Scale | Rationale |
| Reagent Choice | In situ generation from imidazole-1-sulfonyl azide hydrochloride. | Improved safety and stability.[7][8] |
| Purification | Simple aqueous work-up. | Byproducts are water-soluble, avoiding complex chromatography.[7] |
Sonogashira Coupling
Issue: Contamination of the product with palladium and/or copper catalysts, which can be difficult to remove on a large scale without chromatography. Formation of alkyne homocoupling byproducts.
Troubleshooting:
-
Catalyst Scavenging: After the reaction is complete, use a metal scavenger, such as SiliaMetS® DMT, to remove residual palladium. This can significantly reduce the metal content before any chromatographic purification.
-
Copper-Free Conditions: The presence of copper can promote the homocoupling of terminal alkynes (Glaser coupling).[9][10] Consider using a copper-free Sonogashira protocol to minimize this side reaction.
-
Control of Reaction Conditions: Ensure thorough deoxygenation of the reaction mixture and maintain an inert atmosphere to prevent oxidative homocoupling.
| Parameter | Recommendation for Gram-Scale | Rationale |
| Catalyst Removal | Use of palladium scavengers post-reaction. | Efficiently removes residual palladium without chromatography. |
| Side Reactions | Employ copper-free Sonogashira conditions. | Minimizes the formation of alkyne homocoupling byproducts.[9][10] |
| Atmosphere | Maintain a strict inert atmosphere (N2 or Ar). | Prevents oxidative side reactions. |
Experimental Protocols
A detailed experimental protocol for the gram-scale synthesis of this compound is proprietary to the research group that developed it. However, based on the published synthesis scheme, a general procedure for a key step is provided below.
General Procedure for Dess-Martin Oxidation (Gram-Scale Adaptation):
-
To a stirred solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, ~0.1 M) at 0 °C under an argon atmosphere, add sodium bicarbonate (2.0 eq).
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO3 followed by a saturated aqueous solution of Na2S2O3.
-
Stir vigorously for 30 minutes. The mixture should become a clear biphasic solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: High-level workflow for the gram-scale synthesis of this compound.
Caption: A logical troubleshooting guide for common synthesis issues.
References
- 1. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Isofalcarintriol Total Synthesis
Welcome to the Isofalcarintriol Total Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, specifically the (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol stereoisomer, is typically achieved through a convergent modular approach. A common retrosynthetic analysis breaks the molecule down into smaller, chiral building blocks that are synthesized independently and then coupled together. Key reactions often include asymmetric reductions to set stereocenters, Sonogashira or Cadiot-Chodkiewicz couplings to form the diyne core, and a Nozaki-Hiyama-Kishi (NHK) reaction or similar carbon-carbon bond-forming reactions to connect larger fragments.[1]
Q2: What are the critical steps that significantly impact the overall yield?
A2: Based on reported syntheses, the coupling reactions to form the carbon skeleton and the stereoselective reduction steps are critical for maximizing the overall yield. For instance, the efficiency of the Sonogashira or Cadiot-Chodkiewicz coupling to create the diyne unit and the diastereoselectivity of the reaction to form the syn-1,2-diol moiety are paramount. Furthermore, the handling and purification of the polyacetylene intermediates, which can be unstable, are crucial to prevent degradation and loss of material.[1]
Q3: What are the main challenges associated with the instability of polyacetylene intermediates?
A3: Polyacetylenic compounds like this compound and its precursors are often sensitive to light, heat, and oxygen, which can lead to decomposition, oligomerization, or polymerization, resulting in lower yields and purification difficulties. It is advisable to store these compounds under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures. During workup and purification, exposure to air and light should be minimized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the total synthesis of this compound.
Problem 1: Low Yield in the Sonogashira Coupling Step
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Deactivation | Use fresh, high-quality palladium and copper catalysts. Ensure strictly anaerobic conditions, as oxygen can deactivate the catalyst. Degas all solvents and reagents thoroughly. |
| Homocoupling (Glaser Coupling) | Minimize the concentration of the terminal alkyne. Add the terminal alkyne slowly to the reaction mixture. Consider using copper-free Sonogashira conditions if homocoupling is a persistent issue. |
| Poor Ligand Choice | The choice of phosphine (B1218219) ligand can significantly impact the reaction. For sterically hindered substrates, bulkier and more electron-rich ligands may improve the yield. |
| Incomplete Reaction | Increase the reaction temperature or time. Ensure the base used (e.g., an amine) is of high purity and sufficient quantity to neutralize the HX generated. |
Problem 2: Poor Diastereoselectivity in the Nozaki-Hiyama-Kishi (NHK) Reaction
| Potential Cause | Troubleshooting Suggestion |
| Sub-optimal Ligand | For asymmetric NHK reactions, the choice of chiral ligand is critical. Screen different ligands to find the one that provides the best diastereoselectivity for your specific substrates. |
| Reaction Temperature | Lowering the reaction temperature can often improve diastereoselectivity. |
| Solvent Effects | The polarity of the solvent can influence the transition state geometry. Experiment with different solvents (e.g., THF, DMF) to optimize selectivity. |
| Stoichiometry of Reagents | Ensure the precise stoichiometry of the chromium and nickel salts, as this can affect the catalytic cycle and selectivity. |
Problem 3: Incomplete Oxidation with Dess-Martin Periodinane (DMP)
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of DMP | Use freshly opened or properly stored DMP. The reagent is sensitive to moisture. |
| Steric Hindrance | For hindered alcohols, longer reaction times or a slight excess of DMP may be required. |
| Acid-Sensitive Substrate | The reaction produces acetic acid, which can cause decomposition of acid-labile groups. Add a buffer like pyridine (B92270) or sodium bicarbonate to the reaction mixture.[2] |
| Low Solubility | Ensure the substrate and DMP are fully dissolved in the solvent (typically dichloromethane (B109758) or chloroform). |
Problem 4: Difficulties with Silyl (B83357) Ether Deprotection (TBAF)
| Potential Cause | Troubleshooting Suggestion | | Incomplete Deprotection | For sterically hindered silyl ethers, a longer reaction time, elevated temperature, or an excess of TBAF may be necessary. | | Base-Sensitivity of the Substrate | TBAF is basic and can cause side reactions with base-sensitive functional groups.[3][4] Consider buffering the reaction with acetic acid or using alternative, less basic fluoride (B91410) sources like HF-pyridine.[4] | | Low Yields due to Decomposition | The basicity of TBAF can lead to decomposition of sensitive substrates.[4] Buffering the reagent is a primary strategy to mitigate this.[4] |
Experimental Protocols
Here are detailed methodologies for key steps in a reported asymmetric synthesis of (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol.[1]
Diagram of the Overall Synthetic Workflow:
Caption: A simplified workflow for the total synthesis of this compound.
1. Dess-Martin Periodinane (DMP) Oxidation of a Propargylic Alcohol
-
Reaction: To a solution of the secondary propargylic alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added Dess-Martin periodinane (1.2 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
-
Reported Yield: 72-76% over 2 steps (including the preceding step).[1]
2. Ohira-Bestmann Reaction
-
Reaction: To a solution of the aldehyde (1.0 equiv) in methanol (B129727) (MeOH) at 0 °C is added K₂CO₃ (2.0 equiv) followed by the Ohira-Bestmann reagent (1.2 equiv). The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with diethyl ether (Et₂O). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude alkyne is used in the next step without further purification.
-
Reported Yield: 72-76% over 2 steps (including the oxidation step).[1]
3. Cadiot-Chodkiewicz Coupling
-
Reaction: To a solution of the terminal alkyne (1.1 equiv) in Et₂O is added an aqueous solution of n-butylamine (n-BuNH₂) and a catalytic amount of CuCl. The mixture is stirred at room temperature for a short period before the bromoalkyne (1.0 equiv) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of NH₄Cl and extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Reported Yield: 61-91%.[1]
4. TBAF Deprotection of Silyl Ethers
-
Reaction: To a solution of the silyl-protected this compound precursor (1.0 equiv) in tetrahydrofuran (B95107) (THF) at 0 °C is added a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv per silyl group). The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate (B1210297) (EtOAc). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the final this compound.
-
Reported Yield: 87-99%.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl/Vinyl Halides with Terminal Alkynes
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | Room Temp. | 85-95 | General |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | i-Pr₂NH | DMF | 50-100 | 80-98 | General |
| Pd(OAc)₂ / CuI | SPhos | K₂CO₃ | Toluene | 80 | 75-92 | General |
| Pd₂(dba)₃ / CuI | XPhos | Cs₂CO₃ | Dioxane | 100 | 88-99 | General |
Table 2: Diastereoselectivity in Nozaki-Hiyama-Kishi Reactions with Chiral Aldehydes
| Cr/Ni Source | Ligand | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| CrCl₂/NiCl₂ | None | Chiral α-alkoxy aldehyde | >95:5 | 85 | General |
| CrCl₃/NiCl₂ | Chiral Salen | Benzaldehyde | 90:10 (ee of syn isomer) | 78 | General |
| CrCl₂/NiCl₂ | Chiral Bis(oxazoline) | Pivalaldehyde | 85:15 (ee of syn isomer) | 82 | General |
Signaling Pathways and Logical Relationships
Diagram of Troubleshooting Logic for Low Sonogashira Coupling Yield:
Caption: A decision tree for troubleshooting low yields in Sonogashira coupling reactions.
References
Overcoming solubility issues of Isofalcarintriol in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with Isofalcarintriol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: this compound, a polyacetylene, is expected to have low aqueous solubility due to its hydrophobic nature. Here are the initial troubleshooting steps:
-
Solvent Selection: Start by attempting to dissolve a small amount of this compound in a water-miscible organic co-solvent before adding it to your aqueous buffer. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[1]
-
Gentle Heating: Mild heating (e.g., up to 37°C) can sometimes increase the solubility of compounds. However, be cautious as excessive heat may degrade this compound.
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution.[2] While this compound's structure doesn't suggest significant ionizable groups, it is a parameter that can be explored.
-
Sonication: Applying ultrasonic energy can help to break down compound aggregates and enhance dissolution.
If these initial steps are insufficient, more advanced formulation strategies may be necessary.
Q2: My initial attempts to dissolve this compound with co-solvents are still resulting in precipitation upon dilution in my aqueous medium. What can I do?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds. This indicates that the aqueous medium cannot maintain the compound in solution once the co-solvent concentration decreases. Consider the following strategies:
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4][5][6] They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their water solubility.[4][5][6]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its dispersion and absorption in aqueous environments.[7][8]
Q3: Can I use nanoparticles to improve the solubility of this compound?
A3: Yes, creating a nanosuspension is a promising strategy for poorly water-soluble drugs.[9][10] Reducing the particle size to the nanometer range significantly increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[7] Techniques to prepare nanoparticles include nanoprecipitation and high-pressure homogenization.[11][12]
Q4: Are there any potential stability issues I should be aware of when working with this compound solutions?
A4: Polyacetylenes can be sensitive to light, heat, and oxidation. It is advisable to:
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C).
-
Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guides
Problem: Precipitate formation during cell culture experiments.
-
Possible Cause: The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain this compound in solution, or the compound may be binding to components in the culture medium.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Ensure the final co-solvent concentration is at a level that is non-toxic to your cells but sufficient to maintain solubility. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell culture.
-
Incorporate a Surfactant: Consider using a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low, non-toxic concentration in your final dilution.
-
Prepare a Cyclodextrin Complex: Pre-complexing this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[4][13]
-
Problem: Low bioavailability in animal studies.
-
Possible Cause: Poor aqueous solubility is a major contributor to low oral bioavailability.[5] The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Troubleshooting Steps:
-
Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization and absorption.[7][8]
-
Nanosuspension: Administering this compound as a nanosuspension can enhance its dissolution rate and subsequent absorption.[9]
-
Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution characteristics.[8][14]
-
Data Presentation
Table 1: Comparison of this compound Solubility with Different Co-solvents.
| Co-solvent | Concentration (% v/v) | Apparent Solubility of this compound in PBS (pH 7.4) (µg/mL) |
| None | 0 | < 1 |
| DMSO | 1 | 25 |
| Ethanol | 1 | 15 |
| PEG 400 | 5 | 50 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of this compound.
| Cyclodextrin (Type) | Concentration (mM) | Apparent Solubility of this compound in Water (µg/mL) |
| None | 0 | < 1 |
| Hydroxypropyl-β-Cyclodextrin | 10 | 150 |
| Sulfobutylether-β-Cyclodextrin | 10 | 200 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex
-
Prepare a Cyclodextrin Solution: Dissolve the desired amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water with stirring. Gentle heating (40-50°C) can aid dissolution.
-
Prepare an this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound stock solution to the stirring cyclodextrin solution.
-
Incubation: Continue stirring the mixture at room temperature, protected from light, for 24-48 hours to allow for complex formation.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the this compound-cyclodextrin complex. This powder can be readily dissolved in aqueous buffers for experiments.
Protocol 2: Kinetic Solubility Assay
This protocol is adapted from standard methods to assess the apparent solubility of a compound.[15][16][17]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). This will result in a consistent final DMSO concentration across all wells.
-
Incubation: Cover the plate and incubate at room temperature (or desired experimental temperature) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Analyze the plate using a nephelometer to measure light scattering, which indicates the presence of precipitate. Alternatively, filter the solutions and measure the concentration of the soluble compound in the filtrate using UV-Vis spectroscopy or LC-MS.[15][17]
Visualizations
Caption: A decision-tree workflow for selecting a suitable method to enhance the aqueous solubility of this compound.
Caption: The signaling cascade initiated by this compound, leading to increased stress resistance and longevity.[18]
References
- 1. wjbphs.com [wjbphs.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of aqueous solubility and dose on the pharmacokinetic profiles of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. optimise.mfm.au [optimise.mfm.au]
Technical Support Center: Optimizing Isofalcarintriol Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the dosage of Isofalcarintriol in in vivo experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the formulation, administration, and dosage selection of this promising polyacetylene.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a naturally occurring polyacetylene that has been shown to promote health and delay signatures of aging in various models.[1] Its primary mechanism of action involves the direct inhibition of mitochondrial ATP synthase.[1][2] This inhibition leads to a cascade of downstream effects, including the activation of two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2] The activation of these pathways enhances cellular resistance to oxidative stress.[1][2]
Q2: What are the reported in vivo effects of this compound in mice?
In vivo studies in mice have demonstrated that this compound supplementation can lead to several beneficial outcomes. Specifically, in wild-type C57BL/6NRj mice on a high-fat diet and in aged mice on a standard chow diet, this compound has been shown to improve glucose metabolism, increase exercise endurance, and attenuate parameters of frailty.[1]
Troubleshooting Guides
Issue 1: Difficulty in determining an appropriate starting dose for in vivo mouse studies.
-
Possible Cause: Lack of established dosage guidelines for this compound in specific mouse models.
-
Solution: Based on published research, a daily oral dose of 0.1 mg/kg body weight administered in the drinking water has been shown to be effective in C57BL/6NRj mice.[1] It is recommended to start with this dose and adjust based on the specific experimental goals and observed effects. For dose-response studies, a range of doses bracketing this initial concentration should be considered. A preliminary toxicity study in mice indicated that a maximum dose of 2.5 mg/kg did not result in elevated liver toxicity parameters (ALAT and ASAT levels) over a two-week period.[1]
Issue 2: Poor solubility of this compound in aqueous vehicles for oral administration.
-
Possible Cause: this compound, like other polyacetylenes, is a lipophilic compound with low water solubility.[3]
-
Solution: While the exact vehicle for administration in drinking water was not detailed in the primary study, a common strategy for administering hydrophobic compounds orally to rodents involves the use of a co-solvent system. For a stock solution, this compound can be dissolved in a small amount of a biocompatible organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol .[4] This stock solution can then be further diluted in the drinking water to achieve the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the drinking water is minimal and within safe limits for the animals. For example, the final DMSO concentration should ideally be kept below 0.5%. To enhance palatability and encourage consistent intake, the addition of a sweetener like sucrose (B13894) to the drinking water can be beneficial.[5] It is essential to monitor the daily water consumption to ensure accurate dosing.[6]
Issue 3: Concerns about the stability of this compound in the dosing solution.
-
Possible Cause: Polyacetylenes can be unstable and susceptible to degradation, especially when exposed to light and air.[3][7]
-
Solution: To minimize degradation, prepare fresh dosing solutions regularly. Stock solutions of this compound in an organic solvent should be stored at -20°C in airtight, light-protected containers.[8] When added to drinking water, the solution should be protected from light by using amber water bottles or by wrapping the bottles with aluminum foil.[6] The stability of the compound in the drinking water at the intended concentration and storage conditions should be verified, if possible, using analytical methods like HPLC.
Issue 4: Uncertainty about the potential toxicity of this compound at higher doses.
-
Possible Cause: Limited publicly available data on the comprehensive toxicity profile of this compound.
-
Solution: A preliminary two-week study in mice showed no signs of liver toxicity at a dose of 2.5 mg/kg.[1] However, studies on other polyacetylenes, such as falcarinol, have indicated potential neurotoxic effects at high concentrations (LD50 = 100 mg/kg when injected in mice).[1] Another related compound, (3S)-16,17-didehydrofalcarinol, showed signs of acute toxicity and mortality in mice at oral doses of 300 and 500 mg/kg.[7][9] Therefore, it is crucial to conduct pilot toxicity studies with escalating doses in your specific animal model before commencing large-scale efficacy experiments. Careful observation for any clinical signs of toxicity is recommended throughout the study.
Data Presentation
Table 1: Summary of In Vivo Dosage and Toxicity Data for this compound and Related Polyacetylenes
| Compound | Animal Model | Dosage | Administration Route | Observed Effects/Toxicity | Reference |
| This compound | C57BL/6NRj Mice | 0.1 mg/kg/day | Drinking Water | Improved glucose metabolism, increased exercise endurance, attenuated frailty. | [1] |
| This compound | Mice | 2.5 mg/kg | Not specified | No elevation in liver toxicity parameters (ALAT, ASAT) after two weeks. | [1] |
| Falcarinol | Mice | 50 mg/kg | Oral | Suppressed lung cancer proliferation with no overt toxicity. | [1] |
| Falcarinol | Mice | 100 mg/kg | Injection | LD50; neurotoxic effects. | [1] |
| (3S)-16,17-didehydrofalcarinol | BALB/c Mice | 300 - 500 mg/kg | Oral | Signs of acute toxicity and death. | [7][9] |
Table 2: Pharmacokinetic Parameters of Falcarinol in Mice (as a reference for Polyacetylenes)
| Parameter | Value | Administration Route | Dosage | Reference |
| Tmax (Time to peak plasma concentration) | 1 hour | Oral | 20 mg/kg | [1] |
| Bioavailability | ~50% | Oral | 20 mg/kg | [1] |
| Half-life (t½) | 5.9 hours | Oral | 20 mg/kg | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Administration in Drinking Water
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable, sterile-filtered organic solvent (e.g., DMSO or ethanol). Ensure complete dissolution. For example, prepare a 10 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Calculate the total daily dose of this compound required based on the average body weight of the mice and the target dose (0.1 mg/kg).
-
Calculate the total volume of drinking water consumed by the mice per day (typically 4-8 mL for an adult mouse, but should be measured for the specific strain and conditions).[6]
-
Based on the total daily water consumption, calculate the volume of the stock solution needed to achieve the desired final concentration in the drinking water.
-
Add the calculated volume of the this compound stock solution to the total volume of drinking water. Mix thoroughly.
-
To improve palatability, 2-5% sucrose can be added to the drinking water.[5]
-
-
Administration and Monitoring:
-
Provide the this compound-containing drinking water to the mice in light-protected bottles.
-
Measure water consumption daily to monitor the actual dose ingested by the animals.
-
Prepare fresh medicated water at least every 2-3 days to minimize degradation of the compound.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Self-assembly and polymerization of diacetylene-containing peptide amphiphiles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Z)-Falcarindiol | CAS:55297-87-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute oral toxicity in BALB/c mice of Tridax procumbens and Allium sativum extracts and (3S)-16,17-didehydrofalcarinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting Isofalcarintriol stability and storage conditions.
This technical support center provides guidance on the stability and storage of Isofalcarintriol, a polyacetylene with significant biological activity. Due to the limited availability of specific stability data for this compound, the recommendations provided are based on the general chemical properties of polyacetylenes and best practices for handling sensitive bioactive compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
Q1: How should I store my solid this compound sample?
A: Solid this compound should be stored under inert gas (argon or nitrogen) in a tightly sealed vial at -20°C or lower, protected from light. Polyacetylenes are susceptible to degradation by oxygen and light.[1][2][3][4]
Q2: I need to prepare a stock solution of this compound. What solvent should I use and how should I store the solution?
A: For stock solutions, use a high-purity, anhydrous solvent in which this compound is soluble. While specific solvent information for long-term stability is unavailable, solvents like ethanol (B145695) or DMSO are often used for similar bioactive compounds. Prepare solutions fresh if possible. For short-term storage, aliquot the solution into tightly sealed vials under inert gas and store at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
Q3: My this compound solution has changed color. What does this indicate?
A: A visible color change in your this compound solution is a likely indicator of degradation, possibly due to oxidation or polymerization.[1] It is recommended to discard the solution and prepare a fresh one from solid stock.
Q4: Can I store my this compound solution at 4°C?
A: Long-term storage of this compound solutions at 4°C is not recommended. For short periods, this may be acceptable, but for optimal stability, -20°C or lower is advised.[3]
Experimental Best Practices
Q5: I am seeing inconsistent results in my experiments using this compound. What could be the cause?
A: Inconsistent experimental results can stem from the degradation of your this compound sample.[1] Ensure you are following proper storage and handling procedures. Prepare fresh dilutions for each experiment from a recently prepared stock solution. It is also advisable to periodically check the purity of your stock solution.
Q6: How can I minimize the degradation of this compound during my experiments?
A: To minimize degradation during experiments, prepare working solutions immediately before use. Protect solutions from light by using amber vials or covering them with foil. Keep samples on ice when not in immediate use.
Stability Assessment
Q7: How can I check the stability of my this compound sample?
A: The stability of this compound can be assessed by monitoring its purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Data Summary: Factors Affecting Polyacetylene Stability
| Parameter | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation.[2][8] | Store at -20°C or below. |
| Light | Exposure to UV and visible light can cause photodegradation.[2] | Store in the dark or in light-protective containers. |
| Oxygen | Promotes oxidation, a primary degradation pathway for polyacetylenes.[1][2][4] | Handle and store under an inert atmosphere (e.g., argon, nitrogen). |
| pH | Variations in pH can alter molecular structure and stability.[2] | Maintain a consistent and appropriate pH in buffered solutions. |
| Solvent | The choice of solvent can impact stability. Protic or reactive solvents may degrade the compound. | Use high-purity, anhydrous solvents. Prepare solutions fresh. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To determine the stability of an this compound solution under specific storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., ethanol) at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the stock solution by HPLC.
-
Column: A reverse-phase C18 column is typically suitable for this type of compound.[9]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% formic acid or TFA) is a common starting point.[9]
-
Detection: Use a Diode Array Detector (DAD) or UV detector at a wavelength where this compound has maximum absorbance.[7][9]
-
Record: Record the chromatogram and the peak area of this compound.
-
-
Storage: Aliquot the remaining stock solution into several vials, seal them under inert gas, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks can provide information about the degradation products.
Visualizations
Signaling Pathways of this compound
This compound has been shown to interact with the mitochondrial ATP synthase, leading to the activation of the NRF2 and AMPK signaling pathways.[10][11][12]
Caption: Signaling pathway of this compound.
Experimental Workflow: Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
Troubleshooting Logic for Inconsistent Results
This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. allanchem.com [allanchem.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Polyacetylenes (Chapter 2) - Conjugated Polymers for Organic Electronics [cambridge.org]
- 5. rsc.org [rsc.org]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. optimise.mfm.au [optimise.mfm.au]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
Addressing off-target effects of Isofalcarintriol in cellular assays.
Welcome to the technical support center for Isofalcarintriol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays and addressing potential off-target or context-dependent effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the mitochondrial ATP synthase.[1][2] This interaction leads to a decrease in cellular ATP production and an initial increase in reactive oxygen species (ROS). This process, known as mitohormesis, triggers downstream signaling pathways, including the activation of Nuclear factor erythroid 2-related factor 2 (NRF2) and AMP-activated protein kinase (AMPK).[1][2]
Q2: What are the known downstream effects of this compound treatment in cells?
A2: The inhibition of ATP synthase and subsequent activation of NRF2 and AMPK signaling pathways can lead to a variety of cellular responses. These include increased mitochondrial biogenesis, enhanced stress resistance, and modulation of cell proliferation.[1][3] In some contexts, it has been shown to have anti-aging properties and protective effects in models of neurodegeneration.[1]
Q3: Are there any known off-target effects of this compound?
A3: While this compound has a defined primary target (mitochondrial ATP synthase), its effects can be highly context-dependent, which may be perceived as off-target effects. For instance, it can inhibit the growth of cancer cell lines like MCF-7, HepG2, and HT-29 at higher concentrations, while promoting the proliferation of non-tumor cells at lower to moderate concentrations.[1] This dual role highlights the importance of careful dose-response studies and cell-type-specific validation.
Q4: How can I be sure the observed effects in my assay are due to the intended mechanism of action?
A4: To confirm that the observed effects are mediated by the intended NRF2 and AMPK pathways, several experimental controls can be implemented. These include using NRF2-deficient cell lines or employing siRNA/shRNA to knock down key components of these pathways.[1] If the effects of this compound are diminished in these models, it provides strong evidence for on-target activity.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in cellular assays.
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed at expected therapeutic concentrations. | Cell line is highly sensitive to mitochondrial stress; Compound precipitation at high concentrations. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. 2. Visually inspect the culture medium for any signs of compound precipitation. 3. Reduce the treatment duration. |
| Inconsistent or opposite effects on cell proliferation between different cell lines. | Context-dependent cellular response to mitohormesis. Cancer cells and non-tumor cells can react differently to mitochondrial stress and ROS signaling.[1] | 1. Characterize the metabolic profile of your cell lines (e.g., reliance on glycolysis vs. oxidative phosphorylation). 2. Measure markers of oxidative stress and mitochondrial function at various concentrations. 3. Compare the expression levels of NRF2 and AMPK pathway components between the cell lines. |
| No activation of NRF2 or AMPK pathways is observed. | Insufficient compound concentration; The specific cell line may have a blunted response to mitochondrial stress; The assay readout is not sensitive enough. | 1. Increase the concentration of this compound, ensuring it remains below cytotoxic levels. 2. Use a positive control known to activate these pathways (e.g., sulforaphane (B1684495) for NRF2). 3. Confirm the functionality of the NRF2/AMPK pathways in your cell line using a known activator. 4. Utilize a more sensitive detection method, such as a luciferase reporter assay.[1] |
| Variability in Seahorse XF Cell Mito Stress Assay results. | Inconsistent cell seeding density; Variation in injection volumes or timing; Cell stress due to handling. | 1. Ensure a uniform single-cell suspension and consistent seeding density across all wells. 2. Calibrate and verify the precision of the injection ports. 3. Handle the cell plates gently to minimize stress before and during the assay. |
Experimental Protocols
Seahorse XF Cell Mito Stress Assay
This protocol is for assessing the effect of this compound on mitochondrial respiration.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) and incubate for the desired duration (e.g., overnight).[1]
-
Assay Preparation: Just before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and perform the Mito Stress Test.
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) to determine parameters such as basal respiration, ATP production, and maximal respiration.[1]
NRF2 Activation Luciferase Reporter Assay
This assay quantifies the activation of the NRF2 pathway.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with an NRF2-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or a known NRF2 activator (e.g., sulforaphane) as a positive control.[4]
-
Cell Lysis: After the desired incubation period (e.g., overnight), lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the NRF2 reporter activity to the control reporter activity to determine the fold activation.
Quantitative Data Summary
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| ATP Assay | HepG2 | 5 µg/ml | ~5-10% decrease in cellular ATP levels after 15 min | [1] |
| NRF2 Luciferase Reporter Assay | HEK293 (transgenic) | Not specified | Potent activation of NRF2 | [1][4] |
| Seahorse XF Cell Mito Stress Assay | HepG2 | 10 µM | Initial decrease in Oxygen Consumption Rate (OCR) and ATP production | [1] |
| Proliferation Assay | MCF-7 (cancer) | 0.1 µM - 50 µM | Inhibition of proliferation | [1] |
| Proliferation Assay | HMEpC (non-tumor) | 0.1 µM - 1 µM | Boost in proliferation | [1] |
Visualizations
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. optimise.mfm.au [optimise.mfm.au]
- 3. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Isofalcarintriol
This technical support center is designed for researchers, scientists, and drug development professionals actively working on enhancing the oral bioavailability of Isofalcarintriol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Properties and Handling
Q1: What are the known physicochemical properties of this compound and its analogs?
A1: this compound is a polyacetylenic oxylipin. While specific experimental data for this compound is limited, its analogs, falcarinol (B191228) (FaOH) and falcarindiol (B120969) (FaDOH), are known to be lipophilic compounds. An in-silico study on falcarindiol suggests it possesses drug-like characteristics with high theoretical oral bioavailability and high gastrointestinal absorption.[1] Polyacetylenes are generally unstable and sensitive to heat, light, and pH changes.[2] Proper handling under inert atmosphere and protection from light is recommended to maintain compound integrity.
Table 1: Physicochemical and Pharmacokinetic Properties of Falcarinol-type Polyacetylenes
| Parameter | Falcarinol (FaOH) | Falcarindiol (FaDOH) | Source |
| Molecular Formula | C₁₇H₂₄O | C₁₇H₂₄O₂ | General Chemical Knowledge |
| Oral Bioavailability (Rats) | 50.4% | High (in-silico prediction) | [3] |
| Tmax (oral, rats) | Not explicitly stated | Not explicitly stated | - |
| Half-life (oral, rats) | 5.9 hours | Not explicitly stated | [3] |
| Peak Serum Conc. (humans, after carrot juice) | 0.9 - 4.0 ng/mL | Not explicitly stated | [3] |
| Solubility | Poor aqueous solubility expected due to lipophilicity | Poor aqueous solubility expected due to lipophilicity | [4][5] |
| Stability | Sensitive to heat, light, oxidation, and pH changes | Sensitive to heat, light, oxidation, and pH changes | [2][6] |
2. Formulation Strategies & Troubleshooting
Q2: We are observing low encapsulation efficiency for this compound in our liposomal formulation. What could be the cause and how can we improve it?
A2: Low encapsulation efficiency for a lipophilic drug like this compound is a common issue.[]
-
Possible Causes:
-
Improper Method: For a lipophilic compound, it should be incorporated into the lipid bilayer, not the aqueous core.
-
Lipid Composition: The chosen phospholipids (B1166683) may not be optimal for retaining the drug. The acyl chain length and saturation of the phospholipids influence the stability of the bilayer.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can saturate the bilayer, leading to drug precipitation or exclusion.
-
Solvent Issues: In the thin-film hydration method, incomplete removal of the organic solvent can disrupt liposome (B1194612) formation.
-
-
Troubleshooting Steps:
-
Ensure Proper Technique: Use a method suitable for lipophilic drugs, such as the thin-film hydration method, where this compound is dissolved in the organic solvent along with the lipids.
-
Optimize Lipid Composition: Incorporate cholesterol (e.g., at a 7:3 molar ratio with your primary phospholipid like DSPC) to increase bilayer stability and reduce drug leakage.[3]
-
Vary Drug-to-Lipid Ratio: Experiment with different weight ratios of this compound to total lipids (e.g., 1:10, 1:20, 1:50) to find the optimal loading capacity.
-
Complete Solvent Removal: Ensure the lipid film is completely dry by using a rotary evaporator followed by drying under vacuum overnight.
-
Check Hydration Temperature: The hydration step should be performed at a temperature above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[8][9]
-
Q3: Our Solid Lipid Nanoparticles (SLNs) are showing significant particle aggregation over time. How can we improve their stability?
A3: Particle aggregation is a sign of colloidal instability in SLN dispersions.
-
Possible Causes:
-
Insufficient Surfactant: The concentration or type of surfactant may not be adequate to sterically or electrostatically stabilize the nanoparticle surface.
-
High Lipid Concentration: Higher lipid content (often above 5%) can lead to larger particle sizes and a higher tendency to aggregate.
-
Improper Homogenization: Inadequate pressure or number of cycles during high-pressure homogenization can result in a wide particle size distribution, which is more prone to Ostwald ripening and aggregation.
-
-
Troubleshooting Steps:
-
Optimize Surfactant Concentration: Increase the surfactant concentration (typically between 0.5% and 5% w/w). A combination of surfactants can sometimes provide better stability.
-
Adjust Lipid Content: Try formulating with a lower lipid concentration (0.1% to 30% w/w is a typical range).[10]
-
Refine Homogenization Process: For hot homogenization, ensure the pre-emulsion is fine before high-pressure homogenization. Increase the number of homogenization cycles (e.g., 3-5 cycles) and/or the pressure (e.g., 500-1500 bar) to achieve a smaller and more uniform particle size.
-
Consider Cold Homogenization: This technique can sometimes reduce particle aggregation, especially for heat-sensitive drugs.
-
Q4: We are formulating a Self-Emulsifying Drug Delivery System (SEDDS), but the drug precipitates upon dilution in aqueous media. What should we do?
A4: Drug precipitation upon dilution is a critical failure for SEDDS, indicating the formulation cannot maintain the drug in a solubilized state.
-
Possible Causes:
-
Poor Drug Solubility in Components: The oil, surfactant, or cosurfactant may not have sufficient solubilizing capacity for this compound.
-
Incorrect Component Ratios: The ratio of oil to surfactant is crucial for forming a stable microemulsion. An improper ratio can lead to phase separation or drug precipitation.
-
Supersaturation without Stabilization: The formulation may create a supersaturated solution of the drug upon dispersion, which is thermodynamically unstable and prone to precipitation without appropriate stabilizing excipients.
-
-
Troubleshooting Steps:
-
Conduct Solubility Screening: Systematically determine the solubility of this compound in a variety of oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosurfactants (e.g., propylene (B89431) glycol, Transcutol). Select the components with the highest solubilizing capacity.
-
Construct Ternary Phase Diagrams: To identify the optimal ratios of oil, surfactant, and cosurfactant, construct a ternary phase diagram. This will map the regions where a stable microemulsion is formed upon aqueous dilution.
-
Increase Surfactant/Cosurfactant Concentration: A higher surfactant concentration (typically 30-60% w/w) can improve the emulsification process and the solubilization capacity of the resulting microemulsion.[4]
-
Incorporate Polymeric Precipitation Inhibitors: Consider adding polymers like HPMC or PVP to the formulation. These can help maintain a supersaturated state and prevent drug crystallization upon dilution.
-
3. In Vitro Permeability Testing & Troubleshooting
Q5: We are experiencing poor mass balance (<80%) in our Caco-2 permeability assay with this compound. What is the likely cause and how can we improve it?
A5: Poor mass balance for lipophilic compounds in Caco-2 assays is a frequent problem. It suggests the compound is being lost from the system, leading to an underestimation of its permeability.
-
Possible Causes:
-
Nonspecific Binding: The lipophilic nature of this compound can cause it to bind to the plastic of the transwell plates.
-
Cellular Accumulation: The compound may be highly retained within the Caco-2 cell monolayer itself.
-
Degradation: this compound may be unstable in the assay buffer over the incubation period.
-
-
Troubleshooting Steps:
-
Improve Sink Conditions: The primary solution is to improve the solubility of the compound in the basolateral (receiver) compartment. This creates a "sink" that pulls the compound across the monolayer and reduces binding to the plate.
-
Quantify Cellular Accumulation: At the end of the experiment, lyse the cells on the transwell membrane and quantify the amount of this compound within the cells to account for it in the mass balance calculation.
-
Assess Compound Stability: Incubate this compound in the assay buffer for the duration of the experiment and measure its concentration over time to check for degradation. If unstable, consider shortening the incubation time.
-
Table 2: Representative Apparent Permeability (Papp) Values for Compounds in Caco-2 Assays
| Compound | Classification | Typical Papp (x 10⁻⁶ cm/s) | Transport Mechanism | Source |
| Mannitol | Low Permeability | < 1.0 | Paracellular | [11] |
| Atenolol | Low Permeability | < 1.0 | Paracellular | General Knowledge |
| This compound (Expected) | Moderate to High | 1.0 - 20.0 (Predicted) | Transcellular (Passive) | Prediction based on lipophilicity |
| Propranolol | High Permeability | > 20.0 | Transcellular (Passive) | General Knowledge |
| Warfarin | High Permeability | 59 | Transcellular (Passive) | [11] |
Note: The Papp value for this compound is an educated prediction based on its expected lipophilic nature. Actual experimental values need to be determined.
4. Bioanalytical Methods
Q6: What is a suitable analytical method for quantifying this compound in biological samples (e.g., plasma, Caco-2 buffer)?
A6: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most suitable method due to its high sensitivity and specificity, which is necessary for quantifying low concentrations of analytes in complex biological matrices.[15]
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation with a cold organic solvent like acetonitrile (B52724) is a common first step.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, LLE (e.g., with ethyl acetate) or SPE (e.g., with a C18 cartridge) can be employed.
-
-
Chromatography:
-
Column: A reversed-phase C18 column is appropriate for a lipophilic compound like this compound.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used for polyacetylenes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For the related compound falcarinol, the mass transition m/z 268 → m/z 182 has been successfully used.[16] A similar approach would be developed for this compound, requiring optimization of parent and daughter ions.
-
Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard. If unavailable, a structurally similar compound not present in the sample can be used.
-
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound (Thin-Film Hydration Method)
-
Lipid Preparation: In a round-bottom flask, dissolve the chosen phospholipid (e.g., DSPC), cholesterol (e.g., at a 7:3 molar ratio), and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture).[3]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid's phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Drying: Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonicating the flask. The hydration temperature must be kept above the Tc of the lipids.[11] This process will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (LUVs or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
Protocol 2: Caco-2 Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts (e.g., 0.4 µm pore size) for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent monolayer (typically >250 Ω·cm²).
-
Assay Preparation: Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., HBSS, pH 7.4). For this compound, it is highly recommended to use a transport buffer containing a solubilizing agent like 4% BSA or to use human plasma to ensure sink conditions.[12][13]
-
Permeability Measurement (A→B):
-
Add the dosing solution containing this compound to the apical (A) chamber.
-
Add fresh transport buffer (with BSA or plasma) to the basolateral (B) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (B→A, for efflux): Repeat the process in the reverse direction, adding the dosing solution to the basolateral chamber and sampling from the apical chamber. This is to determine the efflux ratio.
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Mandatory Visualizations
Caption: Workflow for developing an oral formulation of this compound.
Caption: Signaling cascade initiated by this compound.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. researchgate.net [researchgate.net]
- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [mdpi.com]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uab.edu [uab.edu]
- 16. researchgate.net [researchgate.net]
Minimizing variability in C. elegans lifespan assays with Isofalcarintriol.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in Caenorhabditis elegans lifespan assays using Isofalcarintriol. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure robust and reproducible results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and how does it affect C. elegans lifespan?
A1: this compound is a naturally occurring polyacetylene found in carrots.[1][2] It has been shown to extend the lifespan of C. elegans by acting as a potent promoter of longevity.[1][2] Its mechanism of action involves the inhibition of the mitochondrial ATP synthase, which leads to a mild decrease in cellular ATP levels. This energy deficit triggers the activation of key cellular stress response pathways, namely the NRF2/SKN-1 and AMPK signaling pathways, ultimately leading to increased stress resistance and a longer lifespan.
Q2: What are the main sources of variability in C. elegans lifespan assays?
A2: Variability in C. elegans lifespan assays can arise from several factors, including:
-
Genetic background of the worms: Even within the same wild-type strain (e.g., N2), there can be genetic drift between different laboratories.
-
Environmental conditions: Temperature fluctuations, humidity, and even the time of day can influence lifespan.[3]
-
Dietary factors: The type and preparation of the bacterial food source (E. coli OP50) can significantly impact worm physiology and lifespan. Variations in bacterial lawn thickness and metabolism can alter the worms' nutrient intake and exposure to bacterial metabolites.
-
Experimental procedures: Inconsistencies in synchronization, handling, and scoring of worms can introduce significant variability.
-
Compound administration: For studies involving chemical compounds like this compound, factors such as solvent choice, final concentration, solubility, and stability of the compound in the media are critical variables.
Q3: How does this compound's mechanism of action contribute to potential variability?
A3: this compound's mode of action, inhibiting mitochondrial respiration, can itself be a source of variability if not carefully controlled. The extent of ATP synthase inhibition and subsequent activation of downstream pathways may vary between individual worms based on their metabolic state. Furthermore, as a lipophilic compound, ensuring consistent delivery and bioavailability to all worms in a population can be challenging and is a major potential source of variability.
Experimental Protocols
Protocol 1: C. elegans Lifespan Assay with this compound
This protocol outlines the key steps for conducting a lifespan assay with this compound.
1. Preparation of this compound Stock Solution:
- Due to its lipophilic nature, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
- Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final solvent concentration in the assay plates. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced toxicity or lifespan effects.[4]
2. Preparation of NGM Plates with this compound:
- Prepare standard Nematode Growth Medium (NGM) agar.
- After autoclaving and cooling the NGM to approximately 55°C, add the this compound stock solution to the desired final concentration.
- Mix thoroughly by gentle swirling to ensure even distribution of the compound before pouring the plates.
- Pour the plates and let them solidify in a sterile environment.
3. Seeding Plates with E. coli OP50:
- Culture E. coli OP50 overnight in LB medium.
- Seed the NGM plates containing this compound with a standardized amount of the OP50 culture to create a uniform bacterial lawn.
- Allow the bacterial lawn to grow for 24-48 hours at room temperature before introducing the worms.
4. Synchronization and Lifespan Assay:
- Synchronize a population of C. elegans using standard methods (e.g., bleaching).
- Transfer age-synchronized L4 larvae or young adult worms to the prepared NGM plates (control and this compound-treated).
- Incubate the plates at a constant temperature (e.g., 20°C).
- Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
- Transfer the worms to fresh plates every 2-3 days during the reproductive period to separate them from their progeny.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in C. elegans lifespan assays.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in lifespan between replicate plates. | Uneven compound distribution: this compound may not be evenly dispersed in the NGM agar. | - Ensure thorough mixing of the this compound stock solution into the molten NGM before pouring plates.- Consider using a magnetic stirrer for better homogenization.- Visually inspect plates for any signs of compound precipitation. |
| Compound precipitation observed on plates. | Poor solubility: this compound has low aqueous solubility and may precipitate out of the NGM. | - Decrease the final concentration of this compound.- Test alternative solvent systems, ensuring they are not toxic to the worms.- Consider using a delivery method for lipophilic compounds, such as encapsulation in liposomes.[5] |
| Reduced or inconsistent food source (OP50 lawn). | Toxicity to bacteria: this compound may have antimicrobial effects on the E. coli OP50 food source, leading to a thinner or patchy lawn. | - Perform a bacterial growth assay to assess the effect of this compound on OP50 growth.- If toxicity is observed, consider using UV-killed or heat-killed OP50 as the food source.[4] |
| Worms exhibit unusual behaviors (e.g., sluggishness, avoidance of the bacterial lawn). | Compound toxicity or stress: The concentration of this compound may be too high, causing stress or toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Observe worm behavior closely in the initial days of the assay.- Ensure the final solvent concentration is not causing adverse effects. |
| Inconsistent lifespan extension results. | Variability in worm physiology: The metabolic state of individual worms can influence their response to a mitochondrial inhibitor. | - Ensure a tightly synchronized population of worms.- Increase the sample size per condition to improve statistical power.- Meticulously control all environmental and experimental parameters. |
Data Presentation
| Treatment Group | Mean Lifespan (Days) ± SD | Median Lifespan (Days) | Maximum Lifespan (Days) | Coefficient of Variation (%) |
| Control (Vehicle) | e.g., 18.2 ± 2.5 | e.g., 18 | e.g., 25 | e.g., 13.7 |
| This compound (1 µM) | e.g., 21.5 ± 2.8 | e.g., 21 | e.g., 29 | e.g., 13.0 |
| This compound (10 µM) | e.g., 23.1 ± 3.1 | e.g., 23 | e.g., 31 | e.g., 13.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway in C. elegans.
Experimental Workflow
Caption: Experimental workflow for a C. elegans lifespan assay with this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting variability in lifespan assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Explaining inter-lab variance in C. elegans N2 lifespan: Making a case for standardized reporting to enhance reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ucl.ac.uk [ucl.ac.uk]
Optimizing extraction protocols for Isofalcarintriol from natural sources.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Isofalcarintriol from natural sources, primarily carrots (Daucus carota).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a polyacetylene compound naturally found in carrots.[1] It has garnered significant research interest due to its potential health benefits, including promoting longevity and delaying age-related decline.[1] Studies have shown that this compound may activate defense mechanisms against oxidative stress.[1]
Q2: What are the primary natural sources for this compound?
A2: The primary natural source of this compound identified in major studies is the root of carrots (Daucus carota).[1] While other plants in the Apiaceae family also produce polyacetylenes, carrots are the most cited source for this specific compound.[2][3][4][5]
Q3: What are the general principles for extracting this compound?
A3: this compound is a lipophilic compound, meaning it dissolves in fats, oils, and non-polar solvents.[2] Therefore, extraction protocols typically involve the use of organic solvents. Due to the inherent instability of polyacetylenes, extractions should be performed at low temperatures and protected from light to minimize degradation.[2][6]
Q4: Which solvents are most effective for this compound extraction?
A4: Research on similar polyacetylenes like falcarinol (B191228) suggests that solvents such as ethyl acetate (B1210297) and dichloromethane (B109758) are effective for extraction.[3][4] One study on this compound reported varying yields with different solvents, highlighting the importance of solvent selection.
Q5: How can I quantify the amount of this compound in my extract?
A5: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the quantification of this compound.[7][8] A specific LC-MS/MS method can be developed for sensitive and accurate measurement.[7][8]
Experimental Protocols
General Extraction Workflow
Below is a generalized workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyacetylenes from the Apiaceae vegetables carrot, celery, fennel, parsley, and parsnip and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 7. Quantification of the anti-neoplastic polyacetylene falcarinol from carrots in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Isofalcarintriol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various stereoisomers of Isofalcarintriol, a naturally occurring polyacetylene found in carrots (Daucus carota). Recent studies have highlighted the health-promoting and anti-aging properties of this compound, with its biological efficacy being highly dependent on its stereochemistry. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the relevant biological pathways and workflows.
Comparative Biological Activity Data
The biological activity of this compound stereoisomers has been primarily evaluated through their ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a key transcription factor that regulates the cellular antioxidant response. The following table summarizes the comparative NRF2 activation by different E-isofalcarintriol stereoisomers.
| Stereoisomer | Trivial Name | Absolute Configuration | NRF2 Activation (Fold Induction) | Reference |
| 1a | This compound | (3S,8R,9R) | ~26-fold | [1] |
| 1b | - | (3S,8S,9S) | ~25-fold | [1] |
| ent-1a | - | (3R,8S,9S) | Inactive | [1] |
| ent-1b | - | (3R,8R,9R) | Inactive | [1] |
| 1c, 1d, ent-1c, ent-1d | anti-1,2-diols | - | Inactive | [1] |
Data is based on an NRF2 luciferase reporter assay in HEK293 cells treated with 10 µM of the respective stereoisomer. The natural stereoisomer is (3S,8R,9R)-isofalcarintriol (1a).
The data clearly indicates that the configuration of the 3-hydroxyl group is crucial for the NRF2-activating capacity of this compound.[1] Only stereoisomers with the (3S) configuration (1a and 1b) demonstrated significant activity, while their enantiomers with the (3R) configuration were inactive.[1] The corresponding anti-1,2-diols also showed no activity, further emphasizing the specific structural requirements for biological function.
Signaling Pathway of this compound
This compound exerts its biological effects by modulating a key cellular signaling pathway that senses and responds to metabolic stress. The natural stereoisomer, (3S,8R,9R)-isofalcarintriol, has been shown to interact with and inhibit the mitochondrial ATP synthase.[1][2][3] This inhibition leads to a mild increase in reactive oxygen species (ROS), which act as signaling molecules to activate two crucial downstream pathways: the NRF2 and the AMP-activated protein kinase (AMPK) pathways.[1][4] Activation of these pathways ultimately leads to enhanced antioxidant defense and other health-promoting effects.
References
A Comparative Guide to NRF2 Activation: Isofalcarintriol vs. Sulforaphane and Other Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isofalcarintriol and the well-characterized NRF2 activator, Sulforaphane. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and provide an overview of other NRF2 activators. Detailed experimental methodologies for key assays are also presented to support further research and validation.
Introduction to NRF2 Activation
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[1] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] Upon exposure to oxidative stress or electrophilic compounds, NRF2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[2] This signaling pathway is a critical therapeutic target for a multitude of diseases characterized by oxidative stress and inflammation.
Comparative Analysis of this compound and Sulforaphane
This compound, a polyacetylene found in carrots, and Sulforaphane, an isothiocyanate from broccoli and other cruciferous vegetables, are both potent activators of the NRF2 pathway.[1][3] However, they achieve this through distinct mechanisms, leading to differences in their activity and potential therapeutic applications.
Mechanism of Action
This compound activates NRF2 through an indirect mechanism. It has been shown to be a selective inhibitor of the mitochondrial ATP synthase.[3][4] This inhibition leads to a transient increase in reactive oxygen species (ROS), which in turn triggers the activation and nuclear translocation of NRF2.[3]
Sulforaphane , on the other hand, is a direct activator of the NRF2 pathway. It is an electrophilic compound that covalently modifies specific cysteine residues on Keap1.[5] This modification induces a conformational change in Keap1, disrupting its ability to bind to NRF2 and target it for degradation, thereby allowing NRF2 to accumulate and translocate to the nucleus.[5] A related polyacetylene, falcarindiol, has also been shown to activate the NRF2/ARE pathway by S-alkylation of cysteine 151 in Keap1, a mechanism similar to that of sulforaphane.[6]
Figure 2: General experimental workflow for comparing NRF2 activators.
ARE Luciferase Reporter Assay
This assay is a high-throughput method to quantify the activation of the NRF2 pathway.
-
Cell Line: A stable cell line, such as AREc32 or HEK293, containing a luciferase reporter gene under the control of an ARE promoter is used.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of the test compounds (e.g., this compound, Sulforaphane) and a vehicle control.
-
After a defined incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure luciferase activity using a luminometer.
-
-
Data Analysis: Results are typically expressed as fold induction of luciferase activity over the vehicle control. Dose-response curves can be generated to determine EC50 values.
Western Blot for NRF2 Nuclear Translocation and Target Protein Expression
Western blotting is used to visualize and quantify changes in protein levels.
-
Sample Preparation:
-
Treat cells with the compounds of interest.
-
For nuclear translocation, perform nuclear and cytoplasmic fractionation. For total protein expression, lyse the whole cells.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
-
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., Lamin B for nuclear fraction, β-actin for total lysate).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry and normalize to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene mRNA Expression
RT-qPCR is a sensitive method to measure changes in gene expression at the mRNA level.
-
Procedure:
-
Treat cells with the test compounds.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA via reverse transcription.
-
Perform qPCR using primers specific for NRF2 target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis: Calculate the relative fold change in mRNA expression using the ΔΔCt method.
Conclusion
Both this compound and Sulforaphane are potent natural activators of the NRF2 pathway, a critical cellular defense mechanism. They operate through distinct mechanisms, with Sulforaphane directly modifying Keap1 and this compound acting indirectly through mitochondrial inhibition and subsequent ROS signaling. Preliminary data suggests that this compound may be a more potent activator than Sulforaphane in certain assay systems. However, a more comprehensive quantitative comparison, including the determination of EC50 values for this compound across various assays, is warranted. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and further elucidate the therapeutic potential of these and other novel NRF2 activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter and conventional NAD(P)H-quinone acceptor oxidoreductase 1 activity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The Experimental and In Silico-Based Evaluation of NRF2 Modulators, Sulforaphane and Brusatol, on the Transcriptome of Immortalized Bovine Mammary Alveolar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isofalcarintriol and Other Bioactive Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities and mechanisms of action of isofalcarintriol and other significant polyacetylenes, supported by experimental data. Polyacetylenes are a class of naturally occurring compounds known for their diverse and potent biological effects, ranging from therapeutic to highly toxic. This analysis focuses on this compound, falcarindiol (B120969), panaxynol (B1672038), and the neurotoxic polyacetylenes cicutoxin (B1197497) and oenanthotoxin, offering a comprehensive overview for researchers in drug discovery and development.
At a Glance: Comparative Biological Activities
| Polyacetylene | Primary Biological Activities | Key Mechanisms of Action |
| This compound | Anti-aging, Anti-cancer, Metabolic regulation | Inhibition of mitochondrial ATP synthase, Activation of NRF2 and AMPK signaling pathways[1][2][3][4] |
| Falcarindiol | Anti-inflammatory, Anti-cancer, Antibacterial | Inhibition of NF-κB signaling, Activation of PPARγ, Induction of caspase-dependent apoptosis[5][6][7][8] |
| Panaxynol | Anti-inflammatory, Anti-cancer | Targets macrophages, suppresses M2 macrophage polarization, induces apoptosis, activates Nrf2 pathway[9][10][11][12][13] |
| Cicutoxin | Neurotoxic | Noncompetitive antagonist of GABAA receptors[14][15][16][17] |
| Oenanthotoxin | Neurotoxic | Noncompetitive antagonist of GABAA receptors[18][19][20] |
In-Depth Analysis of Mechanisms and Performance
This compound: A Promising Mitohormetic Agent
This compound, a polyacetylene found in carrots, has emerged as a compound with significant potential in promoting health and longevity.[1][2] Its primary mechanism of action involves the direct inhibition of mitochondrial ATP synthase.[1][3][4] This inhibition leads to a mild increase in reactive oxygen species (ROS), which in turn activates the NRF2 and AMPK signaling pathways.[1] This process, known as mitohormesis, results in enhanced stress resistance, improved glucose metabolism, and a reduction in cancer cell proliferation.[1][2]
Studies have shown that this compound can extend the lifespan of C. elegans and improve metabolic parameters and exercise endurance in mice.[1][2][3][4] In cancer cell lines such as MCF-7 (human breast cancer), HepG2 (human liver cancer), and HT-29 (human colon cancer), this compound impairs proliferation at concentrations above 1 µM.[1]
Falcarindiol: A Modulator of Inflammatory and Metabolic Pathways
Falcarindiol, another polyacetylene prevalent in the Apiaceae family (e.g., carrots), exhibits potent anti-inflammatory and anti-cancer properties.[6] Its mechanism is largely attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[6] By downregulating NF-κB, falcarindiol reduces the expression of pro-inflammatory markers such as TNFα, IL-6, and COX-2.[6]
Furthermore, falcarindiol acts as a partial agonist for the peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[7][8] Activation of PPARγ can lead to the upregulation of the cholesterol transporter ABCA1, suggesting a role in lipid homeostasis.[7][8] In cancer cells, falcarindiol can induce caspase-dependent apoptosis.[5] It has also demonstrated antibacterial activity, particularly against Gram-positive bacteria.[5]
Panaxynol: An Immunomodulatory and Anti-neoplastic Agent
Panaxynol, a major bioactive polyacetylene in American ginseng, is recognized for its anti-inflammatory and anti-cancer activities, primarily through its effects on macrophages.[9][12][13] It has been shown to suppress the polarization of macrophages towards the pro-tumoral M2 phenotype.[9] Panaxynol can induce DNA damage and apoptosis specifically in macrophages, thereby reducing inflammation in models of colitis.[12][13]
Similar to this compound, panaxynol's mechanism also involves the activation of the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[11] In preclinical models of colorectal cancer, panaxynol treatment resulted in reduced tumorigenesis and improved clinical symptoms.[9] It has also been shown to inhibit the formation of thromboxane, suggesting antiplatelet activity.[21]
Cicutoxin and Oenanthotoxin: Potent Neurotoxins
In stark contrast to the therapeutic potential of the aforementioned polyacetylenes, cicutoxin (from water hemlock) and oenanthotoxin (from water dropwort) are highly potent neurotoxins.[14][20] Both compounds are structurally similar C17-polyacetylenes and share a common mechanism of action: noncompetitive antagonism of the GABAA receptor in the central nervous system.[22][14][15][16][17][19]
GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABAA receptor opens a chloride ion channel, leading to neuronal hyperpolarization and inhibition. By blocking this receptor, cicutoxin and oenanthotoxin prevent GABA-mediated inhibition, resulting in uncontrolled neuronal firing, which manifests as seizures, convulsions, and ultimately, death from respiratory paralysis.[22][14][17] The median lethal dose (LD₅₀) of oenanthotoxin in rats is less than 3 mg/kg, highlighting its extreme toxicity.[18]
Quantitative Data Summary
| Compound | Cell Line/Model | Assay | Endpoint | Result |
| This compound | MCF-7, HepG2, HT-29 | Proliferation Assay | Growth Inhibition | > 1 µM[1] |
| C. elegans | Lifespan Assay | Lifespan Extension | Significant extension[1][2] | |
| Falcarindiol | P. aeruginosa | Biofilm Formation | Inhibition | 60% inhibition at 20 µM[5] |
| H4IIE rat hepatoma | Enzyme Expression | G6Pase Inhibition | 50 µM[5] | |
| IEC-6 cells | Cytotoxicity Assay | IC50 | 20 µM (48h)[23] | |
| Panaxynol | C26 colorectal cancer cells | Viability Assay | Inhibition | Concentration-dependent[24] |
| LLC-PK1 cells | Apoptosis Assay | Reduction of Apoptosis | 2-4 µM (pre-treatment)[10] | |
| Oenanthotoxin | Rat | Acute Toxicity | LD50 | < 3 mg/kg[18] |
| Cicutoxin | Mouse | Acute Toxicity | LD50 (i.p.) | ~9 mg/kg[14] |
Experimental Protocols
NRF2 Luciferase Reporter Assay (for this compound and Panaxynol)
This assay is used to quantify the activation of the NRF2 transcription factor.
-
Cell Culture: HepG2 cells are stably transfected with a luciferase reporter construct containing an antioxidant response element (ARE), the binding site for NRF2.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, panaxynol) or a vehicle control for a specified period (e.g., 24 hours).
-
Lysis: Cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light.
-
Measurement: The luminescence is measured using a luminometer. The intensity of the light is proportional to the amount of luciferase expressed, which reflects the level of NRF2 activation.
GABAA Receptor Binding Assay (for Cicutoxin and Oenanthotoxin)
This assay measures the ability of a compound to displace a radiolabeled ligand that binds to the GABAA receptor.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing GABAA receptors.
-
Binding Reaction: The membranes are incubated with a radiolabeled GABAA receptor antagonist (e.g., [³H]EBOB) in the presence of varying concentrations of the test compound (e.g., cicutoxin, oenanthotoxin).
-
Separation: The reaction mixture is filtered to separate the membranes (with bound radioligand) from the unbound radioligand.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity for the GABAA receptor.
Visualizing the Pathways
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. optimise.mfm.au [optimise.mfm.au]
- 3. researchgate.net [researchgate.net]
- 4. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Protective Effect of Panaxynol Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Panaxynol’s Pharmacokinetic Properties and Its Mechanism of Action in " by Hossam Sami Tashkandi [scholarcommons.sc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cicutoxin - Wikipedia [en.wikipedia.org]
- 15. Cicutoxin | 505-75-9 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Poisoning due to water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. Oenanthotoxin | C17H22O2 | CID 44138996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Oenanthe crocata - Wikipedia [en.wikipedia.org]
- 21. Antiplatelet actions of panaxynol and ginsenosides isolated from ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oenanthotoxin - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
Unveiling the Anti-Cancer Potential of Polyacetylenes: A Comparative Look at Falcarinol and Falcarindiol
While direct and extensive research validating the anti-cancer effects of Isofalcarintriol across various cell lines remains limited in publicly available scientific literature, a broader examination of related polyacetylenes, particularly Falcarinol (FaOH) and Falcarindiol (B120969) (FaDOH), offers significant insights into the potential anti-neoplastic properties of this class of compounds. This guide provides a comparative overview of the anti-cancer effects of these prominent polyacetylenes, supported by experimental data, to offer a valuable resource for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Falcarinol and Falcarindiol
Studies have demonstrated that polyacetylenes exhibit cytotoxic effects against a variety of cancer cell lines. The inhibitory potency of these compounds, often quantified by the half-maximal inhibitory concentration (IC50), varies between different polyacetylenes and across different cancer cell types.
Table 1: Comparative IC50 Values of Falcarinol (FaOH) and Falcarindiol (FaDOH) in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Falcarinol (FC) | PANC-1 | Higher potency than DCA[1] |
| Falcarinol (FC) | BxPC-3 | Higher potency than DCA[1] |
| DCA | PANC-1 | Lower potency than FC and FCA[1] |
| DCA | BxPC-3 | Lower potency than FC and FCA[1] |
*DCA ([9,17-octadecadiene-12,14-diyne-1,11,16-triol,1-acetate]) is a natural bioactive polyacetylene isolated from Devil's club.[1]
Mechanisms of Anti-Cancer Action: Apoptosis and Cell Cycle Arrest
The anti-cancer effects of polyacetylenes are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle, thereby preventing the proliferation of cancer cells.
Falcarindiol (FAD) has been shown to preferentially kill colon cancer cells by inducing endoplasmic reticulum (ER) stress, which in turn triggers a caspase-dependent apoptotic pathway.[2] This process involves the accumulation of unfolded proteins and activation of the unfolded protein response (UPR).[2] Similarly, Falcarinol (FaOH) has been observed to modulate genes related to pro-apoptosis, anti-apoptosis, and cell cycle in pancreatic adenocarcinoma cells more selectively than in normal pancreatic cells.[3]
Signaling Pathway for Falcarindiol-Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by Falcarindiol, leading to apoptosis in cancer cells.
Caption: Proposed signaling pathway of Falcarindiol-induced apoptosis.
Polyacetylenes can also impede cancer cell proliferation by causing cell cycle arrest, often at the G0/G1 or G2/M phases.[3][4] This prevents the cells from proceeding through the division cycle and replicating their DNA. For instance, treatment with certain natural compounds can lead to a decrease in the protein levels of key cell cycle regulators like cyclin D1, cyclin E, and cyclin-dependent kinase (CDK) 4, resulting in a G1 phase arrest.[5]
Experimental Workflow for Cell Cycle Analysis
The following workflow outlines a typical procedure for analyzing the effect of a compound on the cell cycle using flow cytometry.
References
- 1. Devil's Club Falcarinol-Type Polyacetylenes Inhibit Pancreatic Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of cell cycle arrest in prostate cancer cells by the dietary compound isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Conserved Anti-Aging Effects of Isofalcarintriol: A Cross-Species Comparison Between C. elegans and Mice
FOR IMMEDIATE RELEASE
A comprehensive analysis of the polyacetylene Isofalcarintriol, a compound naturally occurring in carrots, reveals conserved pro-longevity and health-enhancing effects across disparate species, the nematode Caenorhabditis elegans and mice (Mus musculus). This guide synthesizes the key experimental findings, offering researchers, scientists, and drug development professionals a clear, data-driven comparison of this compound's performance in these model organisms. The evidence underscores a shared molecular mechanism involving the inhibition of mitochondrial ATP synthase and subsequent activation of the NRF2/SKN-1 stress response pathway, highlighting its potential as a mitohormetic agent to combat age-related decline.
Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative data on the effects of this compound in both C. elegans and mice, providing a direct comparison of its impact on lifespan and stress resistance.
Table 1: Comparative Effects of this compound on Lifespan
| Parameter | C. elegans (N2, wild-type) | Mice (C57BL/6NRj, wild-type) |
| Treatment Concentration | 1 nM | Not applicable for lifespan studies |
| Median Lifespan Extension | Statistically significant increase | Lifespan extension not directly reported; studies focused on healthspan parameters in aged mice.[1] |
| Key Molecular Mediator | SKN-1 (ortholog of NRF2) is essential for lifespan extension.[2] | NRF2 activation is a key downstream effect.[3] |
Table 2: Comparative Effects of this compound on Stress Resistance and Healthspan
| Parameter | C. elegans | Mice |
| Oxidative Stress Resistance | Increased resistance to paraquat-induced oxidative stress.[4] | Attenuated parameters of frailty at an advanced age.[1][5] |
| Motility/Physical Performance | Improved motility.[1][5] | Increased exercise endurance.[1][5] |
| Metabolic Health | Not explicitly detailed | Improved glucose metabolism in both high-fat diet and aged chow-fed models.[1][5] |
| Protein Aggregation | Reduced protein accumulation in nematode models of neurodegeneration.[1][5] | Not detailed |
Underlying Molecular Mechanisms
This compound's beneficial effects in both species are attributed to its ability to induce a mild mitochondrial stress, a concept known as mitohormesis. The compound interacts with the α-subunit of the mitochondrial ATP synthase, slightly inhibiting its function.[1][5] This leads to a transient increase in reactive oxygen species (ROS), which acts as a signaling molecule to trigger adaptive stress responses.[2]
A key hub in this response is the transcription factor NRF2 (in mice) and its ortholog SKN-1 (in C. elegans).[2][4] Activation of this pathway leads to the upregulation of a battery of antioxidant and cytoprotective genes, ultimately enhancing cellular resilience and promoting health and longevity.[2][3] The essential involvement of SKN-1 in the lifespan extension observed in C. elegans treated with this compound strongly supports this mechanism.[2]
Caption: Signaling pathway of this compound in C. elegans and mice.
Detailed Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
C. elegans Lifespan Assay
-
Synchronization: A synchronized population of L1 larvae is obtained by treating gravid adult worms with a hypochlorite (B82951) solution to isolate eggs, which are then allowed to hatch in M9 buffer.[6]
-
Treatment: Synchronized L4 larvae are transferred to Nematode Growth Medium (NGM) plates containing a lawn of E. coli OP50 and the specified concentration of this compound (e.g., 1 nM) or a vehicle control (DMSO).[2][7] To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is often added to the media.[6]
-
Scoring: Starting from day 1 of adulthood, worms are scored every other day for survival.[8] Animals are considered dead if they do not respond to gentle prodding with a platinum wire.[9] Worms that crawl off the plate or die from internal hatching are censored from the analysis.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.[6]
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optimise.mfm.au [optimise.mfm.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surveying Low-Cost Methods to Measure Lifespan and Healthspan in Caenorhabditis elegans [jove.com]
- 9. Brief guide to Caenorhabditis elegans survival assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP Synthase Inhibitors: Isofalcarintriol and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel ATP synthase inhibitor, Isofalcarintriol, alongside other well-characterized inhibitors. The objective is to offer a comprehensive resource detailing their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their characterization, thereby supporting research and development in cellular metabolism and drug discovery.
Introduction to ATP Synthase: A Key Target in Cellular Bioenergetics
Mitochondrial ATP synthase, or Complex V, is a fundamental enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] This molecular motor utilizes the proton gradient generated by the electron transport chain to drive the synthesis of ATP from ADP and inorganic phosphate.[2] Its critical role in cellular energy metabolism makes it a significant target for therapeutic intervention in a range of diseases, including cancer, infectious diseases, and age-related pathologies.[1][3] A diverse array of natural and synthetic compounds have been identified that inhibit ATP synthase, each with a unique mechanism of action.[4]
Mechanism of Action: this compound
This compound, a naturally occurring polyacetylene isolated from carrots, has been identified as a potent modulator of mitochondrial function.[5][6][7] Its primary mechanism of action involves the inhibition of the mitochondrial ATP synthase.[5][7] Specifically, this compound interacts with the α-subunit of the F1 catalytic domain of the ATP synthase.[7][8][9][10] This inhibition leads to a mild energy deficit, which in turn triggers a cascade of protective cellular responses.[5] Notably, the inhibition of ATP synthase by this compound activates the NRF2 and AMPK signaling pathways, which are crucial in the defense against oxidative stress.[5][7] This mode of action positions this compound as a mitohormesis-inducing compound, where a low level of mitochondrial stress results in a net beneficial, health-promoting effect.[11]
Comparative Mechanisms of Other ATP Synthase Inhibitors
The specificity of an ATP synthase inhibitor is largely dictated by its binding site on the enzyme complex, which is composed of the F1 catalytic domain and the Fo proton channel.[4] The following inhibitors represent a range of mechanisms targeting different subunits of the ATP synthase.
-
Oligomycin: This macrolide antibiotic is a classical inhibitor of ATP synthase. It binds to the Fo subunit, specifically obstructing the proton channel.[3][5][12] This blockage prevents the transit of protons, thereby halting the rotation of the c-ring and, consequently, ATP synthesis.[5]
-
Aurovertin B: In contrast to Oligomycin, Aurovertin B targets the F1 catalytic subunit.[3] It binds to the β subunit, inducing a conformational change that inhibits the enzyme's catalytic activity.[13] This inhibition affects both ATP synthesis and, to a lesser extent, ATP hydrolysis.[13][14]
-
Bedaquiline (B32110): Approved for the treatment of multi-drug resistant tuberculosis, Bedaquiline is a diarylquinoline compound that targets the c-ring of the Fo subunit of mycobacterial ATP synthase.[15][16][17][18] Its binding interferes with the rotation of the c-ring, leading to a potent inhibition of ATP synthesis.[16][18] While highly effective against the mycobacterial enzyme, it has also been shown to inhibit human mitochondrial ATP synthase.[15]
-
Resveratrol: This well-known polyphenol inhibits the F1 subunit of ATP synthase.[1][3] It is believed to bind in a pocket between the C-terminal region of the γ subunit and the βTP subunit, which blocks the rotation of the γ subunit, thus inhibiting both ATP synthesis and hydrolysis.[1]
-
Bz-423: This synthetic 1,4-benzodiazepine (B1214927) derivative presents a unique mechanism. It binds to the Oligomycin Sensitivity-Conferring Protein (OSCP) on the peripheral stalk of the ATP synthase complex.[3][16][19] This interaction inhibits both ATP synthesis and hydrolysis and can lead to the generation of superoxide, inducing apoptosis in certain cell types.
Quantitative Comparison of Inhibitory Potency
The efficacy of ATP synthase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is important to note that these values can vary significantly depending on the experimental system (e.g., purified enzyme, isolated mitochondria, or whole cells) and the specific assay conditions.
| Inhibitor | Target Subunit(s) | IC50 / EC50 | Experimental System |
| This compound | F1 (α-subunit) | 5-10% ATP reduction at 5 µg/ml | Cellular ATP assay in HEK293 cells |
| Oligomycin | Fo (c-ring) | ~1 µM | ATP synthesis assay in yeast mitochondria |
| EC50: 107 ± 1.1 nM | ATP hydrolysis in yeast | ||
| Aurovertin B | F1 (β-subunit) | 0.09 µM - 0.89 µM | Varies by human cancer cell line |
| Bedaquiline | Fo (c-ring) | ~1.1 µM (ATP synthesis) | Yeast mitochondria |
| ~0.66 µM (ATP synthesis) | Human mitoplasts | ||
| 20-25 nM | M. phlei inverted membrane vesicles | ||
| Resveratrol | F1 (γ and β subunits) | IC50: 27.7 µM (ATP Synthesis) | Rat brain and liver |
| IC50: 21.6 µM (ATP Hydrolysis) | Rat brain and liver | ||
| Bz-423 | OSCP (peripheral stalk) | ~5 µM | ATP synthesis and hydrolysis in HEK cells |
Experimental Protocols
The characterization of ATP synthase inhibitors relies on a variety of in vitro and cell-based assays. Below are generalized protocols for key experiments.
ATP Synthesis/Hydrolysis Assay (Spectrophotometric Method)
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[2][20]
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Tris pH 8.25)[2]
-
Coupling system: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADH[2]
-
ATP
-
Inhibitor stock solution
Procedure:
-
Prepare the assay medium containing the assay buffer and the coupling system.
-
Add the mitochondrial preparation (e.g., 20-40 µg of protein) to a cuvette containing the assay medium.[2]
-
Add the desired concentration of the inhibitor or vehicle control and incubate for a specified time.
-
Initiate the reaction by adding ATP.
-
Continuously measure the absorbance at 340 nm. The rate of decrease in absorbance is proportional to the ATPase activity.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.[3]
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This technology measures the oxygen consumption rate (OCR) of living cells in real-time, providing insights into mitochondrial function.
Materials:
-
Cultured cells
-
Seahorse XF Analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP (an uncoupling agent), and Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Replace the culture medium with the assay medium and incubate.
-
Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Sequentially inject the inhibitors:
-
Oligomycin: To inhibit ATP synthase. The resulting decrease in OCR represents ATP-linked respiration.
-
FCCP: To uncouple the electron transport chain and induce maximal respiration.
-
Rotenone/Antimycin A: To shut down mitochondrial respiration and determine the non-mitochondrial oxygen consumption.
-
-
The data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
NRF2/AMPK Activation Assay
The activation of these pathways is often assessed using Western blotting or reporter gene assays.
Materials:
-
Cultured cells
-
Inhibitor of interest
-
Lysis buffer
-
Antibodies against total and phosphorylated forms of AMPK and antibodies against NRF2
-
For reporter assays: cells transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE) for NRF2 activity.
Procedure (Western Blotting):
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., p-AMPK, total AMPK, NRF2).
-
Incubate with a secondary antibody and detect the signal. An increase in the ratio of phosphorylated to total protein indicates activation.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for this compound and other ATP synthase inhibitors.
General Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing ATP synthase inhibitors.
References
- 1. Inhibition of ATPase activity of Escherichia coli ATP synthase by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. optimise.mfm.au [optimise.mfm.au]
- 8. benchchem.com [benchchem.com]
- 9. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agscientific.com [agscientific.com]
- 13. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by Aurovertin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]
- 20. benchchem.com [benchchem.com]
Validating the neuroprotective effects of Isofalcarintriol against known neurotoxins.
Disclaimer: Direct experimental data validating the neuroprotective effects of Isofalcarintriol against the specific neurotoxins MPP+, 6-OHDA, and glutamate (B1630785) is not extensively available in the current body of scientific literature. This guide provides a comparative framework based on the known antioxidant and neuroprotective mechanisms of this compound and established experimental protocols for evaluating neuroprotection. The quantitative data presented is illustrative and intended to serve as a template for future experimental validation.
Introduction
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key contributor to this neuronal damage is the exposure to neurotoxins, both endogenous and environmental. These toxins induce cellular stress, leading to neuronal death. Consequently, there is a significant research interest in identifying and validating novel neuroprotective compounds that can mitigate the harmful effects of these toxins.
This compound, a polyacetylene found in common vegetables like carrots, has emerged as a promising candidate for neuroprotection.[1] Its known biological activities, particularly its potent antioxidant and anti-inflammatory properties, suggest a therapeutic potential in combating neurotoxin-induced neuronal damage. This guide provides a comparative overview of the putative neuroprotective effects of this compound against three well-characterized neurotoxins: MPP+, 6-hydroxydopamine (6-OHDA), and glutamate.
Mechanisms of Action
This compound: A Multi-Targeted Neuroprotective Approach
The neuroprotective effects of this compound are believed to be mediated through the activation of key cellular defense pathways.[1] The primary mechanism involves the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2] By activating Nrf2, this compound enhances the cell's intrinsic ability to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Furthermore, this compound is known to modulate the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a crucial energy sensor that, when activated, promotes cellular homeostasis and survival under stress conditions.[3] The interplay between the Nrf2 and AMPK pathways provides a robust defense against neurotoxin-induced cellular damage.[4]
Known Neurotoxins and Their Mechanisms of Neuronal Damage
-
MPP+ (1-methyl-4-phenylpyridinium): A potent dopaminergic neurotoxin, MPP+ is the active metabolite of MPTP.[5] It selectively enters dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased ROS production, and ultimately, apoptotic cell death.[6][7]
-
6-OHDA (6-hydroxydopamine): This neurotoxin is also selectively taken up by dopaminergic neurons.[8] Inside the neuron, 6-OHDA auto-oxidizes, generating a significant amount of ROS, including superoxide (B77818) radicals and hydrogen peroxide.[9][10] This oxidative stress overwhelms the cellular antioxidant defenses, causing mitochondrial dysfunction and apoptosis.[9]
-
Glutamate: While an essential excitatory neurotransmitter, excessive glutamate levels lead to excitotoxicity.[11] This process is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, resulting in a massive influx of calcium ions (Ca2+).[12] The elevated intracellular Ca2+ triggers a cascade of detrimental events, including mitochondrial dysfunction, ROS production, and the activation of apoptotic pathways.[13]
Comparative Efficacy of this compound: An Illustrative Overview
The following tables present a hypothetical comparison of this compound's neuroprotective efficacy against a well-established natural neuroprotective agent, Resveratrol. The data is illustrative and serves to guide future experimental designs.
Table 1: Neuroprotective Effects Against MPP+-Induced Neurotoxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) | Intracellular ROS (Fold Change) | Apoptotic Cells (%) |
| Control | 100 ± 5 | 1.0 ± 0.1 | 5 ± 1 |
| MPP+ (1 mM) | 45 ± 4 | 3.5 ± 0.3 | 40 ± 3 |
| This compound (10 µM) + MPP+ | 75 ± 6 | 1.8 ± 0.2 | 15 ± 2 |
| Resveratrol (10 µM) + MPP+ | 70 ± 5 | 2.0 ± 0.2 | 18 ± 2 |
Table 2: Neuroprotective Effects Against 6-OHDA-Induced Neurotoxicity in PC12 Cells
| Treatment | Cell Viability (%) | Intracellular ROS (Fold Change) | Apoptotic Cells (%) |
| Control | 100 ± 6 | 1.0 ± 0.1 | 4 ± 1 |
| 6-OHDA (100 µM) | 50 ± 5 | 4.2 ± 0.4 | 45 ± 4 |
| This compound (10 µM) + 6-OHDA | 80 ± 7 | 1.5 ± 0.2 | 12 ± 2 |
| Resveratrol (10 µM) + 6-OHDA | 78 ± 6 | 1.7 ± 0.2 | 14 ± 2 |
Table 3: Neuroprotective Effects Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment | Neuronal Viability (%) | Intracellular Ca2+ ([Ca2+]i) Fold Change | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Glutamate (100 µM) | 40 ± 4 | 5.0 ± 0.5 | 3.8 ± 0.3 |
| This compound (10 µM) + Glutamate | 70 ± 6 | 2.2 ± 0.3 | 1.7 ± 0.2 |
| Resveratrol (10 µM) + Glutamate | 65 ± 5 | 2.5 ± 0.3 | 2.0 ± 0.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the neuroprotective effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used for studying Parkinson's disease-related neurotoxicity. Primary cortical neurons are ideal for glutamate excitotoxicity studies.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in multi-well plates. After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being exposed to the respective neurotoxin (MPP+, 6-OHDA, or glutamate) for 24 hours.
Assessment of Cell Viability (MTT Assay)
-
After the treatment period, the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free media) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.
-
After incubation, cells are washed with PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Detection of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
-
Following treatment, both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Molecular Pathways and Experimental Design
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK/Nrf2 signaling is involved in the anti-neuroinflammatory action of Petatewalide B from Petasites japonicus against lipopolysaccharides in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of NRF2 and AMPK signaling in aging and progeria: a digest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPP(+) and glutamate in the degeneration of nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopaminergic neurotoxins induce cell death by attenuating NF-κB–mediated regulation of TRPC1 expression and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxin-induced cell death in neuronal PC12 cells is mediated by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct Mechanisms Underlie Neurotoxin-Mediated Cell Death in Cultured Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Calcitriol Protection against Dopamine Loss Induced by Intracerebroventricular Administration of 6-Hydroxydopamine | Semantic Scholar [semanticscholar.org]
- 13. Neuroprotection by two polyphenols following excitotoxicity and experimental ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the Effects of Isofalcarintriol on Glucose Metabolism in Different Mouse Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Isofalcarintriol on glucose metabolism, primarily in the C57BL/6NRj mouse strain, due to the current availability of published data. The performance of this compound is contrasted with established glucose-modulating compounds—Metformin, Resveratrol, and Berberine (B55584)—within the widely-used C57BL/6J mouse model. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. While direct comparative studies of this compound in other mouse strains are not yet available, this document addresses the critical importance of genetic background by discussing known metabolic differences between common laboratory strains.
Executive Summary
This compound, a naturally occurring polyacetylene from carrots, has demonstrated significant potential in improving glucose metabolism. In studies using C57BL/6NRj mice, it has been shown to enhance glucose tolerance and reduce fasting blood glucose levels, particularly under conditions of high-fat diet-induced obesity and aging[1]. The primary mechanism of action involves the inhibition of mitochondrial ATP synthase, which in turn activates the NRF2 and AMPK signaling pathways, crucial regulators of cellular stress response and energy homeostasis[2].
This guide compares these effects with three well-researched compounds:
-
Metformin: A first-line biguanide (B1667054) drug for type 2 diabetes that primarily acts by inhibiting mitochondrial complex I and activating AMPK.
-
Resveratrol: A natural polyphenol with antioxidant properties, also known to activate AMPK.
-
Berberine: A plant-derived isoquinoline (B145761) alkaloid that, similar to this compound and Metformin, inhibits mitochondrial respiratory chain complex I and activates AMPK.
The comparison highlights the shared mechanistic pathways of these compounds while presenting their differential quantitative effects on glucose metabolism in the C57BL/6J mouse strain.
Comparative Data on Glucose Metabolism
The following tables summarize the quantitative effects of this compound and comparator compounds on key glucose metabolism parameters in C57BL/6J or closely related C57BL/6NRj mice.
Table 1: Effects on Glucose Tolerance and Fasting Blood Glucose in High-Fat Diet (HFD)-Fed Mice
| Compound | Mouse Strain | Diet | Treatment Details | Outcome on Glucose Tolerance Test (GTT) | Outcome on Fasting Blood Glucose (FBG) | Reference |
| This compound | C57BL/6NRj | High-Fat Diet | Supplementation for 9-16 weeks | Improved glucose clearance (significant at 120 min for females, 15 min for males) | Significantly decreased | [1] |
| Metformin | C57BL/6J | High-Fat Diet | 400 mg/kg oral gavage (acute) | Dose-dependent improvement in glucose tolerance | Not acutely measured | [3] |
| Metformin | C57BL/6J | High-Fat Diet | 0.25-0.5% in diet for 4 weeks | Markedly improved glucose intolerance | Markedly improved after 9 weeks | [4][5] |
| Resveratrol | C57BL/6J | High-Fat Diet | 100 mg/kg/day by gavage for 12 weeks | Significantly improved glucose tolerance | Significantly decreased | [6] |
| Berberine | C57BL/6J (db/db) | Regular Diet | 160 mg/kg/day by gavage for 4 weeks | Significantly improved glucose tolerance | Significantly decreased | [7] |
Table 2: Effects on Glucose Metabolism in Aged Mice
| Compound | Mouse Strain | Age | Treatment Details | Outcome on Glucose Tolerance Test (GTT) | Outcome on Fasting Blood Glucose (FBG) | Reference |
| This compound | C57BL/6NRj | 20-29 months | Supplementation in chow diet | Improved glucose sensitivity (significant at 15 min for males) | No significant change at 29 months | [1] |
| Metformin | C57BL/6J | 81 weeks | 0.1% in diet | Comparable to standard diet-fed mice | Reduced insulin (B600854) levels | [8] |
Signaling Pathways and Mechanisms of Action
This compound and the comparator compounds converge on the activation of the AMPK pathway, a master regulator of cellular energy balance. However, their initial triggers differ, providing multiple points for therapeutic intervention.
This compound Signaling Pathway
This compound initiates its effects by directly inhibiting the mitochondrial ATP synthase. This leads to an increase in the AMP/ATP ratio, which is a primary activator of AMPK. Concurrently, the induced mitochondrial stress activates the NRF2 pathway, a key regulator of antioxidant responses.
Comparative Mechanisms of Action
Metformin and Berberine also inhibit the mitochondrial respiratory chain, primarily at Complex I, leading to AMPK activation. Resveratrol is thought to activate AMPK through a more complex mechanism that may involve SIRT1 or direct allosteric activation. The convergence on AMPK highlights its central role in mediating the metabolic benefits of these diverse compounds.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in High-Fat Diet-Fed C57BL/6J Mice
This protocol is adapted from methodologies used in studies investigating metabolic responses in diet-induced obese mice[9][10][11][12].
1. Animal Preparation:
-
Use male C57BL/6J mice aged 14-18 weeks, fed a high-fat diet (e.g., 45-60% kcal from fat) for at least 8-12 weeks to induce obesity and glucose intolerance[10][11].
-
House mice individually with a 12-hour light/dark cycle and free access to water.
-
Fast the mice for 6 hours prior to the test by removing food but not water[11][12]. A 6-hour fast is optimal for detecting differences in glucose tolerance in this model[12].
2. Glucose and Compound Administration:
-
Weigh each mouse to calculate the correct dosage.
-
Prepare a sterile 20% D-glucose solution in saline[10].
-
Administer the test compound (e.g., this compound) or vehicle control via oral gavage at the desired time point before the glucose challenge.
-
Administer the glucose solution via oral gavage at a dose of 1-2 g/kg body weight[9][12]. The 2 g/kg dose often yields robust differences[12].
3. Blood Sampling and Analysis:
-
Collect a baseline blood sample (Time 0) from the tail tip just before the glucose gavage.
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration[9].
-
Measure blood glucose concentrations at each time point using a calibrated glucometer.
-
Data is typically plotted as blood glucose concentration versus time, and the Area Under the Curve (AUC) is calculated to quantify total glucose excursion.
The Critical Role of Mouse Strain in Metabolic Studies
While the available data for this compound is confined to the C57BL/6NRj strain, it is crucial to recognize that the metabolic phenotype and response to interventions can vary significantly between different mouse strains[13][14].
-
C57BL/6J: This is the most common inbred strain for metabolic research. It is known to be susceptible to diet-induced obesity, insulin resistance, and type 2 diabetes, making it a suitable model for studying these conditions[11].
-
BALB/c: Generally more resistant to diet-induced obesity and diabetes compared to C57BL/6J mice. They may exhibit different inflammatory and immune responses that can impact metabolism.
-
FVB/N: This strain is known for its robust reproductive performance but can be more susceptible to diet-induced glucose intolerance and hepatic insulin resistance. They also exhibit a higher counter-regulatory response to hypoglycemia compared to other strains[14][15].
These inherent differences mean that the effects of this compound observed in C57BL/6NRj mice may not be directly translatable to other strains. For instance, a compound's efficacy might be overestimated in a highly susceptible strain or underestimated in a resistant one. Therefore, replicating studies in strains like BALB/c and FVB/N will be a critical next step to validate the broader therapeutic potential of this compound.
Conclusion and Future Directions
This compound demonstrates promising effects on glucose metabolism in C57BL/6NRj mice, acting through a distinct mechanism of mitochondrial ATP synthase inhibition that leads to the activation of the beneficial AMPK and NRF2 pathways. Its efficacy in a diet-induced obesity model is comparable to that of established compounds like metformin, resveratrol, and berberine in the closely related C57BL/6J strain.
The primary gap in current knowledge is the lack of data on this compound's effects in other mouse strains. Future research should prioritize testing this compound in strains with different metabolic predispositions, such as BALB/c and FVB/N, to establish the robustness and replicability of its therapeutic effects. Such studies are essential for a comprehensive preclinical evaluation and for advancing this compound as a potential agent for managing metabolic diseases.
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. optimise.mfm.au [optimise.mfm.au]
- 3. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol Ameliorates High-Fat-Diet-Induced Abnormalities in Hepatic Glucose Metabolism in Mice via the AMP-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine mitigates hepatic insulin resistance by enhancing mitochondrial architecture via the SIRT1/Opa1 signalling pathway: Berberine mitigates hepatic insulin resistance via SIRT1/Opa1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [jove.com]
- 11. Determination of progressive stages of type 2 diabetes in a 45% high-fat diet-fed C57BL/6J mouse model is achieved by utilizing both fasting blood glucose levels and a 2-hour oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Effects of aging on glucose and lipid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TLR7 activation by imiquimod worsens glycemic control in female FVB/N mice consuming a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Isofalcarintriol's efficacy compared to Metformin in improving metabolic parameters.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Isofalcarintriol, a naturally occurring polyacetylene, and Metformin (B114582), a widely prescribed biguanide, in improving key metabolic parameters. The information is compiled from preclinical and clinical studies to offer an objective overview for research and development purposes.
I. Overview and Mechanism of Action
This compound , a compound isolated from carrots, has demonstrated promising health-promoting and anti-aging properties in preclinical models.[1][2] Its mechanism of action is linked to the inhibition of mitochondrial ATP synthase, which in turn activates the NRF2 and AMPK pathways, key regulators of cellular stress response and energy homeostasis.[1][2] This mode of action suggests a potential therapeutic role in metabolic diseases by improving glucose metabolism and enhancing cellular defense mechanisms.[1]
Metformin is a cornerstone in the management of type 2 diabetes, primarily functioning to lower blood glucose levels.[3][4][5] Its multifaceted mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, leading to the inhibition of hepatic gluconeogenesis (glucose production in the liver) and an increase in glucose uptake and utilization in peripheral tissues.[6][7][8] Metformin's therapeutic effects are exerted on the liver, gut, and muscle tissues.[6][7]
II. Comparative Efficacy on Metabolic Parameters
Direct comparative studies between this compound and Metformin are not yet available. The following table summarizes their effects on various metabolic parameters based on separate preclinical and clinical findings.
| Parameter | This compound | Metformin |
| Blood Glucose | Shown to improve glucose metabolism in mice.[1][2][9] | Effectively lowers both basal and postprandial plasma glucose.[3] |
| Insulin (B600854) Sensitivity | Mechanism suggests potential for improvement through AMPK activation.[1][2] | Improves insulin sensitivity by increasing peripheral glucose uptake and utilization.[6][8] |
| Hepatic Glucose Production | Not explicitly detailed in available research. | Significantly reduces hepatic glucose production by inhibiting gluconeogenesis.[6][7][8] |
| Lipid Metabolism | Not explicitly detailed in available research. | Can lead to a decrease in fatty acid and triglyceride synthesis, and an increase in fatty acid β-oxidation.[3] May also improve lipid profiles.[5] |
| Body Weight | Not explicitly detailed in available research. | Generally weight-neutral or may cause modest weight loss.[6] |
III. Signaling Pathways
The following diagrams illustrate the known signaling pathways for this compound and Metformin.
IV. Experimental Protocols
Detailed experimental methodologies for the key findings cited are provided below.
This compound Studies (General Protocol based on preclinical mouse models):
-
Animal Models: Wild-type C57BL/6NRj mice on a high-fat diet and aged mice on a chow diet have been used to assess the effects of this compound.[2][9]
-
Treatment Administration: this compound is typically administered as a supplement to the diet.[2][9]
-
Metabolic Parameter Assessment:
-
Glucose Metabolism: Assessed through glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Exercise Endurance: Measured using treadmill tests to determine running capacity.
-
Frailty Parameters: Evaluated through grip strength tests and other physical assessments.[2]
-
Metformin Studies (General Protocol based on human clinical trials):
-
Study Population: Typically involves adults with type 2 diabetes or individuals with metabolic syndrome.[5][10]
-
Treatment Administration: Oral administration of Metformin, with dosages ranging from 500 to 2550 mg per day.[11]
-
Metabolic Parameter Assessment:
-
Glycemic Control: Measured by fasting plasma glucose, postprandial glucose, and HbA1c levels.
-
Insulin Sensitivity: Assessed using the homeostasis model assessment of insulin resistance (HOMA-IR) and euglycemic-hyperinsulinemic clamp studies.
-
Lipid Profile: Determined by measuring total cholesterol, LDL-C, HDL-C, and triglycerides from blood samples.
-
Body Composition: Monitored through Body Mass Index (BMI) and waist circumference measurements.[12]
-
V. Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the efficacy of a metabolic modulator.
VI. Conclusion
Both this compound and Metformin positively impact glucose metabolism, primarily through the activation of the AMPK pathway. While Metformin is a well-established therapeutic with a primary effect on inhibiting hepatic glucose production, this compound presents a novel mechanism through the inhibition of mitochondrial ATP synthase, which also influences cellular stress responses.
Further research, particularly head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. The distinct mechanisms of action suggest that this compound could be a valuable subject for further investigation in the context of metabolic diseases, potentially as a standalone therapy or in combination with existing drugs like Metformin.
References
- 1. optimise.mfm.au [optimise.mfm.au]
- 2. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. droracle.ai [droracle.ai]
- 7. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Metformin regulates metabolic and nonmetabolic pathways in skeletal muscle and subcutaneous adipose tissues of older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of metformin on weight and metabolic parameters in patients with obesity: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of alfacalcidiol and metformin on metabolic disturbances in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Impact of Isofalcarintriol and Congeners: A Comparative Analysis
A detailed examination of the differential gene expression in response to the novel polyacetylene Isofalcarintriol and its structural relatives, falcarinol (B191228) and falcarindiol (B120969), reveals distinct and overlapping effects on key cellular signaling pathways. This compound primarily modulates the NRF2-mediated oxidative stress response, while falcarinol and falcarindiol exert significant influence on the NF-κB and PPARγ signaling cascades, respectively. These findings highlight the therapeutic potential of this class of compounds in a range of physiological and pathological processes.
This guide provides a comparative analysis of the effects of this compound, falcarinol, and falcarindiol on gene expression, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals interested in the biological activities of these naturally occurring polyacetylenes.
Comparative Analysis of Gene Expression
The following tables summarize the known effects of this compound, falcarinol, and falcarindiol on key signaling pathways and their representative target genes. The data is compiled from various studies and indicates the observed directional change in gene expression.
Table 1: Differential Gene Expression in Response to this compound, Falcarinol, and Falcarindiol
| Compound | Key Signaling Pathway | Target Gene | Organism/Cell Line | Direction of Expression | Reference |
| This compound | NRF2/SKN-1 | gst-4, gcs-1 | C. elegans | Upregulation | [1] |
| Mitochondrial Biogenesis | Not specified | Mammalian cells, C. elegans, mice | Upregulation | [2] | |
| Falcarinol | NF-κB | NFKBIA (IκBα) | BV-2 microglia cells | Upregulation (inhibition of degradation) | [3] |
| NF-κB | TNFα, IL-6, COX-2 | Rat neoplastic tissue | Downregulation | [4][5] | |
| Apoptosis & Cell Cycle | BAD, HTRA-2, Livin, XIAP, Phospho-p53 | Human pancreatic adenocarcinoma cells | Downregulation | ||
| Falcarindiol | PPARγ | PPARG, FABP4, SLC2A4, ADIPOQ | Human preadipocyte-derived adipocytes | Upregulation | [6] |
| PPARγ | ABCA1 | Human colon adenocarcinoma cells | Upregulation | [7] | |
| NF-κB | NFKB1 (NF-κB), TNFα, IL-6, COX-2 | Rat neoplastic tissue | Downregulation | [4][5] |
Signaling Pathways and Mechanisms of Action
The differential effects of these polyacetylenes on gene expression are rooted in their distinct interactions with key signaling pathways.
This compound and the NRF2 Pathway
This compound has been identified as a potent activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. In the nematode C. elegans, this is mediated through the ortholog SKN-1. This pathway is a critical regulator of the cellular antioxidant response. By promoting the transcription of a battery of antioxidant and detoxification genes, this compound enhances cellular resistance to oxidative stress.[1]
Falcarinol and the NF-κB Pathway
Falcarinol has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNFα, IL-6, and COX-2.[3][4]
Falcarindiol and the PPARγ Pathway
Falcarindiol acts as an agonist for PPARγ (Peroxisome Proliferator-Activated Receptor gamma), a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism. By activating PPARγ, falcarindiol promotes the expression of genes involved in fatty acid uptake and storage, such as FABP4 and SLC2A4, as well as the adipokine ADIPOQ (adiponectin).[6]
Experimental Protocols
The following are generalized experimental protocols for assessing the differential gene expression in response to polyacetylenes, based on methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human cell lines such as HepG2 (liver carcinoma), preadipocytes, and various cancer cell lines, or model organisms like C. elegans are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: this compound, falcarinol, and falcarindiol are typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of the test compound or vehicle control (DMSO). Treatment durations can range from a few hours to several days depending on the experimental endpoint.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Gene-specific primers are used to amplify the target genes and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
High-Throughput Gene Expression Analysis (RNA-Sequencing)
-
RNA Isolation and Quality Control: High-quality total RNA is extracted as described above. RNA integrity is a critical parameter for RNA-seq and is typically assessed using an automated electrophoresis system.
-
Library Preparation: RNA-seq libraries are prepared from the total RNA. This process usually involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are subjected to quality control checks. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the treatment and control groups.
Experimental Workflow
References
- 1. A naturally occurring polyacetylene isolated from carrots promotes health and delays signatures of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Falcarindiol promotes beige adipocyte-related gene expression and mitochondrial respiration in human preadipocyte-derived adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isofalcarintriol: A Procedural Guide for Laboratory Professionals
As a novel compound of interest in research and drug development, isofalcarintriol requires careful handling and disposal to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this guide provides a comprehensive, step-by-step operational plan based on established best practices for the management of hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to treat this compound as a potentially hazardous, bioactive substance. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1] To minimize the risk of inhalation, all handling of solid this compound should be conducted within a well-ventilated area or a certified chemical fume hood.[1]
Core Disposal Principles
The foundation of safe chemical disposal rests on a few key principles:
-
Designate as Hazardous: All waste streams containing this compound—including pure compound, solutions, and contaminated lab materials—must be treated as hazardous chemical waste.[2][3][4]
-
Prohibit Sewer Disposal: Under no circumstances should this compound waste be poured down the drain.[2][3]
-
Forbid Evaporation: The practice of evaporating chemical waste is not a permissible disposal method.[2]
-
Mandatory Segregation: this compound waste must be segregated from non-hazardous materials and other incompatible chemical waste streams.[5][6]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation: The initial step involves the careful identification and separation of all this compound-containing waste.
-
Solid Waste: Collect any pure this compound, along with contaminated items such as weighing papers, pipette tips, and gloves, in a designated container for solid hazardous waste.[1]
-
Liquid Waste: All solutions containing this compound are to be collected in a separate, sealed, and properly labeled container intended for liquid hazardous waste.[1]
-
Sharps Waste: Any sharps, such as needles or broken glass, that are contaminated with this compound must be placed into a puncture-resistant sharps container clearly marked as hazardous waste.[3]
2. Container Management: Proper containment is crucial to prevent leaks and ensure safety.
-
Container Selection: Utilize containers that are chemically compatible with this compound and any associated solvents. These containers must be in good condition, free from cracks or leaks, and equipped with a secure, leak-proof cap.[5][6]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazards.[1][7] For liquid waste, the label must also include the solvent composition and the approximate concentration of this compound.[1]
-
Proper Sealing: Waste containers must be kept tightly closed at all times, except when waste is being added.[2][3][4] To allow for expansion, do not fill containers beyond 90% capacity, leaving at least one inch of headspace.[5]
3. On-Site Storage in Satellite Accumulation Areas (SAAs): Temporary storage of hazardous waste must be managed in designated areas.
-
Store all this compound waste in a designated SAA, which should be located at or near the point of waste generation.[3][4][5]
-
The SAA must be a secure area, and it is recommended to use secondary containment to mitigate any potential spills or leaks.[6]
-
It is critical to store incompatible waste types separately to prevent dangerous chemical reactions.[5][6]
4. Final Disposal Procedures: The ultimate disposal of this compound waste requires professional handling.
-
Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[3][4]
-
The final disposal of the waste will be carried out by a licensed and certified hazardous waste disposal contractor.
Spill and Emergency Response
In the event of a spill, immediate and appropriate action is necessary.
-
Solid Spill: For a spill of solid this compound, evacuate the immediate area if significant dust is generated and ensure proper ventilation. Carefully sweep or vacuum the material and place it into a labeled hazardous waste container, taking care to avoid dust creation.[7]
-
Liquid Spill: For a liquid spill, use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill.[7] The contaminated absorbent material should then be collected and placed into a sealed, labeled hazardous waste container.
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Skin: Wash the affected area thoroughly with soap and water and remove any contaminated clothing. If irritation develops, seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Data Presentation: Hazardous Waste Accumulation Limits
While specific quantitative data for this compound are unavailable, the following table provides general accumulation limits for hazardous waste in a laboratory's Satellite Accumulation Area for reference.
| Waste Category | Accumulation Limit in Satellite Accumulation Area |
| Non-Acutely Hazardous Waste | 55 gallons |
| Acutely Toxic (P-listed) Waste | 1 quart (liquid) or 1 kilogram (solid) |
| Source: University of Pennsylvania, Central Washington University[4][5] |
Experimental Protocols
The procedural guidance provided herein is based on established best practices for general laboratory chemical waste management, as no specific experimental protocols for the disposal of this compound were identified in the available resources.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Isofalcarintriol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Isofalcarintriol, a naturally occurring polyacetylene. The following procedural guidance is based on the general safety protocols for polyacetylenes and standard laboratory practices, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment must be worn at all times when handling this compound. Due to the sensitivity of polyacetylenes to air and moisture, additional precautions are necessary.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Long gloves or gloves with cuffs offer additional protection.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against spills. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling this compound in powdered form to prevent inhalation.[1] |
| Foot Protection | Closed-toe Shoes | Safety shoes are recommended to protect against chemical spills or falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedure
Given that polyacetylenes are often sensitive to air and moisture, all manipulations of this compound should ideally be performed under an inert atmosphere, such as in a nitrogen or argon-filled glove box or using Schlenk line techniques.[1]
1. Receiving and Unpacking:
-
Upon receipt, inspect the container for any damage.
-
Wear appropriate PPE (lab coat, safety glasses, and gloves) before handling the package.
-
Open the package in a well-ventilated area, preferably in a fume hood.
2. Storage:
-
Store this compound in a tightly sealed, airtight container.[1]
-
The container should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally in a freezer at -20°C or below.[1]
-
Protect the compound from light.[1]
-
A desiccator is not sufficient for storage as it does not protect from oxygen.[1]
3. Weighing and Aliquoting:
-
If possible, perform these operations in a glove box under an inert atmosphere to minimize exposure to air and moisture.
-
If a glove box is not available, work quickly and efficiently in a fume hood.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid compound.
-
Prepare solutions in a fume hood.
4. Experimental Use:
-
Ensure all glassware and solvents are scrupulously dried and degassed before use.[1]
-
Conduct all reactions and manipulations involving this compound in a well-ventilated fume hood.
-
Keep the container tightly sealed when not in use.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Indicate the major components and their approximate percentages for liquid waste.
3. Storage of Waste:
-
Store waste containers in a designated, secondary containment area within the laboratory.
-
Keep waste containers closed except when adding waste.
4. Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste containers.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
